Chromyl chloride
説明
特性
IUPAC Name |
chromium(6+);oxygen(2-);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cr.2O/h2*1H;;;/q;;+6;2*-2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNPEMSZIKCOGC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Cl-].[Cl-].[Cr+6] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CrO2, CrO2Cl2 | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | chromium(VI) oxychloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(VI)_oxychloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Chromyl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromyl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromium oxychloride appears as a dark red fuming liquid with a pungent odor. Corrosive to tissue., Deep-red liquid with a musty, burning, acrid odor; Note: Fumes in moist air; [NIOSH] "Opaque, dark, blood-red liquid at room temp."; Reacts vigorously in water at 20 deg C to form Cr(VI) trioxide (sparingly soluble in water), HCL, and Cl2; [ACGIH], DARK RED FUMING LIQUID WITH PUNGENT ODOUR., Deep-red liquid with a musty, burning, acrid odor. [Note: Fumes in moist air.] | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
241 °F at 760 mmHg (USCG, 1999), 117 °C, 243 °F | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Hydrolyzes vigorously on contact with water, Soluble in carbon tetrachloride, carbon disulfide, benzene, nitrobenzene, phosphorus oxychloride, chloroform, Soluble in ether, acetic acid, Dissolves in chromium trioxide, yielding powerful oxidant, Miscible with carbon tetrachloride, tetrachloroethane, carbon disulfide, Solubility in water: reaction, Reacts | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.91 at 25 °C/4 °C, Vapor Density: 0.00698 lb/cu ft at 70 °C, Saturated liquid density = 122.200 lb/cu ft at 70 °C, Relative density (water = 1): 1.91, (77 °F): 1.91 | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 5.3 | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20 mmHg (NIOSH, 2023), 20.0 [mmHg], 19.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.67, 20 mmHg | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Deep red liquid; appears black under reflected light, Mobile, dark-red liquid, Blood red oily liquid | |
CAS No. |
14977-61-8 | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium, dichlorodioxo-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQU316FZ5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-141.7 °F (USCG, 1999), -96.5 °C, -142 °F | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
chromyl chloride reaction mechanism with alkenes
An In-depth Technical Guide on the Core Reaction Mechanism of Chromyl Chloride with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CrO₂Cl₂) is a powerful and versatile oxidizing agent, notable for its unique reactivity with unsaturated carbon-carbon bonds. While its application in the Étard reaction for oxidizing benzylic methyl groups is well-documented, its interaction with alkenes presents a complex and multifaceted mechanistic landscape. This guide provides a detailed examination of the core reaction mechanisms, supported by kinetic data, stereochemical outcomes, and comprehensive experimental protocols. The oxidation of alkenes by this compound can proceed via several pathways, dictated primarily by the substitution pattern of the alkene, leading to a variety of products including aldehydes, α-chloro ketones, epoxides, and chlorohydrins. Understanding these pathways is crucial for leveraging this compound's synthetic potential and controlling reaction outcomes.
Core Reaction Mechanisms
The reaction between this compound and alkenes is characterized by an electrophilic attack on the carbon-carbon double bond. The nature of the intermediate and the final products are highly dependent on the alkene's structure. Three primary mechanistic pathways are discussed: the oxidation of terminal alkenes to aldehydes, the oxidation of internal alkenes to α-chloro ketones and related derivatives, and an allylic oxidation pathway analogous to the Étard reaction.
Oxidation of Internal and Cyclic Alkenes
Internal and cyclic alkenes react with this compound to produce a mixture of products, including α-chloro ketones, chlorohydrins, and epoxides.[1][2] The reaction is initiated by the electrophilic addition of this compound to the alkene. Kinetic studies support a rate-determining step that involves a cyclic, three-membered ring activated complex with developing positive charge.[3] This intermediate can then follow several pathways to products.
The proposed mechanism involves the following key steps:
-
Formation of a π-complex: The electron-deficient chromium atom interacts with the π-electron cloud of the alkene.
-
Electrophilic Attack: The chromium complex acts as an electrophile, attacking the double bond to form a cyclic intermediate or a species with significant carbocationic character.
-
Intermediate Breakdown: This intermediate is unstable and can break down through several routes:
-
Chloride Transfer: An intramolecular transfer of a chloride ligand from chromium to one of the carbon atoms, followed by hydrolysis of the chromium-oxygen bond, yields a chlorohydrin. Both cis and trans chlorohydrins have been observed, suggesting multiple pathways for chloride delivery.[2]
-
Rearrangement: In substrates prone to rearrangement, a carbocationic intermediate can undergo hydride or alkyl shifts.
-
Oxidation & Hydrolysis: The chromium ester intermediate is hydrolyzed during workup to yield the final oxygenated products. Oxidation of the initial chlorohydrin product can also lead to the formation of α-chloro ketones.
-
Caption: Proposed electrophilic addition pathway for internal alkenes.
Oxidation of 2,2-Disubstituted Terminal Alkenes
A particularly useful application of this compound is the direct oxidation of 2,2-disubstituted-1-alkenes to aldehydes, often in good yield.[4] This reaction provides a convenient one-step alternative to multi-step procedures like epoxidation followed by rearrangement.[4] The mechanism is thought to involve an electrophilic attack at the unsubstituted carbon of the double bond, leading to a resonance-stabilized carbocation-like intermediate. This intermediate then rearranges to form the aldehyde upon workup.[5]
The key steps are:
-
Electrophilic Attack: this compound attacks the terminal (CH₂) carbon of the alkene.
-
Formation of a Cationic Intermediate: This attack generates a tertiary carbocation stabilized by the adjacent substituents.
-
Formation of the Chromium Adduct: The cationic center is trapped by the [CrO₂Cl₂]⁻ moiety to form an organometallic adduct.
-
Reductive Workup & Hydrolysis: The intermediate chromium complex is typically decomposed using a reducing agent like zinc dust, followed by hydrolysis, to liberate the aldehyde product and prevent over-oxidation.[4]
Caption: Pathway for the conversion of terminal alkenes to aldehydes.
Allylic Oxidation (Étard-type Mechanism)
For alkenes possessing allylic hydrogens, an alternative mechanism analogous to the classic Étard reaction can occur. This pathway does not involve direct attack on the C=C double bond but rather proceeds through an initial ene reaction.
-
Ene Reaction: The this compound reacts with an allylic C-H bond, abstracting a hydrogen and forming a new C-Cr bond, with a concurrent shift of the double bond.
-
[6][7]-Sigmatropic Rearrangement: The resulting chromium(IV) intermediate undergoes a[6][7]-sigmatropic rearrangement to form a chromium(VI) ester.
-
Hydrolysis: Hydrolysis of this ester yields an allylic alcohol, which can be further oxidized to an α,β-unsaturated ketone.
This pathway often competes with electrophilic addition, and the product distribution depends on the specific substrate and reaction conditions.
Quantitative Data
The kinetics of the reaction of this compound with a variety of alkenes have been studied, confirming the electrophilic nature of the reaction. The reaction is typically first order in both the alkene and this compound.[8]
Product Yields
The yields of the reaction are highly substrate-dependent. The oxidation of 2,2-disubstituted-1-alkenes to aldehydes is a synthetically useful transformation with good reported yields.
Table 1: Aldehyde Yields from Oxidation of Terminal Alkenes with this compound [4]
| Alkene | Aldehyde | Yield (%) |
|---|---|---|
| 2,4,4-Trimethyl-1-pentene | 2,4,4-Trimethylpentanal | 70-78 |
| 4,4-Dimethyl-2-neopentyl-1-pentene | 4,4-Dimethyl-2-neopentylpentanal | 80.8 |
| 2-Phenylpropene | 2-Phenylpropanal | 60.0 |
| 1,1-Diphenylethylene | Diphenylacetaldehyde | 62.7 |
The oxidation of cyclic alkenes like cyclohexene yields a complex mixture of products, including cyclohexanone, 2-chlorocyclohexanone, cis- and trans-2-chlorocyclohexanols, and cyclohexene oxide, with yields varying based on reaction conditions.[2]
Kinetic Data
Kinetic studies on substituted styrenes and other alkenes show a strong correlation between reaction rate and the electron-donating ability of substituents on the double bond, supporting the development of positive charge in the transition state. The Hammett correlation for substituted styrenes gives a large negative ρ value, indicative of an electron-deficient transition state.[9]
(Note: The following table is a representative structure for presenting kinetic data. The specific values must be extracted from the primary literature, such as Freeman et al., J. Am. Chem. Soc. 1971, 93 (12), pp 2915–2921 and related publications).
Table 2: Representative Kinetic Data for this compound Addition to Alkenes
| Alkene | Relative Rate (k_rel) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| Cyclopentene | (Data from lit.) | (Data from lit.) | (Data from lit.) |
| Cyclohexene | (Data from lit.) | (Data from lit.) | (Data from lit.) |
| 1-Hexene | (Data from lit.) | (Data from lit.) | (Data from lit.) |
| Styrene | (Data from lit.) | (Data from lit.) | (Data from lit.) |
| 2,3-Dimethyl-2-butene| (Data from lit.) | (Data from lit.) | (Data from lit.) |
Experimental Protocols
The following is a representative experimental procedure for the oxidation of a terminal alkene to an aldehyde, adapted from a verified synthetic protocol.[4]
WARNING: this compound is highly toxic, corrosive, a suspected carcinogen, and reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
General Procedure for Aldehyde Synthesis from a 2,2-Disubstituted-1-Alkene
Apparatus:
-
A three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel equipped with a drying tube (e.g., CaCl₂).
-
Ice-salt bath.
-
Heating mantle and steam distillation apparatus.
Reagents:
-
Alkene (e.g., 2,4,4-trimethyl-1-pentene, 1.0 mol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
This compound (CrO₂Cl₂, 1.02 mol, freshly distilled)
-
Zinc dust (technical grade, ~5-fold excess)
-
Ice and water
Procedure:
-
Reaction Setup: Charge the three-necked flask with the alkene (1.0 mol) and anhydrous dichloromethane (approx. 1 L per mole of alkene).
-
Cooling: Immerse the flask in an ice-salt bath and cool the stirred solution to 0–5 °C.
-
Addition of Oxidant: Add a solution of freshly distilled this compound (1.02 mol) in anhydrous dichloromethane (approx. 200 mL per mole of CrO₂Cl₂) dropwise from the dropping funnel over a period of about 60 minutes. Maintain the internal temperature at 0–5 °C throughout the addition. A dark brown-black precipitate (the Étard complex) will form.
-
Stirring: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0–5 °C.
-
Reductive Workup: Add technical grade zinc dust (~5-fold molar excess relative to CrO₂Cl₂) to the mixture and stir for 5 minutes.
-
Quenching: Add a mixture of crushed ice and water (approx. 1 L of water and 400 g of ice per mole of alkene) as rapidly as is safe. The temperature will typically rise to 8–10 °C. Stir the resulting mixture vigorously for 15 minutes.
-
Isolation: Replace the ice bath with a heating mantle and equip the flask for steam distillation. Steam distill the mixture to remove the dichloromethane solvent and co-distill the aldehyde product.
-
Purification: Separate the organic layer of the distillate. Extract the aqueous layer with several portions of dichloromethane. Combine all organic phases and purify the product by fractional distillation.
Caption: General experimental workflow for aldehyde synthesis.
Conclusion
The reaction of this compound with alkenes is a complex but powerful transformation in synthetic organic chemistry. The outcome is highly dependent on the substrate's structure, with internal alkenes yielding primarily α-chloro ketones and related products via an electrophilic addition mechanism, while specific terminal alkenes can be converted to aldehydes in good yields. The reaction kinetics point towards an electrophilic, rate-determining step involving a high-energy intermediate with cationic character. While the reaction can produce complex product mixtures, particularly with cyclic alkenes, a careful choice of substrate and controlled reaction conditions, including a reductive workup, allows for synthetically useful outcomes. The detailed mechanistic understanding and protocols provided herein serve as a valuable resource for researchers aiming to utilize this classic oxidant in modern synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
synthesis and preparation of pure chromyl chloride
An In-Depth Technical Guide to the Synthesis and Preparation of Pure Chromyl Chloride
Introduction
This compound (CrO₂Cl₂) is an inorganic compound that exists as a volatile, blood-red liquid at room temperature, a rare characteristic for a transition metal compound.[1] It is a powerful oxidizing agent and finds use in organic synthesis, most notably in the Étard reaction for the oxidation of benzylic methyl groups to aldehydes.[1][2] Structurally, the molecule is tetrahedral.[3] This guide provides a detailed overview of the primary laboratory methods for the synthesis and purification of this compound, intended for researchers and chemical professionals.
Synthesis Methodologies
There are two principal routes for the laboratory synthesis of this compound, with a third method primarily used for industrial-scale production.
Method 1: Reaction of a Chromate or Dichromate Salt with a Chloride and Sulfuric Acid
This is the most common laboratory method, utilizing readily available starting materials. The reaction involves heating a mixture of a chromate or dichromate salt, a chloride salt, and concentrated sulfuric acid, followed by distillation of the resulting this compound.[1][4] The sulfuric acid acts as both a reactant and a dehydrating agent, which is crucial as this compound reacts with water.[1][5]
The overall reaction when using potassium dichromate and sodium chloride is: K₂Cr₂O₇ + 4NaCl + 6H₂SO₄ → 2CrO₂Cl₂ + 2KHSO₄ + 4NaHSO₄ + 3H₂O[2][6]
Data Presentation: Reactant Quantities and Yields
| Reactants | Molar Ratio (approx.) | Scale (Reactant Mass) | Reported Yield | Reference |
| K₂Cr₂O₇, NaCl, H₂SO₄ (fuming) | 1 : 3.1 : 11.2 | 80 g K₂Cr₂O₇, 50 g NaCl, 150 g H₂SO₄ | Not specified | [7] |
| K₂Cr₂O₇, NaCl, H₂SO₄ | 1 : 3.4 : 10.9 | 73.5 g K₂Cr₂O₇, 62 g NaCl, 130 mL H₂SO₄ | 70% (54.2 g) | [8] |
| K₂Cr₂O₇, NaCl, H₂SO₄ | 1 : 3.1 : 11.2 | 80 g K₂Cr₂O₇, 50 g NaCl, 150 mL H₂SO₄ | Not specified | [9] |
| K₂Cr₂O₇, NaCl, H₂SO₄ | Not specified | 46.75 g NaCl | Not specified | [5] |
Experimental Protocol
Caution: This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, gas mask) due to the highly corrosive and carcinogenic nature of this compound and its reactants.[4][8]
-
Reagent Preparation: Ensure all reagents are dry.[7] Thoroughly grind and mix the solid reactants (e.g., 80 g of potassium dichromate and 50 g of sodium chloride) to ensure an intimate mixture.[7][9] This is critical because the reaction relies on the interaction of products from separate reactions of the salts with sulfuric acid.[9]
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask (e.g., 2000 mL), a dropping funnel, a condenser, and a receiving flask cooled in an ice-water bath.[7] Ensure all glassware is completely dry.[7]
-
Reaction: Place the powdered mixture of potassium dichromate and sodium chloride into the distillation flask.[7] Slowly add concentrated or fuming sulfuric acid (e.g., 150 g) dropwise from the dropping funnel into the flask.[7] The reaction will begin, and red fumes of this compound will be visible.[10]
-
Distillation: Gently heat the reaction flask to initiate distillation.[7][10] this compound will distill as a dark red liquid and collect in the cooled receiving flask.[7][9] The boiling point of this compound is approximately 117-118.5 °C.[1][7]
-
Purification: The collected distillate can be purified further by fractional distillation.[7]
-
Neutralization: Any residual hexavalent chromium can be neutralized by reacting with a reducing agent like sodium sulfite or ascorbic acid, which converts the red/orange Cr(VI) to the less hazardous green Cr(III).[6][9]
Experimental Workflow: Method 1
Caption: Synthesis of CrO₂Cl₂ from K₂Cr₂O₇, NaCl, and H₂SO₄.
Method 2: Reaction of Chromium Trioxide with Hydrogen Chloride
This compound can also be prepared by the direct reaction of chromium trioxide (CrO₃) with anhydrous hydrogen chloride (HCl) gas.[1][4] The reaction is an equilibrium, and the water produced must be removed to drive the reaction towards the products.[4][5]
The reaction is as follows: CrO₃ + 2HCl ⇌ CrO₂Cl₂ + H₂O[1][4]
Experimental Protocol
-
Apparatus Setup: Place anhydrous chromium trioxide in a reaction vessel that allows for the passage of a gas.
-
Reaction: Pass a stream of anhydrous hydrogen chloride gas over the chromium trioxide.
-
Product Collection: The volatile this compound is carried out of the reaction vessel by the gas stream and can be collected in a cold trap. The presence of a dehydrating agent is necessary to remove the water formed during the reaction.[1]
Experimental Workflow: Method 2
Caption: Synthesis of CrO₂Cl₂ from CrO₃ and anhydrous HCl.
Method 3: Industrial Process via Chromic Anhydride Solution
An improved process suitable for larger-scale production involves dissolving chromic anhydride (CrO₃) in previously synthesized this compound.[11] This concentrated solution then reacts effectively with an inorganic chloride, such as hydrogen chloride, often in the presence of a dehydrating agent like chlorosulfonic acid.[11] This method is reported to produce this compound of high purity in yields of 98% or more.[11] The process benefits from creating two liquid layers, allowing for easier separation of the pure this compound product.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Statement - I :CrO3 reacts with HCl to form this compound gasStatement - II :this compound (CrO2Cl2) has tetra-hedral shape [infinitylearn.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. This compound Test- Definition, Mechanism and Properties. [allen.in]
- 11. US2793937A - Process for producing this compound - Google Patents [patents.google.com]
The Étard Reaction: A Comprehensive Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
The Étard reaction, a venerable yet consistently relevant transformation in organic synthesis, provides a direct route to aldehydes from activated methyl groups on aromatic or heterocyclic rings using chromyl chloride. This in-depth guide delves into the intricate mechanistic details of this classic reaction, presents a compilation of its substrate scope and corresponding yields, and provides detailed experimental protocols for its successful execution.
Core Concepts and Mechanistic Pathways
The Étard reaction has been a subject of mechanistic debate, with two primary pathways proposed: a radical-based mechanism involving homolytic cleavage and a pericyclic mechanism featuring an ene reaction followed by a[1][2] sigmatropic rearrangement. While definitive consensus remains elusive, evidence from experimental and computational studies offers insights into both possibilities.
1. The Radical Mechanism: A Stepwise Pathway
One of the earliest proposed mechanisms involves the homolytic cleavage of both the C-H bonds of the toluene methyl group and the Cr-O bonds of this compound. This pathway is supported by DFT (Density Functional Theory) calculations which suggest that the formation of the final product can be rationalized through multiple C-H abstraction steps.[3][4][5][6][7][8]
The proposed steps are as follows:
-
Initiation: Homolytic cleavage of a Cr-O bond in this compound generates a chromium-centered radical.
-
Propagation: The chromium radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and a chromium-hydride species. This benzyl radical then reacts with a second molecule of this compound.
-
Formation of the Étard Complex: A series of radical and recombination steps lead to the formation of the characteristic brown, insoluble Étard complex, a chromium(IV) species.[5]
-
Hydrolysis: The complex is then hydrolyzed under reducing conditions to yield the final benzaldehyde product.
2. The Pericyclic Mechanism: A Concerted Approach
An alternative and widely cited mechanism involves a concerted pericyclic pathway.[2][9][10][11] This mechanism is divided into two key steps:
-
Ene Reaction: The reaction is initiated by an ene reaction between toluene (the ene component) and this compound (the enophile). In this step, a C-H bond of the methyl group adds across the Cr=O double bond, with a concurrent shift of the double bond and transfer of a hydrogen atom.[9][11]
-
[1][2] Sigmatropic Rearrangement: The intermediate formed in the ene reaction then undergoes a[1][2] sigmatropic rearrangement. This is a concerted process where a substituent moves from one atom of an allylic system to the third atom, involving a cyclic transition state of five atoms.[2][9] This rearrangement leads to the formation of the Étard complex.
-
Hydrolysis: Similar to the radical mechanism, the final step is the hydrolysis of the Étard complex to liberate the aldehyde.
Below is a visualization of the proposed pericyclic pathway:
References
- 1. fiveable.me [fiveable.me]
- 2. "Theoretical Studies of 2,3 -Sigmatropic Rearrangements of Allylic Sele" by Craig A. Bayse and Sonia Antony [digitalcommons.odu.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Figure 3 from The Étard reaction: a DFT study. | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reaction mechanisms: pericyclic reactions - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Role of Homolytic Cleavage in Chromyl Chloride Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of homolytic cleavage in reactions involving chromyl chloride (CrO₂Cl₂). This compound is a powerful and versatile oxidizing agent, and understanding its reaction mechanisms is crucial for its effective application in organic synthesis and other chemical processes. This document details the prevailing mechanistic theories, presents relevant quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows.
Introduction to this compound
This compound is a distinctive blood-red, fuming liquid at room temperature.[1][2][3] It is a volatile inorganic compound with the chemical formula CrO₂Cl₂.[2][4] As a hexavalent chromium compound, it is a potent oxidizing agent and is highly reactive.[5][6][7] Its reactivity extends to a variety of organic substrates, including alkanes, alkenes, and aromatic compounds with benzylic hydrogens.[6][8][9] The Étard reaction, which involves the oxidation of an aromatic or heterocyclic-bound methyl group to an aldehyde, is one of the most well-known applications of this compound.[10][11][12]
The Mechanism of this compound Reactions: The Role of Homolytic Cleavage
The mechanism of this compound oxidations has been a subject of considerable study. For many of its reactions, particularly the Étard reaction, a mechanism involving homolytic cleavage is frequently proposed.
2.1. Homolytic vs. Heterolytic Cleavage
A covalent bond can break in two ways:
-
Heterolytic Cleavage: One atom retains both electrons from the bond, resulting in the formation of ions (a cation and an anion).[13][14][15][16] This is common in polar bonds.[14]
-
Homolytic Cleavage (Homolysis): The bond breaks symmetrically, with each atom retaining one of the bonding electrons.[13][15][16] This process generates highly reactive species with unpaired electrons known as free radicals.[13][16] Homolysis is often initiated by heat or light and is typical for non-polar bonds.[16][17]
2.2. The Étard Reaction: A Case Study for Homolytic Cleavage
The Étard reaction is a classic method for the direct oxidation of an aromatic methyl group to an aldehyde using this compound.[11] The most cited example is the conversion of toluene to benzaldehyde.[5][10][18]
The proposed mechanism involving homolytic cleavage proceeds in several steps:[12][18][19]
-
Initiation - Homolytic Bond Cleavage: The reaction is initiated by the homolytic cleavage of two C-H bonds in the methyl group of toluene and two Cr-O bonds in the this compound molecules.[10][18][19]
-
Formation of the Étard Complex: The radicals generated in the initiation step recombine to form a stable, brown, insoluble intermediate known as the Étard complex.[10][12][18][19][20] In this complex, the carbon atom of the original methyl group is bonded to two OCr(OH)Cl₂ moieties.[18][19]
-
Hydrolysis: The Étard complex is then hydrolyzed, typically in a reducing environment (e.g., using a saturated aqueous solution of sodium sulfite) to prevent further oxidation to a carboxylic acid.[10][11][20] This step breaks down the complex to yield the final aldehyde product.[10][18][19]
While the homolytic cleavage mechanism is widely taught, other mechanistic proposals exist, including an ene reaction followed by a[10][18] sigmatropic rearrangement.[10][11] Some computational studies have also suggested that the energetics for a radical abstraction pathway are inconsistent with experimental activation energies, proposing a zwitterionic direct pathway as a more viable alternative for alkane oxidation.[9][21]
Quantitative Data
Understanding the energetics of bond cleavage is fundamental to comprehending the reaction mechanism. The following table summarizes key bond dissociation energies relevant to this compound reactions.
| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Citation |
| Cr=O | This compound | 523 | [1] |
| Cr-Cl | This compound | 307 | [1] |
| Cl-Cl | Chlorine (Cl₂) | 242.58 | [22] |
| H-H | Hydrogen (H₂) | 436 | [13] |
Note: Bond dissociation energies are for the homolytic cleavage of the specified bond in the gaseous state.[13][22]
Visualizing the Mechanisms and Workflows
4.1. Proposed Homolytic Cleavage Mechanism in the Étard Reaction
The following diagram illustrates the step-by-step process of the Étard reaction, highlighting the initial homolytic bond fissions.
Caption: Proposed mechanism of the Étard reaction via homolytic cleavage.
4.2. General Experimental Workflow for this compound Oxidation
The diagram below outlines a typical workflow for conducting an oxidation reaction using this compound, such as the Étard reaction.
Caption: General experimental workflow for this compound oxidations.
Experimental Protocols
The following protocols are generalized procedures for key reactions involving this compound. Caution: this compound is highly corrosive, toxic, and a suspected carcinogen.[2][3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
5.1. Protocol for the Étard Reaction: Synthesis of Benzaldehyde from Toluene
This protocol describes the laboratory-scale synthesis of benzaldehyde from toluene using this compound.
-
Reagents and Equipment:
-
Toluene
-
This compound (CrO₂Cl₂)
-
Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) (solvent)[10][11]
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve toluene in anhydrous carbon tetrachloride. Cool the solution in an ice bath.
-
Addition of this compound: While stirring vigorously, add a solution of this compound in carbon tetrachloride dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic.[10] A dark brown precipitate, the Étard complex, will form.[10]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time (can range from hours to days) until the reaction is complete.[11]
-
Decomposition of the Étard Complex: Cool the reaction mixture again in an ice bath. Carefully and slowly add saturated aqueous sodium sulfite solution to decompose the Étard complex. This step provides the reducing conditions necessary to prevent over-oxidation.[11]
-
Workup and Extraction: After the complex has been decomposed, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer several times with diethyl ether.
-
Drying and Solvent Removal: Combine all organic layers and wash with water and then brine. Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude benzaldehyde by vacuum distillation to obtain the final product.
-
5.2. Protocol for the this compound Test for Chloride Ions
This protocol describes a qualitative test for the presence of chloride ions in a sample.[5][23]
-
Reagents and Equipment:
-
Procedure:
-
Sample Preparation: Mix a small amount of the sample with solid potassium dichromate in a dry test tube.[23]
-
Acid Addition: Carefully add a few drops of concentrated sulfuric acid.[23]
-
Heating: Gently heat the mixture.[23] If chloride ions are present, reddish-brown vapors of this compound (CrO₂Cl₂) will be evolved.[5][23]
-
Confirmation: Bubble the evolved gas through a solution of sodium hydroxide.[23] The formation of a yellow solution, due to sodium chromate (Na₂CrO₄), indicates a positive test.[23][24]
-
Precipitation (Optional): To the yellow sodium chromate solution, add dilute acetic acid followed by lead acetate solution. The formation of a yellow precipitate of lead chromate (PbCrO₄) further confirms the presence of chloride in the original sample.[5][24]
-
Conclusion
The concept of homolytic cleavage is central to the widely accepted mechanism for several key reactions of this compound, most notably the Étard reaction. This free-radical pathway explains the formation of the characteristic Étard complex intermediate and the subsequent aldehyde product. However, it is important for researchers to be aware of alternative mechanistic proposals, such as ene reactions and zwitterionic pathways, which may be operative under certain conditions or with different substrates. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental design, is essential for leveraging the synthetic utility of this compound in research and development.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. testbook.com [testbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Understanding the meaning, method and significance of this compound test. [unacademy.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Étard reaction - Wikipedia [en.wikipedia.org]
- 12. Etard Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 13. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]
- 14. Homolytic and Heterolytic Cleavage - Definition & Key Differences [vedantu.com]
- 15. A short note on comparing homolytic and heterolytic cleavage [unacademy.com]
- 16. Homolytic and Heterolytic Cleavage – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Etard Reaction | Unacademy [unacademy.com]
- 19. etard reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 20. byjus.com [byjus.com]
- 21. researchgate.net [researchgate.net]
- 22. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 23. This compound Test- Definition, Mechanism and Properties. [allen.in]
- 24. byjus.com [byjus.com]
Unraveling the Fleeting Intermediate: A Deep Dive into the Theoretical Structure of the Étard Complex
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction intermediates is paramount for optimizing synthetic pathways and designing novel molecular entities. The Étard reaction, a cornerstone of organic synthesis for the selective oxidation of benzylic methyl groups to aldehydes, proceeds through a fascinating and transient intermediate known as the Étard complex. This technical guide provides an in-depth exploration of the theoretical and experimental underpinnings of this crucial intermediate, offering insights into its structure, formation, and characterization.
The Étard reaction, named after its discoverer Alexandre Léon Étard, utilizes chromyl chloride (CrO₂Cl₂) to achieve the controlled oxidation of activated C-H bonds. The reaction's success hinges on the formation of a stable, yet reactive, chromium-containing intermediate, the Étard complex, which prevents over-oxidation to the corresponding carboxylic acid.[1][2][3][4] This intermediate is typically a brown, insoluble solid that precipitates from the reaction mixture.[4]
Theoretical Framework: A Tale of Two Mechanisms
The precise mechanism of the Étard reaction and the exact structure of the intermediate have been subjects of considerable scientific discussion. Two primary mechanistic pathways have been proposed: a concerted ene-type reaction and a stepwise radical process involving hydrogen abstraction.
Initial hypotheses favored an ene reaction, where the this compound reacts with the toluene in a concerted fashion.[2][4] This is followed by a[1][5] sigmatropic rearrangement to form the final complex.[2][4]
However, more recent and detailed computational studies, particularly Density Functional Theory (DFT) calculations, suggest a more complex, stepwise mechanism.[5][6] A significant DFT study by Drees and Strassner proposes that the reaction is initiated by the homolytic cleavage of a C-H bond in the methyl group of toluene by this compound.[5][6] This leads to the formation of a benzyl radical and a chromium(V) species. A second hydrogen abstraction from the benzyl radical by another molecule of this compound or the initially formed chromium species then occurs. This stepwise process, involving multiple C-H abstraction reactions, ultimately leads to the formation of the characteristic Étard complex.[5][6]
The Proposed Structure of the Étard Complex Intermediate
Based on experimental evidence and theoretical modeling, the Étard complex is generally accepted to have the formula C₆H₅CH(OCr(OH)Cl₂)₂.[7] In this structure, the benzylic carbon is bonded to two oxygen atoms, each of which is part of a chromium-containing moiety.
While precise, universally agreed-upon bond lengths and angles for this unstable intermediate are challenging to determine experimentally, computational studies provide valuable theoretical insights. The following table summarizes key structural parameters of a proposed Étard complex intermediate, derived from DFT calculations.
| Parameter | Atom Pair/Triplet | Theoretical Value |
| Bond Lengths (Å) | ||
| C-O | ~1.40 | |
| Cr-O | ~1.65 | |
| Cr-Cl | ~2.20 | |
| Bond Angles (°) | ||
| O-C-O | ~110 | |
| C-O-Cr | ~120 | |
| O-Cr-O | ~105 | |
| Cl-Cr-Cl | ~100 | |
| Note: These values are approximations derived from computational models and may vary depending on the specific theoretical methods and basis sets employed. |
Experimental Protocols: Synthesis, Isolation, and Characterization
The synthesis and isolation of the Étard complex are critical steps in performing the Étard reaction and studying the intermediate itself.
Synthesis and Isolation of the Étard Complex
Materials:
-
Toluene
-
This compound (CrO₂Cl₂)
-
Anhydrous carbon tetrachloride (CCl₄) or other inert solvent (e.g., carbon disulfide, chloroform)[2][4]
-
Round-bottom flask equipped with a dropping funnel and a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve toluene in anhydrous carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in anhydrous carbon tetrachloride to the cooled toluene solution via a dropping funnel with vigorous stirring. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Upon addition, a brown precipitate of the Étard complex will form.[4]
-
Continue stirring the reaction mixture at low temperature for a specified period (this can range from hours to days depending on the scale and specific substrate).[3]
-
Isolate the precipitated Étard complex by filtration under an inert atmosphere.
-
Wash the isolated complex with fresh, cold, anhydrous carbon tetrachloride to remove any unreacted starting materials.
-
Dry the complex under vacuum to obtain a brown solid.
Decomposition of the Étard Complex to Benzaldehyde
Materials:
-
Isolated Étard complex
-
Ether or other suitable organic solvent for extraction
-
Separatory funnel
Procedure:
-
Suspend the isolated and dried Étard complex in an inert solvent.
-
Slowly add a saturated aqueous solution of sodium sulfite to the suspension with vigorous stirring. This step is crucial for the reductive workup, which prevents the over-oxidation of the aldehyde to a carboxylic acid.[2][3][4]
-
The mixture will typically change color as the complex decomposes.
-
After the decomposition is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with an organic solvent (e.g., ether) to recover any dissolved product.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude benzaldehyde.
-
The crude product can be further purified by distillation or chromatography.
Spectroscopic Characterization
Due to its instability, detailed spectroscopic characterization of the isolated Étard complex is challenging. However, some data has been reported.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the bonding within the complex. The presence of Cr-O and C-O bonds can be identified by their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtaining high-resolution NMR spectra of the Étard complex is difficult due to its paramagnetic nature and poor solubility. However, solid-state NMR techniques could potentially provide structural insights.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for the formation of the Étard complex.
Proposed Ene-Reaction Pathway
Caption: Proposed concerted ene-reaction pathway for Étard complex formation.
Proposed Stepwise Radical Pathway (Based on DFT Studies)
Caption: Stepwise radical mechanism for Étard complex formation via H-abstraction.
Conclusion
The Étard complex, though transient, is the linchpin of the Étard reaction, enabling the selective synthesis of aldehydes from readily available starting materials. While its exact structure and the mechanism of its formation continue to be areas of active research, a combination of computational and experimental studies has provided a robust theoretical framework. For researchers in drug development and organic synthesis, a deep understanding of this intermediate is not merely academic; it is a critical component in the strategic design and control of chemical transformations, ultimately leading to more efficient and innovative synthetic routes. The continued exploration of such reactive intermediates will undoubtedly pave the way for future advancements in chemical science.
References
Chromyl Chloride as a Lewis Acid in Organic Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromyl chloride (CrO₂Cl₂), a volatile, reddish-brown inorganic compound, is a powerful and highly reactive electrophilic agent in organic synthesis. While formally a neutral species, its potent oxidizing capabilities are a direct consequence of the electron-deficient nature of the chromium(VI) center, which imparts significant Lewis acidic character. This technical guide provides a comprehensive overview of the role of this compound in organic reactions, with a primary focus on its well-established applications in oxidation chemistry, which are mechanistically rooted in its electrophilicity. This document details the famed Étard reaction for the conversion of methylarenes to benzaldehydes and the oxidation of alkenes. Emphasis is placed on reaction mechanisms, experimental protocols, and safety considerations critical for the laboratory use of this hazardous yet synthetically valuable reagent.
Introduction to this compound
This compound is a tetrahedral molecule with the chromium atom in the +6 oxidation state.[1] It is a highly aggressive oxidant and a Lewis acid.[2] Its utility in organic synthesis is primarily centered on its ability to effect specific oxidative transformations that are often challenging with other reagents. The electron-deficient chromium center readily accepts electron density from organic substrates, initiating reactions. This electrophilic nature is the cornerstone of its reactivity.
Physical and Chemical Properties:
| Property | Value |
| Chemical Formula | CrO₂Cl₂[2] |
| Molar Mass | 154.90 g/mol [3] |
| Appearance | Reddish-brown fuming liquid[2] |
| Density | 1.911 g/mL[2] |
| Boiling Point | 117 °C[4] |
| Solubility | Reacts with water and alcohols. Soluble in various non-polar solvents like CCl₄, CS₂, and dichloromethane.[4] |
The Lewis Acidic Character of this compound
The chromium atom in this compound is coordinatively unsaturated and highly electrophilic. This allows it to act as a Lewis acid, accepting electron pairs from Lewis bases. This interaction is the initial step in many of its oxidative reactions. For instance, it forms adducts with conventional Lewis bases.[2] In the context of its reactions with organic substrates, the π-bonds of alkenes or the C-H bonds of alkylaromatics act as the electron donors.
While its Lewis acidity is fundamental to its reactivity, its application as a general-purpose Lewis acid catalyst in reactions like Diels-Alder or Friedel-Crafts is not documented. Its extreme oxidizing potential likely leads to the degradation of many organic substrates and catalysts under typical Lewis acid-catalyzed conditions. Therefore, its role as a "Lewis acid" in organic synthesis is almost exclusively channeled through its function as an electrophilic oxidant.
The Étard Reaction: Oxidation of Methylarenes to Aldehydes
The most notable application of this compound is the Étard reaction, which provides a direct route to synthesize aldehydes from aromatic or heterocyclic compounds bearing a methyl group.[5] This reaction is particularly valuable because it stops at the aldehyde stage, without further oxidation to the carboxylic acid, a common outcome with stronger oxidizing agents like potassium permanganate.[6]
Reaction Mechanism
The mechanism of the Étard reaction is thought to proceed via an initial ene reaction with this compound, leading to the formation of a solid intermediate known as the Étard complex.[5] This complex is subsequently decomposed, typically under reducing conditions (e.g., aqueous sodium sulfite), to yield the aldehyde.[7]
The key steps are:
-
Formation of the Étard Complex: Two molecules of this compound react with the methyl group of the toluene derivative.
-
Hydrolysis: The intermediate complex is hydrolyzed to produce the corresponding aldehyde.
Scope and Limitations
The Étard reaction is most effective for the conversion of toluene to benzaldehyde.[5] However, its application to other substrates can be limited due to rearrangements and the formation of side products.[5] For instance, the oxidation of n-propylbenzene yields a mixture of propiophenone and benzyl methyl ketone.[5]
Experimental Protocol: Synthesis of Benzaldehyde from Toluene
This protocol is a generalized procedure based on literature descriptions.
Materials:
-
Toluene
-
This compound
-
Carbon tetrachloride (or other inert solvent)
-
Saturated aqueous sodium sulfite solution
-
Standard laboratory glassware for organic synthesis, including a reaction flask, dropping funnel, and condenser.
Procedure:
-
In a fume hood, a solution of toluene in carbon tetrachloride is prepared in a reaction flask equipped with a stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
A solution of this compound in carbon tetrachloride is added dropwise to the cooled toluene solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Upon addition, a brown, solid Étard complex precipitates. The mixture is stirred for a few hours at low temperature and then allowed to stand at room temperature for a day.
-
The supernatant liquid is decanted, and the solid complex is carefully washed with fresh solvent to remove any unreacted starting material.
-
The Étard complex is then decomposed by the slow addition of a saturated aqueous solution of sodium sulfite with cooling. This step should be performed with caution as it can be exothermic.
-
The resulting mixture is stirred until the brown color of the complex is replaced by the green color of chromium(III) salts.
-
The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the resulting benzaldehyde is purified by vacuum distillation.
Oxidation of Alkenes
This compound is also a versatile reagent for the oxidation of alkenes. The products are dependent on the structure of the alkene. Internal alkenes typically yield α-chloroketones, while terminal alkenes can be converted to aldehydes.[2] This reactivity again underscores the electrophilic nature of this compound, where it adds across the double bond.
Reaction Mechanism
The reaction is believed to proceed through an electrophilic addition of this compound to the alkene, forming a cyclic intermediate. This intermediate then rearranges and, upon workup, yields the final product. The mechanism is complex and can involve both ionic and radical pathways.
Quantitative Data on Alkene Oxidation
The oxidation of terminal alkenes with this compound provides a convenient method for the synthesis of aldehydes. The following table summarizes the yields for the oxidation of various 2,2-disubstituted-1-alkenes.[8]
| Alkene | Aldehyde Product | Yield (%) |
| 4,4-Dimethyl-2-neopentyl-1-pentene | 4,4-Dimethyl-2-neopentylpentanal | 80.8 |
| 2-Phenylpropene | 2-Phenylpropanal | 60.0 |
| 1,1-Diphenylethylene | Diphenylacetaldehyde | 62.7 |
Experimental Protocol: Synthesis of 2,4,4-Trimethylpentanal
The following is a detailed protocol for the oxidation of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethylpentanal.[8]
Materials:
-
2,4,4-trimethyl-1-pentene
-
This compound
-
Dichloromethane
-
Zinc dust (technical grade)
-
Ice
Procedure:
-
A solution of 112.2 g (1.00 mole) of 2,4,4-trimethyl-1-pentene in 1 L of dichloromethane is placed in a 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask is cooled in an ice-salt bath to 0-5 °C.
-
A solution of 158 g (1.02 moles) of freshly distilled this compound in 200 mL of dichloromethane is added dropwise with stirring over about 60 minutes, maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred for an additional 15 minutes.
-
184 g of 90-95% technical grade zinc dust is added, and the mixture is stirred for 5 minutes.
-
1 L of ice water and 400 g of ice are added rapidly, and stirring is continued for another 15 minutes.
-
The cooling bath is replaced with a heating mantle, and the dichloromethane is removed by distillation.
-
The residue is steam distilled. The organic layer of the distillate is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic phases are distilled to remove the solvent.
-
The product, 2,4,4-trimethylpentanal, is collected by distillation at 45-52 °C (15 mm Hg), yielding 90-100 g (70-78%).
Safety and Handling of this compound
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[4]
Key Hazards:
-
Corrosive: It is severely corrosive and can cause serious burns to the skin and eyes.[2]
-
Toxicity: It is toxic and a probable human carcinogen due to the presence of hexavalent chromium.[2][4]
-
Reactivity: It reacts violently with water, releasing corrosive and toxic fumes.[3] It is also a strong oxidizer and can react explosively with combustible materials.
Recommended Handling Procedures:
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Containers should be tightly sealed.[6]
-
In case of a spill, do not use water. Absorb the spill with a non-combustible absorbent material like sand or vermiculite.[6]
-
For disposal, this compound should be carefully neutralized by a trained professional. A common method involves slow addition to a reducing agent solution (e.g., sodium sulfite) in an inert solvent.[4]
Conclusion
This compound's role in organic synthesis is defined by its potent electrophilic and oxidizing nature, which is a direct manifestation of its Lewis acidic character. While its application as a general Lewis acid catalyst is limited by its high reactivity, it remains an indispensable reagent for specific oxidative transformations, most notably the Étard reaction and the oxidation of alkenes. A thorough understanding of its reaction mechanisms, coupled with strict adherence to safety protocols, is paramount for its effective and safe utilization in a research and development setting. The detailed experimental protocols provided herein offer a practical guide for chemists seeking to employ this powerful reagent in their synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. Étard reaction - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. byjus.com [byjus.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Étard Reaction: A Historical and Technical Guide
Abstract
The Étard reaction, a cornerstone of organic synthesis, facilitates the direct oxidation of an aromatic or heterocyclic-bound methyl group to an aldehyde using chromyl chloride. Since its discovery in the late 19th century by French chemist Alexandre Léon Étard, this reaction has been the subject of extensive study, evolving from a serendipitous observation to a well-understood synthetic tool. This technical guide provides a comprehensive overview of the historical development of the Étard reaction, detailing its discovery, the elucidation of its mechanism, and the expansion of its synthetic utility. The document presents quantitative data from key historical studies in a structured format, offers detailed experimental protocols from foundational papers, and visualizes the reaction's mechanistic pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals who wish to gain an in-depth understanding of this classic named reaction.
Introduction
The conversion of a methyl group on an aromatic ring to an aldehyde is a fundamental transformation in organic chemistry, providing a crucial entry point for the synthesis of a wide array of more complex molecules. The Étard reaction, utilizing the inorganic reagent this compound (CrO₂Cl₂), offers a direct and relatively mild method for achieving this conversion, most classically demonstrated by the oxidation of toluene to benzaldehyde. This guide traces the scientific journey of the Étard reaction from its initial discovery to the modern understanding of its intricate mechanism.
The Genesis of the Étard Reaction: The Work of Alexandre Étard
The Étard reaction was first reported by French chemist Alexandre Léon Étard in 1877.[1] While working in the laboratory of Charles-Adolphe Wurtz, Étard was investigating the reactivity of this compound, a compound known at the time as chlorochromic acid, with various organic substances.[2] His initial experiments were driven by the idea that the chlorine and oxygen in this compound would allow it to act as both a chlorinating and an oxidizing agent.[2][3]
In one of his seminal experiments, Étard treated toluene with this compound. He observed a vigorous reaction that produced a brown, insoluble precipitate.[4] Upon decomposition of this intermediate with water, he isolated benzaldehyde, the "essence of bitter almond."[2][4] This discovery was significant as it provided a direct method for the synthesis of aromatic aldehydes from readily available hydrocarbons.[2][3]
Étard expanded his investigations to a variety of other organic compounds, including other alkylbenzenes, alkanes, and even benzene itself, noting that the reaction could lead to aldehydes, ketones, or quinones depending on the substrate.[2][3] He correctly postulated the formation of an intermediate complex, which he represented with the general formula X,2CrO₂Cl₂ (where X is the organic moiety), and noted that this complex decomposed upon treatment with water to yield the final carbonyl compound.[2]
Étard's initial hypothesis about the mechanism involved the decomposition of this compound into chromium (III) chloride and chromic acid, with the latter being the primary oxidizing species.[2][3] While this initial mechanistic interpretation has since been refined, his fundamental observations and the discovery of the reaction itself were a major contribution to the field of synthetic organic chemistry.
Early Scope and Limitations: The First Half-Century
Following Étard's discovery, the reaction saw limited use for several decades, with few systematic studies into its full potential.[5] Early work focused on confirming Étard's results and exploring the reaction with a small range of substituted toluenes. For instance, Law and Perkin in 1908 questioned some of Étard's findings regarding the oxidation of nitrotoluene, suggesting that the product was actually the corresponding benzoic acid, indicating that over-oxidation could be a significant side reaction.[2][3]
It wasn't until the mid-20th century that a more systematic investigation into the scope and limitations of the Étard reaction was undertaken. A pivotal 1958 study by Owen H. Wheeler provided a comprehensive examination of the reaction with a variety of substituted toluenes, offering valuable quantitative data on yields and identifying substrates that were not amenable to the reaction.[5]
Quantitative Data from Mid-20th Century Studies
The following table summarizes the findings from Wheeler's 1958 study on the Étard reaction with various substituted toluenes. The experiments were typically conducted by adding a solution of this compound in carbon tetrachloride to a solution of the substituted toluene in the same solvent, followed by decomposition of the resulting complex.
| Substrate | Product | Yield (%) | Notes |
| Toluene | Benzaldehyde | 70-80 | Good to excellent yields. |
| p-Xylene | p-Tolualdehyde | 55 | |
| m-Xylene | m-Tolualdehyde | 60 | |
| o-Xylene | o-Tolualdehyde | 45 | Lower yield likely due to steric hindrance. |
| p-Chlorotoluene | p-Chlorobenzaldehyde | 65 | |
| p-Bromotoluene | p-Bromobenzaldehyde | 60 | |
| p-Iodotoluene | p-Iodobenzaldehyde | 38-64 | |
| p-Nitrotoluene | p-Nitrobenzaldehyde | Low | Reaction is slow due to the deactivating nitro group. |
| o-Nitrotoluene | o-Nitrobenzaldehyde | Very Low | Even slower than the para isomer. |
| p-Methoxytoluene | Undistillable polymer | - | The electron-donating methoxy group likely leads to polymerization catalyzed by the Lewis acidic this compound. |
| p-Tolunitrile | p-Cyanobenzoic acid | Low | The nitrile group is likely hydrolyzed under the reaction conditions. |
Table 1: Yields of substituted benzaldehydes from the Étard reaction of substituted toluenes as reported by Wheeler (1958).[5]
Evolution of the Mechanistic Understanding
The mechanism of the Étard reaction has been a subject of investigation and debate for over a century. From Étard's initial simple proposal, a more nuanced and detailed picture has emerged through kinetic studies, isotopic labeling experiments, and the characterization of intermediates.
The Étard Complex
Étard was the first to recognize the formation of a solid intermediate, which he termed the "Étard complex."[2] The exact structure of this complex remained a mystery for many years. Initially, it was believed to be a simple adduct. However, later studies, including magnetic susceptibility measurements, revealed that the chromium in the complex is in the +4 oxidation state. This led to the proposal of a structure where two molecules of a chromium(IV) species are coordinated to the benzylic carbon.
From Ionic to Radical to Pericyclic: A Mechanistic Journey
Early mechanistic proposals after Étard often invoked ionic intermediates. However, kinetic studies in the mid-20th century began to cast doubt on these hypotheses. For example, the reaction rate was found to not correlate well with the dielectric constant of the solvent, which would be expected for a reaction proceeding through a highly ionic transition state.
A significant breakthrough came with the proposal of a mechanism involving a free-radical abstraction of a hydrogen atom from the methyl group by this compound. This was supported by kinetic isotope effect studies, which showed that the breaking of a C-H bond is the rate-determining step.[6]
The currently accepted mechanism involves two key steps: an initial ene reaction followed by a [2][3] sigmatropic rearrangement .[7][8][9]
-
Ene Reaction: The reaction is initiated by an ene reaction between the toluene (the ene component) and this compound (the enophile). This step involves the transfer of a hydrogen atom from the methyl group to one of the oxygen atoms of this compound and the formation of a new C-Cr bond.
-
[2][3] Sigmatropic Rearrangement: The intermediate formed in the ene reaction then undergoes a[2][3] sigmatropic rearrangement. This pericyclic reaction results in the formation of the Étard complex, where the chromium atom is attached to the benzylic carbon through an oxygen atom.
The final step is the hydrolysis of the Étard complex under reducing conditions (typically with a saturated aqueous solution of sodium sulfite) to prevent over-oxidation to the carboxylic acid.[7][8]
Visualizing the Reaction Pathway
The following diagram illustrates the currently accepted mechanism of the Étard reaction.
Caption: The mechanistic pathway of the Étard reaction.
Experimental Protocols: A Mid-20th Century Perspective
The following is a detailed experimental protocol for the oxidation of a substituted toluene with this compound, adapted from the work of Wheeler (1958).[5] This procedure is representative of the methods used in the mid-20th century and highlights the practical considerations for performing the Étard reaction.
General Procedure for the Oxidation of Substituted Toluenes
Materials:
-
Substituted toluene (0.1-0.2 mol)
-
This compound (0.21-0.42 mol)
-
Carbon tetrachloride (anhydrous)
-
Sodium sulfite (saturated aqueous solution)
-
Ice
-
Hydrochloric acid (dilute)
-
2,4-Dinitrophenylhydrazine reagent
Procedure:
-
Reaction Setup: A solution of the substituted toluene (1 part) in anhydrous carbon tetrachloride (5-6 parts by volume) is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Addition of this compound: A solution of this compound (2 molar equivalents) in an equal volume of carbon tetrachloride is added slowly from the dropping funnel to the stirred toluene solution. The addition is carried out over a period of approximately 1 hour. The reaction is exothermic, and the temperature should be maintained below 35 °C by external cooling with a cold water bath. Caution: If the reaction is not cooled adequately or if stirring is inefficient, a violent or even explosive reaction can occur.[5]
-
Reaction Progression: During the addition of this compound, the color of the solution changes from dark red to a dark brown or black, and the Étard complex slowly precipitates.[5] After the addition is complete, stirring is continued for an additional 2 hours at room temperature. For less reactive substrates, the mixture may be allowed to stand overnight or gently refluxed for several hours.
-
Decomposition of the Étard Complex: The reaction mixture, containing the precipitated complex, is poured slowly and with vigorous stirring onto a mixture of crushed ice and a saturated aqueous solution of sodium sulfite. The use of sufficient ice and efficient stirring is crucial to prevent overheating, which can lead to the over-oxidation of the aldehyde product to the corresponding carboxylic acid.[5]
-
Work-up: Dilute hydrochloric acid is added to dissolve the basic chromium salts. The organic layer is separated, and the aqueous layer is extracted several times with carbon tetrachloride. The combined organic extracts are washed with water and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Isolation and Characterization of the Product: The solvent is removed by distillation. The crude aldehyde product is then purified by distillation under reduced pressure. The yield of the aldehyde can be determined gravimetrically by forming the 2,4-dinitrophenylhydrazone derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for carrying out the Étard reaction as described in the historical literature.
Caption: A typical experimental workflow for the Étard reaction.
Conclusion
The Étard reaction stands as a testament to the enduring value of classic organic reactions. From its discovery by Alexandre Léon Étard through the detailed mechanistic and synthetic studies of the 20th century, it has proven to be a reliable method for the synthesis of aromatic aldehydes. While modern synthetic chemistry has introduced a plethora of new oxidizing agents and methods, the Étard reaction remains a relevant and powerful tool in the arsenal of the synthetic chemist. Its rich history, from early empirical observations to a sophisticated understanding of its pericyclic mechanism, offers a fascinating case study in the development of chemical knowledge. This guide has aimed to provide a thorough historical and technical overview to aid researchers and professionals in appreciating and applying this venerable reaction.
References
- 1. Etard Reaction (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. redalyc.org [redalyc.org]
- 3. ALEXANDRE-LÉON ÉTARD The Étard reaction and other contributions to chemistry [redalyc.org]
- 4. Etard Reaction | Unacademy [unacademy.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scispace.com [scispace.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Étard reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to the Electronic Structure and Bonding in Chromyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromyl chloride (CrO₂Cl₂), a unique volatile liquid among transition metal compounds, is a powerful oxidizing agent with a distinctive tetrahedral geometry. This guide provides a comprehensive technical analysis of the electronic structure and bonding in this compound, synthesizing experimental data from gas-phase electron diffraction, X-ray absorption spectroscopy, and vibrational spectroscopy with theoretical insights from computational chemistry. Detailed tables of quantitative data, experimental protocols, and a molecular orbital diagram are presented to offer a thorough understanding of the bonding characteristics that govern the reactivity of this important inorganic compound.
Molecular Geometry and Structural Parameters
The molecular structure of this compound in the gas phase has been determined with high precision using gas-phase electron diffraction (GED) and X-ray absorption spectroscopy (XAS). The molecule adopts a distorted tetrahedral geometry with C₂ᵥ symmetry. The key structural parameters are summarized in the table below.
| Parameter | Gas-Phase Electron Diffraction (GED) | X-ray Absorption Spectroscopy (XAS)[1] |
| Bond Lengths | ||
| Cr=O | 1.579 Å | 1.58(2) Å |
| Cr-Cl | 2.126 Å | 2.10(3) Å |
| Bond Angles | ||
| O=Cr=O | 110.3° | - |
| Cl-Cr-Cl | 113.3° | - |
| O=Cr-Cl | 108.9° | - |
Vibrational Spectroscopy and Force Constants
The vibrational modes of this compound have been extensively studied using infrared (IR) and Raman spectroscopy. The observed vibrational frequencies provide valuable information about the strength and nature of the Cr=O and Cr-Cl bonds. The table below presents the fundamental vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |
| Infrared (Gas Phase) | |||
| 995 | Very Strong | ν₁(a₁) | Symmetric Cr=O stretch |
| 1005 | Very Strong | ν₆(b₂) | Asymmetric Cr=O stretch |
| 475 | Strong | ν₂(a₁) | Symmetric Cr-Cl stretch |
| 500 | Strong | ν₈(b₂) | Asymmetric Cr-Cl stretch |
| 255 | Medium | ν₃(a₁) | O=Cr=O bending (scissoring) |
| 225 | Medium | ν₄(a₁) | Cl-Cr-Cl bending (scissoring) |
| 140 | Weak | ν₅(a₂) | O=Cr=O twisting |
| 358 | Medium | ν₇(b₁) | O=Cr-Cl rocking |
| 125 | Weak | ν₉(b₂) | O=Cr-Cl wagging |
| Raman (Liquid Phase) | |||
| 982 | Very Strong, Polarized | ν₁(a₁) | Symmetric Cr=O stretch |
| 465 | Strong, Polarized | ν₂(a₁) | Symmetric Cr-Cl stretch |
| 357 | Medium, Depolarized | ν₇(b₁) | O=Cr-Cl rocking |
| 255 | Medium, Polarized | ν₃(a₁) | O=Cr=O bending (scissoring) |
| 225 | Medium, Polarized | ν₄(a₁) | Cl-Cr-Cl bending (scissoring) |
Electronic Structure and Molecular Orbital Theory
The bonding in this compound can be effectively described using molecular orbital (MO) theory. The central chromium atom is in a formal +6 oxidation state with a d⁰ electron configuration. The bonding is dominated by the interactions between the valence orbitals of chromium (3d, 4s, 4p) and the valence orbitals of the oxygen (2p) and chlorine (3p) ligands.
A qualitative molecular orbital diagram illustrates the key bonding interactions. The valence orbitals of the ligands combine to form symmetry-adapted linear combinations (SALCs) that interact with the central chromium orbitals of the same symmetry (a₁, a₂, b₁, b₂ in the C₂ᵥ point group).
The highest occupied molecular orbitals (HOMOs) are primarily of ligand character, specifically from the oxygen and chlorine p-orbitals. The lowest unoccupied molecular orbitals (LUMOs) are predominantly composed of the chromium 3d orbitals. This HOMO-LUMO gap is crucial in understanding the electronic transitions and the strong oxidizing nature of this compound.
Molecular Orbital Interaction Diagram
Experimental and Computational Protocols
Gas-Phase Electron Diffraction (GED)
Objective: To determine the precise bond lengths and bond angles of gaseous this compound molecules, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically < 10⁻⁵ torr) through a nozzle, creating a molecular beam.[2]
-
Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular beam, perpendicular to the flow of the gas.[2]
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a CCD detector.[2]
-
Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and bond angles. This process involves fitting a theoretical model of the molecule's structure to the experimental data.
Vibrational Spectroscopy (IR and Raman)
Objective: To identify the fundamental vibrational frequencies of this compound and assign them to specific molecular motions.
Methodology:
-
Sample Preparation: For liquid-phase measurements, this compound is handled in a sealed cell with windows transparent to the respective radiation (e.g., KBr for IR, quartz for Raman) due to its high reactivity and sensitivity to moisture.
-
Infrared (IR) Spectroscopy: An IR spectrometer is used to pass a beam of infrared radiation through the sample. The absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecule is measured.
-
Raman Spectroscopy: A high-intensity monochromatic laser beam is directed at the sample. The inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer to determine the vibrational frequencies.
-
Spectral Analysis: The positions, intensities, and (for Raman) polarization of the observed bands are used to assign them to the 9 normal modes of vibration for a C₂ᵥ molecule.
Computational Chemistry (Density Functional Theory - DFT)
Objective: To calculate the optimized geometry, vibrational frequencies, and molecular orbital properties of this compound to complement and interpret experimental data.
Methodology:
-
Model Building: A 3D model of the this compound molecule is constructed.
-
Method and Basis Set Selection: A suitable level of theory and basis set are chosen. For transition metal compounds like this compound, Density Functional Theory (DFT) with a functional such as B3LYP is often employed. A basis set that can accurately describe the electronic structure of both the chromium and the ligand atoms, such as a double-zeta basis set with polarization functions (e.g., 6-31G(d)), is typically used.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable (equilibrium) geometry.
-
Frequency Calculation: The second derivatives of the energy with respect to the atomic positions are calculated at the optimized geometry to obtain the harmonic vibrational frequencies. These can be compared with experimental IR and Raman data.
-
Molecular Orbital Analysis: The calculation also yields the molecular orbitals, their energy levels, and their atomic orbital compositions, providing a detailed picture of the electronic structure and bonding.
Logical Workflow for Characterizing this compound
References
Navigating the Challenges of a Potent Oxidizer: A Technical Guide to the Solubility of Chromyl Chloride in Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromyl chloride (CrO₂Cl₂), a powerful oxidizing agent, is a significant reagent in organic synthesis, notably in the Etard reaction for the oxidation of methylbenzenes to aldehydes. Its utility is intrinsically linked to its solubility and stability in non-polar solvents, which serve as the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in various non-polar solvents, addressing the critical aspects of solute-solvent interactions, reactivity, and safe handling. Due to the reactive nature of this compound, quantitative solubility data is scarce in the literature; therefore, this guide presents a qualitative summary and outlines a rigorous experimental protocol for its safe determination.
Introduction
This compound is a volatile, reddish-brown liquid that is highly reactive and corrosive. Its efficacy as an oxidant in a non-polar environment is crucial for preventing unwanted side reactions, such as hydrolysis, which occurs readily in the presence of water. The choice of a non-polar solvent is therefore a critical parameter in reactions involving this compound, directly impacting reaction kinetics, yield, and safety. This document aims to provide an in-depth understanding of the factors governing the solubility of this compound in non-polar media, present available solubility data, and offer a detailed methodology for its experimental determination.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use.
| Property | Value |
| Molecular Formula | CrO₂Cl₂ |
| Molar Mass | 154.90 g/mol |
| Appearance | Reddish-brown fuming liquid[1] |
| Density | 1.91 g/mL at 25 °C |
| Melting Point | -96.5 °C |
| Boiling Point | 117 °C |
| Vapor Pressure | 20 mmHg at 20 °C |
This compound is a strong oxidizing agent and is highly corrosive[1][2]. It reacts violently with water, alcohols, and many organic compounds[1]. It is also a suspected human carcinogen and requires stringent safety precautions during handling[1][2].
Solubility of this compound in Non-Polar Solvents
The principle of "like dissolves like" is the primary determinant of this compound's solubility in non-polar solvents. As a non-polar molecule, this compound is generally soluble in or miscible with a range of non-polar organic solvents. The primary intermolecular forces at play are London dispersion forces.
Qualitative Solubility Data
| Non-Polar Solvent | Qualitative Solubility | Reactivity Notes |
| Carbon Tetrachloride (CCl₄) | Miscible[3] | Generally considered a suitable solvent for reactions like the Etard reaction. Solutions in CCl₄ are relatively stable[4]. |
| Chloroform (CHCl₃) | Soluble[3][5] | A common solvent for reactions involving this compound. |
| Dichloromethane (CH₂Cl₂) | Soluble | A suitable solvent for oxidation reactions with this compound[2]. |
| Benzene (C₆H₆) | Miscible with slow reaction[3] | Can undergo oxidation, especially at elevated temperatures. |
| Toluene (C₇H₈) | Reacts[1][3] | Toluene is oxidized by this compound in the Etard reaction to form benzaldehyde[1][6]. |
| Hexane (C₆H₁₄) | Miscible with slow reaction[3] | Alkanes can be oxidized by this compound, though the reaction is generally slower than with aromatic hydrocarbons[7][8][9]. |
| Cyclohexane (C₆H₁₂) | Miscible with slow reaction[3] | Reacts with this compound to form chlorinated and oxidized products[2]. |
| Carbon Disulfide (CS₂) | Miscible with slow reaction[3] | A suitable non-polar solvent. |
| Nitrobenzene (C₆H₅NO₂) | Miscible with slow reaction[3] | Generally inert to oxidation by this compound. |
Factors Influencing Solubility and Stability
The dissolution and stability of this compound in non-polar solvents are governed by a delicate interplay of intermolecular forces and chemical reactivity.
Caption: Factors governing the behavior of this compound in non-polar solvents.
As depicted in the diagram, the formation of a stable solution is favored when the polarity of the solute and solvent are similar, allowing for effective intermolecular interactions (primarily London dispersion forces). However, the inherent reactivity of this compound can lead to chemical reactions with the solvent, which is a critical consideration in solvent selection.
Experimental Protocol for Determining Solubility
Given the hazardous and reactive nature of this compound, a carefully designed experimental protocol is necessary to determine its solubility in a non-polar solvent. The following is a proposed methodology based on the principles of safe laboratory practice for handling dangerous goods.
Disclaimer: This protocol is a guideline and should be adapted based on a thorough risk assessment conducted by qualified personnel in a certified laboratory facility.
Safety Precautions
-
All manipulations must be conducted in a certified chemical fume hood with a tested and reliable ventilation system.
-
Personal Protective Equipment (PPE) is mandatory:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Appropriate respiratory protection may be required based on the risk assessment.
-
-
An emergency shower and eyewash station must be readily accessible.
-
All glassware must be scrupulously dried to prevent hydrolysis of this compound.
-
A quenching agent (e.g., sodium bisulfite solution) should be prepared and readily available in case of spills.
Materials and Equipment
-
Anhydrous this compound
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride)
-
Dry, gas-tight syringes and needles
-
Septum-sealed, oven-dried glass vials or flasks
-
Magnetic stirrer and stir bars
-
Thermostatically controlled bath
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Analytical balance
-
Spectrophotometer (for concentration determination)
Experimental Workflow
Caption: Workflow for the experimental determination of this compound solubility.
Detailed Procedure
-
Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator under an inert atmosphere. The non-polar solvent should be freshly distilled from a suitable drying agent.
-
Solvent Addition: A precise volume of the anhydrous non-polar solvent is transferred to a pre-weighed, septum-sealed vial under a positive pressure of inert gas.
-
Temperature Equilibration: The vial is placed in a thermostatically controlled bath and allowed to equilibrate to the desired temperature with gentle stirring.
-
Incremental Addition of this compound: Small, known masses of anhydrous this compound are added incrementally to the stirred solvent using a gas-tight syringe. The total mass of this compound added is determined by weighing the syringe before and after each addition.
-
Observation: After each addition, the solution is stirred until the this compound is fully dissolved.
-
Saturation Point: The addition is continued until a small amount of this compound remains undissolved (as a distinct reddish-brown droplet) for an extended period (e.g., > 1 hour), indicating that the solution is saturated.
-
Data Analysis: The total mass of this compound dissolved in the known volume of the solvent at the specific temperature is used to calculate the solubility in g/100mL or mol/L.
Safe Handling and Disposal
Due to its hazardous nature, strict protocols must be followed for the handling and disposal of this compound and its solutions.
-
Handling: Always work in a well-ventilated fume hood. Avoid inhalation of fumes and any contact with skin and eyes[4].
-
Storage: Store in a cool, dry, and dark place in a tightly sealed, corrosion-resistant container (e.g., glass).
-
Disposal: Unused this compound and its solutions should be treated as hazardous waste. A recommended procedure for neutralization involves slow addition to a stirred, cooled solution of a reducing agent such as sodium bisulfite or sodium thiosulfate in an inert solvent like chloroform or glacial acetic acid[1]. The reaction should be performed in a fume hood, and the color change from red/orange to green indicates the reduction of Cr(VI) to the less toxic Cr(III). The neutralized waste should then be disposed of according to local regulations for hazardous chemical waste[4][10].
Conclusion
This compound is a valuable but hazardous reagent whose solubility in non-polar solvents is a critical factor in its application in organic synthesis. While quantitative solubility data is largely absent from the literature, this guide provides a comprehensive qualitative overview and a robust, safety-conscious experimental protocol for its determination. A thorough understanding of the interplay between solubility, solvent reactivity, and safety is paramount for the successful and safe utilization of this compound in research and development. Researchers are strongly encouraged to perform detailed risk assessments and adhere to stringent safety protocols when working with this potent chemical.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemister.ru]
- 4. This compound | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 14977-61-8 [m.chemicalbook.com]
- 6. This compound Test – Definition, Properties and Mechanism of Test [vedantu.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application of Chromyl Chloride in Aldehyde Synthesis: The Étard Reaction
Application Note
Introduction
The selective oxidation of methyl groups on aromatic and heterocyclic rings to aldehydes is a pivotal transformation in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and fragrance industries. Chromyl chloride (CrO₂Cl₂) is a noteworthy reagent for this purpose, primarily through a reaction known as the Étard reaction. This reaction facilitates the direct conversion of an activated methyl group to an aldehyde, preventing over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger oxidizing agents.[1][2] The reaction proceeds via the formation of a stable intermediate, the Étard complex, which is subsequently hydrolyzed to yield the aldehyde.[3][4]
Mechanism of Action
The Étard reaction is initiated by the reaction of two equivalents of this compound with the aromatic methyl compound. The precise mechanism is thought to involve an ene-type reaction followed by a[3][4] sigmatropic rearrangement to form the characteristic brown, insoluble Étard complex.[1][4] This complex precipitates from the non-polar solvent, which conveniently allows for its separation from unreacted starting material. The key to the successful synthesis of the aldehyde lies in the controlled decomposition of this complex. Treatment with a mild reducing agent, typically a saturated aqueous solution of sodium sulfite, hydrolyzes the complex to furnish the desired aldehyde.[1][4][5] This reductive workup is crucial to prevent the aldehyde from being further oxidized to a carboxylic acid.
Applications in Synthesis
The most classic and widely used application of the Étard reaction is the oxidation of toluene to benzaldehyde.[1][6] Benzaldehyde is a valuable precursor for a myriad of compounds, including pharmaceuticals, dyes, and perfumes.[1] The reaction has been extended to a variety of substituted toluenes, allowing for the synthesis of substituted benzaldehydes. The success of the reaction is influenced by the nature of the substituents on the aromatic ring.
Limitations
While the Étard reaction is a valuable synthetic tool, it is not without its limitations. The reaction can be sensitive to the substrate, and rearrangements have been observed with alkyl chains longer than a methyl group.[1] Furthermore, the reaction conditions can be harsh, and the toxicity of chromium reagents necessitates careful handling and disposal.
Data Presentation
The yields of substituted benzaldehydes from the Étard reaction of various substituted toluenes are summarized in the table below. The data highlights the influence of electronic and steric effects of the substituents on the reaction efficiency.
| Starting Material (Substituted Toluene) | Product (Substituted Benzaldehyde) | Solvent | Yield (%) |
| Toluene | Benzaldehyde | CCl₄ | High |
| p-Xylene | p-Tolualdehyde | CCl₄ | Good |
| m-Xylene | m-Tolualdehyde | CCl₄ | Good |
| o-Xylene | o-Tolualdehyde | CCl₄ | Moderate |
| p-Chlorotoluene | p-Chlorobenzaldehyde | CCl₄ | Good |
| m-Chlorotoluene | m-Chlorobenzaldehyde | CCl₄ | Good |
| o-Chlorotoluene | o-Chlorobenzaldehyde | CCl₄ | Moderate |
| p-Bromotoluene | p-Bromobenzaldehyde | CCl₄ | Good |
| m-Bromotoluene | m-Bromobenzaldehyde | CCl₄ | Good |
| o-Bromotoluene | o-Bromobenzaldehyde | CCl₄ | Moderate |
| p-Nitrotoluene | p-Nitrobenzaldehyde | CCl₄ | Low |
Note: "High," "Good," "Moderate," and "Low" are qualitative descriptors based on literature sources. Precise yields can vary based on reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Benzaldehyde from Toluene via the Étard Reaction
This protocol details the laboratory-scale synthesis of benzaldehyde from toluene using this compound.
Materials:
-
Toluene (freshly distilled)
-
This compound (CrO₂Cl₂)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve toluene (1 equivalent) in anhydrous carbon tetrachloride.
-
Formation of the Étard Complex: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of this compound (2 equivalents) in carbon tetrachloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. A brown precipitate, the Étard complex, will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Decomposition of the Étard Complex: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium sulfite to decompose the Étard complex. This step is exothermic and should be performed with caution.
-
Workup: Continue stirring for 30 minutes after the addition of the sulfite solution. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude benzaldehyde can be purified by distillation under reduced pressure.
Visualizations
Caption: Mechanism of the Étard Reaction.
Caption: Experimental Workflow for the Étard Reaction.
References
- 1. Étard reaction - Wikipedia [en.wikipedia.org]
- 2. Etards reaction involves the preparation of Benzaldehyde class 12 chemistry CBSE [vedantu.com]
- 3. Etard Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. careers360.com [careers360.com]
- 6. Etard’s Reaction| Reaction Mechanism of Etard’s Oxidation [pw.live]
Application Notes and Protocols: Chromyl Chloride Oxidation of Substituted Aromatic Methyl Groups (Étard Reaction)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Étard reaction is a powerful synthetic tool for the direct oxidation of an aromatic or heterocyclic-bound methyl group to an aldehyde using chromyl chloride (CrO₂Cl₂).[1] This reaction provides a valuable pathway for the synthesis of aromatic aldehydes, which are key intermediates in the production of pharmaceuticals, fragrances, and dyes.[1][2] A significant advantage of the Étard reaction over other oxidation methods, such as those using potassium permanganate or potassium dichromate, is its ability to stop the oxidation at the aldehyde stage, preventing the formation of the corresponding carboxylic acid.[1][3]
The reaction proceeds through the formation of a stable intermediate known as the Étard complex, which precipitates from the reaction mixture.[4] This complex is subsequently hydrolyzed under reducing conditions to yield the desired aldehyde.[1]
Reaction Mechanism
The precise mechanism of the Étard reaction is believed to involve an initial ene reaction between the aromatic methyl group and this compound, leading to the formation of the Étard complex. This is followed by a[5] sigmatropic rearrangement during the reductive hydrolysis step to yield the aldehyde.[1][4]
Caption: Generalized reaction mechanism of the Étard reaction.
Applications in Pharmaceutical and Chemical Synthesis
Aromatic aldehydes are crucial building blocks in organic synthesis. For instance, benzaldehyde, readily synthesized from toluene via the Étard reaction, serves as a precursor for various compounds, including dyes, perfumes, and pharmaceuticals.[1] It is instrumental in the synthesis of drugs like ephedrine and phentermine.[1] The ability to introduce a formyl group onto an aromatic ring makes the Étard reaction a valuable transformation in the synthesis of complex molecules in the drug development pipeline.
Substrate Scope and Yields
The Étard reaction is applicable to a range of substituted toluenes. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can retard it. The yields of the corresponding benzaldehydes are typically moderate to good.
| Substrate | Product | Yield (%) |
| Toluene | Benzaldehyde | ~60-70% |
| o-Xylene | o-Tolualdehyde | 45-55% |
| m-Xylene | m-Tolualdehyde | 50-60% |
| p-Xylene | p-Tolualdehyde | 55-65% |
| p-Chlorotoluene | p-Chlorobenzaldehyde | 50-60% |
| p-Bromotoluene | p-Bromobenzaldehyde | 45-55% |
| p-Iodotoluene | p-Iodobenzaldehyde | 38-64% |
| p-Nitrotoluene | p-Nitrobenzaldehyde | ~41%[6] |
| p-Methoxytoluene | p-Anisaldehyde | ~65%[7] |
Note: Yields can vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
5.1. General Experimental Workflow
The general workflow for an Étard reaction involves the slow addition of this compound to a solution of the substituted toluene in an inert solvent, followed by the decomposition of the resulting Étard complex, and subsequent work-up and purification.
Caption: A typical experimental workflow for the Étard reaction.
5.2. Detailed Protocol for the Synthesis of p-Tolualdehyde from p-Xylene
This protocol is adapted from established procedures for the Étard reaction.
Materials:
-
p-Xylene
-
This compound (CrO₂Cl₂)
-
Carbon tetrachloride (CCl₄) or Carbon disulfide (CS₂) (anhydrous)
-
Sodium sulfite (Na₂SO₃)
-
Ice
-
Hydrochloric acid (HCl), diluted (1:1)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus or flash chromatography setup
Procedure:
-
Reaction Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a 250 mL dropping funnel, and a condenser protected by a calcium chloride drying tube.
-
Addition of Reactants: Charge the flask with p-xylene (e.g., 0.5 mol) dissolved in 500 mL of anhydrous carbon tetrachloride. Cool the stirred solution in an ice-salt bath to 0-5 °C.
-
Slow Addition of this compound: Prepare a solution of this compound (e.g., 1.0 mol, 2 equivalents) in 150 mL of anhydrous carbon tetrachloride and add it to the dropping funnel. Add the this compound solution dropwise to the stirred p-xylene solution over 2-3 hours, maintaining the reaction temperature below 10 °C. A brownish-red precipitate of the Étard complex will form.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Decomposition of the Étard Complex: Prepare a solution of sodium sulfite (e.g., 120 g) in 600 mL of water and cool it in a large beaker with 600 g of crushed ice. While stirring the sulfite solution vigorously, slowly pour the reaction mixture into it. The temperature should be kept low during this process to prevent over-oxidation of the aldehyde.
-
Work-up:
-
Transfer the mixture to a large separatory funnel. If a precipitate of basic chromium salts forms and makes separation difficult, add diluted (1:1) hydrochloric acid until the salts dissolve.
-
Separate the organic layer.
-
Extract the aqueous layer three times with 100 mL portions of carbon tetrachloride.
-
Combine the organic extracts and wash them with water, followed by a saturated brine solution.
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude p-tolualdehyde by vacuum distillation or flash column chromatography on silica gel to obtain the pure product.
5.3. Purification of Aldehydes using the Bisulfite Adduct
For aldehydes that are difficult to purify by distillation or chromatography, formation of the bisulfite adduct can be an effective purification method.[8][9]
-
Dissolve the crude aldehyde mixture in a water-miscible solvent like methanol or THF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The solid bisulfite adduct of the aldehyde will precipitate.
-
Filter the solid adduct and wash it with the organic solvent and then with ether to remove impurities.
-
To regenerate the aldehyde, suspend the bisulfite adduct in water and add a strong base, such as sodium hydroxide, until the solution is strongly basic.
-
Extract the liberated aldehyde with an organic solvent (e.g., ether or dichloromethane).
-
Wash, dry, and remove the solvent to yield the purified aldehyde.
Safety Precautions
This compound is a highly corrosive, toxic, and carcinogenic substance that reacts violently with water and combustible materials. [10][11] It is imperative to handle it with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult glove compatibility charts), and chemical splash goggles or a full-face shield.[5]
-
Handling: this compound is moisture-sensitive and fumes in moist air.[10] All glassware must be dry. Avoid contact with skin, eyes, and clothing.[5] Do not inhale the vapors.
-
Storage: Store this compound in a tightly sealed glass container in a cool, dry, and well-ventilated area, away from combustible materials and water.[10]
-
Spills: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert material like sand or a commercial spill absorbent for reactive chemicals.[11]
-
Disposal: Neutralize excess this compound and chromium-containing waste by slowly adding it to a stirred, cold solution of a reducing agent such as sodium sulfite or sodium metabisulfite until the red/orange color of Cr(VI) is replaced by the green color of Cr(III).[12] Dispose of the neutralized waste in accordance with local, state, and federal regulations.[10]
Disclaimer: These notes and protocols are intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment.
References
- 1. Étard reaction - Wikipedia [en.wikipedia.org]
- 2. flexiprep.com [flexiprep.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. US2971980A - Preparation of para-nitrobenzaldehyde and para-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 12. This compound - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: Chromyl Chloride Test for Chlorides
Introduction
The chromyl chloride test is a definitive qualitative analysis method used to confirm the presence of chloride ions (Cl⁻) in a given inorganic salt or sample.[1][2] This test is highly specific for chloride and is characterized by the formation of reddish-brown vapors of this compound (CrO₂Cl₂) when the sample is heated with potassium dichromate (K₂Cr₂O₇) and concentrated sulfuric acid (H₂SO₄).[2][3] These vapors, when passed through a sodium hydroxide (NaOH) solution, form a yellow solution of sodium chromate (Na₂CrO₄). The subsequent addition of a lead acetate solution results in the formation of a yellow precipitate of lead chromate (PbCrO₄), confirming the presence of chloride.[1][4] It is important to note that this test is not suitable for covalent chlorides such as those of mercury (Hg), silver (Ag), and lead (Pb) because they do not readily produce chloride ions.[3]
Principle and Mechanism
The test proceeds in a series of reactions. Initially, potassium dichromate reacts with concentrated sulfuric acid to form chromium trioxide (CrO₃).[4] The chloride salt present in the sample then reacts with the sulfuric acid to produce hydrogen chloride (HCl).[4] Subsequently, chromium trioxide reacts with the generated HCl to form the volatile, reddish-brown this compound gas.[4]
The key chemical equations are as follows:
-
K₂Cr₂O₇ + 2H₂SO₄ → 2CrO₃ + 2KHSO₄ + H₂O
-
NaCl + H₂SO₄ → NaHSO₄ + HCl[5]
-
CrO₃ + 2HCl → CrO₂Cl₂ + H₂O[5]
For confirmation, the this compound gas is passed through sodium hydroxide solution: CrO₂Cl₂ + 4NaOH → Na₂CrO₄ + 2NaCl + 2H₂O[5]
Finally, the addition of lead acetate to the sodium chromate solution yields a yellow precipitate: Na₂CrO₄ + Pb(CH₃COO)₂ → PbCrO₄↓ + 2CH₃COONa[5]
Data Presentation
As the this compound test is a qualitative procedure, the results are observational. The expected outcomes are summarized in the table below.
| Step | Observation | Inference |
| Heating the sample with K₂Cr₂O₇ and conc. H₂SO₄ | Evolution of reddish-brown fumes.[1][2] | Presence of chloride ions is indicated by the formation of this compound (CrO₂Cl₂). |
| Passing the fumes through NaOH solution | The solution turns yellow.[1][4] | Formation of sodium chromate (Na₂CrO₄). |
| Acidifying with acetic acid and adding lead acetate solution | A yellow precipitate is formed.[1][5] | Confirms the presence of chromate ions, and thus the initial presence of chloride, through the formation of lead chromate (PbCrO₄). |
Experimental Protocol
4.1. Materials and Reagents
-
Sample: A small quantity of the solid salt to be tested.
-
Reagents:
-
Apparatus:
-
Dry test tubes
-
Test tube holder
-
Spatula
-
Glass rod
-
Dropper or pipette
-
Bunsen burner
-
Delivery tube (optional, for safely transferring fumes)
-
4.2. Procedure
Part A: Formation of this compound
-
Take a small amount (spatula tip) of the dry sample salt in a clean, dry test tube.[1][4]
-
Add an equal amount of powdered potassium dichromate to the test tube and mix thoroughly with a dry glass rod.[4][5]
-
Carefully add a few drops of concentrated sulfuric acid to the mixture using a dropper.[1][5]
-
Observe the evolution of dense, reddish-brown fumes of this compound.[2][3][4]
Part B: Confirmatory Test
-
Carefully pass the reddish-brown vapors generated in Part A into a second test tube containing a small amount of sodium hydroxide (NaOH) solution.[1][6] This can be done by tilting the first test tube and allowing the heavy vapors to pour into the second, or by using a delivery tube.
-
The reddish-brown vapors will dissolve in the NaOH solution, resulting in a yellow solution due to the formation of sodium chromate (Na₂CrO₄).[1][6]
-
To this yellow solution, add a few drops of dilute acetic acid to acidify it.[1][5]
-
The formation of a yellow precipitate of lead chromate (PbCrO₄) confirms the presence of chloride ions in the original sample.[1][4]
4.3. Safety Precautions
-
The this compound test must be performed in a well-ventilated fume hood as this compound vapors are corrosive and toxic.[1][7]
-
This compound is a suspected carcinogen and irritates the respiratory system and eyes.[5][7]
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure all glassware is completely dry, as this compound reacts violently with water.[7]
Visualization
The following diagram illustrates the experimental workflow for the this compound test.
References
- 1. testbook.com [testbook.com]
- 2. This compound Test- Definition, Mechanism and Properties. [allen.in]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. Confirmation for this compound Test [unacademy.com]
- 6. Explain the this compound test with an equation class 12 chemistry CBSE [vedantu.com]
- 7. This compound Test – Definition, Properties and Mechanism of Test [vedantu.com]
Application Notes and Protocols for the Safe Handling and Storage of Chromyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromyl chloride (CrO₂Cl₂) is a powerful oxidizing agent and a volatile, dark red fuming liquid. Due to its high reactivity and toxicity, stringent safety protocols must be followed to prevent harm to personnel, property, and the environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a laboratory setting. It is imperative that all personnel working with this substance are thoroughly trained on these procedures and understand the associated hazards.
Hazard Identification and Properties
This compound is a highly corrosive and reactive compound that poses multiple health and physical hazards.
Emergency Overview: DANGER! Corrosive. Causes severe eye and skin burns. A strong oxidizer, contact with other materials may lead to fire. It is water-reactive, light-sensitive, and a suspected carcinogen.
Health Effects:
-
Inhalation: Causes severe chemical burns to the respiratory tract and may trigger a severe allergic respiratory reaction. Symptoms can include coughing, sore throat, shortness of breath, and labored breathing. Inhalation of vapors may lead to lung edema, with symptoms that can be delayed.
-
Skin Contact: Causes severe skin burns, redness, pain, and blistering. It may also cause skin sensitization, leading to an allergic reaction upon re-exposure.
-
Eye Contact: Causes severe eye burns and deep, painful wounds. Vapors are also irritating to the eyes.
-
Ingestion: Can cause severe and permanent damage to the digestive tract, with symptoms including abdominal pain and a burning sensation.
-
Chronic Exposure: May result in liver and kidney damage. Chronic exposure to hexavalent chromium compounds is associated with lung cancer and gastrointestinal tract tumors.
Physical and Chemical Properties:
| Property | Value |
| Appearance | Dark red fuming liquid with a pungent odor |
| Molecular Formula | CrO₂Cl₂ |
| Molar Mass | 154.9 g/mol |
| Boiling Point | 117°C |
| Melting Point | -96.5°C |
| Density | 1.91 g/cm³ |
| Vapor Pressure | 2.67 kPa at 20°C |
| Solubility | Reacts violently with water. Soluble in carbon tetrachloride, carbon disulfide, benzene, and nitrobenzene. |
Safe Handling Protocols
Adherence to strict protocols is mandatory when working with this compound to minimize the risk of exposure and accidents.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable ventilation system.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of where this compound is handled.
Personal Protective Equipment (PPE)
Choosing Appropriate Solvents for Chromyl Chloride Oxidations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromyl chloride (CrO₂Cl₂) is a powerful and versatile oxidizing agent, notable for its ability to convert activated C-H bonds into carbonyls, particularly in the oxidation of methyl arenes to aldehydes (the Étard reaction). The choice of solvent is a critical parameter in ensuring the success, selectivity, and safety of this compound oxidations. This document provides detailed application notes on the selection of appropriate solvents, experimental protocols for the Étard reaction, and essential safety considerations.
Solvent Selection Criteria
The high reactivity of this compound necessitates the use of inert solvents. The ideal solvent should not react with the oxidizing agent or the starting material under the reaction conditions. Key considerations for solvent selection include:
-
Inertness: The solvent must be resistant to oxidation by this compound.
-
Solubility: It should effectively dissolve the substrate. The intermediate Étard complex, however, often precipitates from the solution.[1][2]
-
Boiling Point: A suitable boiling point can help in controlling the reaction temperature.
-
Safety: The toxicity and environmental impact of the solvent are important considerations.
Based on these criteria, the most commonly employed solvents for this compound oxidations are non-polar and halogenated.
Recommended Solvents
The following solvents are widely used and recommended for this compound oxidations:
-
Carbon Tetrachloride (CCl₄): Historically the most common solvent for the Étard reaction, providing good yields.[1][2] However, due to its toxicity and environmental concerns, its use is now often restricted.
-
Dichloromethane (CH₂Cl₂): An excellent and less toxic alternative to carbon tetrachloride.[3] It is a suitable solvent for many this compound reactions.
-
Carbon Disulfide (CS₂): Another effective non-polar solvent for these reactions.[4][5]
-
Chloroform (CHCl₃): Can also be used as a solvent in Étard reactions.[2][6]
It is crucial to use anhydrous solvents, as this compound reacts violently with water.
Quantitative Comparison of Solvents for the Étard Reaction of Toluene
While comprehensive comparative studies are limited, the literature suggests that high yields of benzaldehyde can be obtained in the commonly used inert solvents. The choice of solvent can influence reaction time and ease of work-up.
| Solvent | Typical Yield of Benzaldehyde | Reaction Time | Notes |
| Carbon Tetrachloride (CCl₄) | High | Several hours to days | Traditionally the most common solvent, but its use is declining due to safety and environmental concerns.[1][2] |
| Dichloromethane (CH₂Cl₂) | Good to High | Several hours to days | A safer alternative to CCl₄ and is now a preferred solvent.[3] |
| Carbon Disulfide (CS₂) | High | Several hours to days | Effective, but its high volatility and flammability require careful handling.[4][5] |
| Chloroform (CHCl₃) | Good to High | Several hours to days | A viable alternative to CCl₄ and CH₂Cl₂.[2][6] |
Experimental Protocols
General Workflow for this compound Oxidation
The general procedure for a this compound oxidation involves the slow addition of this compound to a solution of the substrate in an inert solvent, followed by the decomposition of the resulting Étard complex.
Caption: General experimental workflow for this compound oxidations.
Detailed Protocol for the Étard Reaction of Toluene to Benzaldehyde
This protocol provides a detailed procedure for the oxidation of toluene to benzaldehyde using dichloromethane as a solvent.
Materials:
-
Toluene
-
This compound (CrO₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diatomaceous earth (optional, for filtration)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve toluene (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Addition of this compound: Slowly add a solution of this compound (2 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel while maintaining the temperature between 0-10 °C. The addition should be controlled to prevent a rapid increase in temperature. A dark brown precipitate of the Étard complex will form.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture again to 0-5 °C.
-
Slowly and carefully add a saturated aqueous solution of sodium sulfite to decompose the Étard complex. This step is exothermic and should be performed with efficient stirring.
-
Continue stirring until the brown precipitate disappears and the solution turns a milky green or blue color, indicating the reduction of Cr(VI) to Cr(III).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two to three times with dichloromethane.
-
Combine all the organic layers.
-
-
Drying and Filtration:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Purification:
-
Remove the dichloromethane under reduced pressure.
-
The crude benzaldehyde can be purified by vacuum distillation. For higher purity, the aldehyde can be converted to its solid bisulfite adduct, which is then filtered, washed, and decomposed back to the pure aldehyde.
-
Safety and Handling of this compound
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat and, for larger quantities, a chemical-resistant apron.
Handling Procedures:
-
Always work in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from water, alcohols, and other combustible materials, as it can react violently.[7]
-
This compound is corrosive and a suspected carcinogen.[3]
Spill and Waste Disposal:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Do not use combustible materials like paper towels for absorption.
-
Neutralize this compound waste by slowly adding it to a stirred, cooled solution of a reducing agent like sodium sulfite or sodium bisulfite. The color change from red-brown to green indicates the reduction of Cr(VI) to the less toxic Cr(III).
Logical Relationship for Solvent Choice
The selection of a solvent for this compound oxidations is a balance between reactivity, safety, and practical considerations.
Caption: Decision-making process for selecting a suitable solvent.
References
- 1. Étard reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Etard Reaction | Unacademy [unacademy.com]
- 5. What is the action of the following reagent on toluene class 12 chemistry JEE_Main [vedantu.com]
- 6. careers360.com [careers360.com]
- 7. m.youtube.com [m.youtube.com]
Synthesis of Benzaldehyde from Toluene via the Étard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Étard reaction is a classic named reaction in organic chemistry that facilitates the direct oxidation of an aromatic or heterocyclic-bound methyl group to an aldehyde using chromyl chloride. This application note provides a detailed protocol for the synthesis of benzaldehyde from toluene, a common application of this reaction. The protocol includes information on reaction conditions, work-up, purification, and expected yields. Additionally, diagrams illustrating the experimental workflow and the reaction mechanism are provided to aid in the understanding and execution of this synthetic transformation.
Introduction
The selective oxidation of a methyl group on an aromatic ring to an aldehyde is a valuable transformation in organic synthesis. Benzaldehyde, a key intermediate in the pharmaceutical and flavor industries, can be efficiently synthesized from toluene using the Étard reaction.[1][2] The reaction involves the use of this compound (CrO₂Cl₂) as the oxidizing agent, which forms an intermediate precipitate known as the Étard complex with toluene.[1][3] Subsequent decomposition of this complex under reducing conditions yields benzaldehyde while preventing over-oxidation to the corresponding carboxylic acid.[1][3]
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of benzaldehyde from toluene via the Étard reaction. These parameters have been compiled from various sources to provide a representative protocol.
| Parameter | Value | Notes |
| Reactants | ||
| Toluene | 1.0 molar equivalent | Starting material. |
| This compound (CrO₂Cl₂) | 2.0 - 2.2 molar equivalents | Oxidizing agent. A slight excess is often used to ensure complete reaction. |
| Solvent | ||
| Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂) | ~5-10 mL per gram of toluene | Anhydrous conditions are crucial. These non-polar solvents are typically used.[1] |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C (addition), Room Temp. (reaction) | The addition of this compound should be performed at a low temperature to control the exothermic reaction. The reaction can then proceed at room temperature. |
| Reaction Time | Several hours to overnight | The reaction progress can be monitored by the formation of the brown Étard complex precipitate.[4] |
| Work-up Reagents | ||
| Saturated Aqueous Sodium Sulfite (Na₂SO₃) Solution | Sufficient volume to decompose the complex | Acts as a reducing agent to prevent the formation of benzoic acid during the hydrolysis of the Étard complex.[1][3] |
| Purification | ||
| Method | Steam distillation or vacuum distillation | To isolate the pure benzaldehyde from the reaction mixture. |
| Yield | ||
| Expected Yield | 60-75% | Yields can vary depending on the reaction scale and conditions. "High yields" are often reported in the literature.[1] |
Experimental Protocols
Materials:
-
Toluene (anhydrous)
-
This compound (CrO₂Cl₂)
-
Carbon tetrachloride (CCl₄) or Carbon disulfide (CS₂) (anhydrous)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a dropping funnel and a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve toluene in anhydrous carbon tetrachloride (or carbon disulfide). Place the flask in an ice bath and stir the solution.
-
Addition of this compound: Slowly add a solution of this compound in the same anhydrous solvent to the stirred toluene solution via the dropping funnel. The addition should be dropwise to maintain the reaction temperature between 0 and 10 °C. During the addition, a brown, insoluble precipitate of the Étard complex will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or overnight. The reaction is typically complete when the formation of the brown precipitate ceases.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, saturated aqueous solution of sodium sulfite. This step should be performed in a well-ventilated fume hood as the decomposition of the complex can be exothermic. The brown precipitate will dissolve, and the chromium salts will be reduced.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether or dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude benzaldehyde can be purified by steam distillation or vacuum distillation to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of benzaldehyde.
Caption: Mechanism of the Étard reaction.
References
Application Notes and Protocols: Chromyl Chloride Oxidation of Internal Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromyl chloride (CrO₂Cl₂) is a powerful and versatile oxidizing agent, notable for its ability to convert internal alkenes into α-chloroketones.[1] This reaction provides a direct method for the introduction of both a carbonyl and a chloro functional group in a single step. The reaction is typically carried out in an inert solvent, such as dichloromethane, and proceeds via an electrophilic addition mechanism.[1][2] These application notes provide an overview of the reaction, quantitative data on its scope, detailed experimental protocols, and a visualization of the proposed reaction mechanism.
Data Presentation
The oxidation of internal alkenes with this compound generally affords α-chloroketones in moderate to good yields. The reaction is applicable to a range of cyclic and acyclic internal alkenes. Below is a summary of representative yields for this transformation.
| Alkene Substrate | Major Product (α-Chloroketone) | Yield (%) | Reference |
| Cyclohexene | 2-Chlorocyclohexanone | ~40-60% | [3] |
| Cyclopentene | 2-Chlorocyclopentanone | Not specified | |
| (Z)-3-Hexene | 4-Chloro-3-hexanone | Not specified | |
| (E)-3-Hexene | 4-Chloro-3-hexanone | Not specified | |
| 1-Phenylpropene | 1-Phenyl-1-chloro-2-propanone | Not specified | [4] |
Note: Yields can be variable and are sensitive to reaction conditions, including temperature, solvent, and the rate of addition of this compound. Chlorohydrins are common byproducts.
Proposed Reaction Mechanism
The reaction of this compound with an internal alkene is believed to proceed through an initial electrophilic attack on the carbon-carbon double bond. A proposed mechanism involves a [3+2] cycloaddition of the this compound to the alkene, forming a cyclic intermediate. This intermediate then undergoes rearrangement and subsequent hydrolysis during workup to yield the final α-chloroketone.
References
Application Notes & Protocols for the Purification of the Intermediate Étard Complex
For Researchers, Scientists, and Drug Development Professionals
The Étard reaction is a powerful method for the direct oxidation of an aromatic or heterocyclic-bound methyl group to an aldehyde using chromyl chloride (CrO₂Cl₂). A key step in this reaction is the formation of a solid, typically brown, intermediate known as the Étard complex. While this complex is generally decomposed in situ to yield the final aldehyde product, purification of the intermediate precipitate is a critical step for obtaining a highly pure aldehyde, free from unreacted starting material.[1][2]
These notes provide detailed protocols and guidance on the purification of this highly reactive and unstable intermediate. Due to the hazardous nature of this compound and the instability of the complex, all procedures should be performed by trained personnel in a controlled laboratory environment.
Application Notes
Rationale for Purification
The primary motivation for isolating and purifying the Étard complex is to enhance the purity of the final aldehyde product.[1][3] The complex precipitates from the reaction mixture, leaving unreacted toluene (or other starting material) in the solvent. By filtering and washing the complex, this unreacted starting material is removed. Subsequent decomposition of the purified complex yields an aldehyde that is not contaminated, simplifying downstream purification and improving overall process efficiency.
Challenges and Considerations
-
Instability: The Étard complex is notoriously unstable, combustible, and sensitive to moisture.[4] It should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Hazardous Reagents: this compound is a strong oxidizing agent, highly corrosive, and a suspected carcinogen. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Lack of Characterization: The isolated complex is rarely characterized in detail due to its instability. Its purification is typically a means to an end (a purer aldehyde) rather than for the study of the intermediate itself.
-
Reaction Control: The decomposition of the complex, even under reducing conditions, can be exothermic. The addition of the decomposition reagent must be performed slowly and with adequate cooling.
Data Presentation
Table 1: Properties of the Toluene-Derived Étard Complex
| Property | Description | Citation(s) |
| Chemical Formula | C₆H₅CH(OCrOHCl₂)₂ | [4] |
| Appearance | Brown, solid precipitate | [4] |
| Nature | Unstable, combustible, moisture-sensitive intermediate | [4] |
| Formation Mechanism | Ene reaction between the aromatic methyl group and this compound. | [1] |
| Decomposition Mechanism | [1][2] Sigmatropic rearrangement under reducing conditions. | [1][2] |
Table 2: Typical Solvents and Reagents for the Étard Reaction
| Component | Examples | Purpose | Citation(s) |
| Reaction Solvents | Carbon tetrachloride (CCl₄), Carbon disulfide (CS₂), Chloroform (CHCl₃) | Non-polar solvents that facilitate the precipitation of the complex. | [1] |
| Oxidizing Agent | This compound (CrO₂Cl₂) | Oxidizes the methyl group to form the Étard complex. | [1] |
| Reducing Agent (for Decomposition) | Saturated aqueous sodium sulfite (Na₂SO₃) | Decomposes the complex and prevents over-oxidation to carboxylic acid. | [1][2] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on literature descriptions of the Étard reaction and standard laboratory techniques for handling precipitates. They should be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before commencing any work.
Protocol 1: Formation and Isolation of the Étard Complex
This protocol describes the formation of the complex from toluene and its isolation via filtration.
Materials:
-
Toluene (or substituted toluene)
-
This compound (CrO₂Cl₂)
-
Inert, non-polar solvent (e.g., Carbon Tetrachloride, CCl₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk filtration apparatus
-
Cannula for solvent transfer
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of inert gas.
-
Reactant Preparation: In the flask, dissolve the toluene starting material in the inert solvent (e.g., CCl₄). Cool the solution in an ice bath (0-5 °C).
-
Reagent Addition: Dissolve this compound (2 equivalents) in the same inert solvent and add it to the dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred, cooled toluene solution over 1-2 hours. Maintain the temperature below 10 °C. A brown precipitate of the Étard complex will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to several days, depending on the substrate, to ensure complete precipitation.[1][2]
-
Isolation: Set up a Schlenk filtration unit under an inert atmosphere. Transfer the slurry containing the precipitated complex to the filter funnel via cannula.
-
Filtration: Collect the solid Étard complex by filtration. The filtrate, containing the solvent and any unreacted starting material, should be collected for proper disposal.
Protocol 2: Purification of the Isolated Étard Complex
This protocol details the washing and drying of the crude complex.
Materials:
-
Crude Étard complex (from Protocol 1)
-
Pre-chilled, dry, inert solvent (the same solvent used in the reaction)
-
Schlenk filtration apparatus
-
Inert gas supply
Procedure:
-
Washing: While the crude complex is still on the filter frit (from Protocol 1, Step 7), add a small volume of the pre-chilled, dry solvent to the solid.
-
Slurry Formation: Gently agitate the solid with the wash solvent using a spatula or by carefully bubbling inert gas from below the frit to form a slurry. This helps to wash away impurities trapped in the solid.
-
Solvent Removal: Apply vacuum to remove the wash solvent.
-
Repeat: Repeat the washing steps (1-3) two to three more times to ensure all soluble impurities are removed.
-
Drying: After the final wash, leave the solid complex on the filter under a steady stream of inert gas for 1-2 hours to remove residual solvent. Do not heat the complex , as it is thermally unstable.
-
Storage: The purified, dry Étard complex is a brown, free-flowing powder. It should be used immediately for the next step (decomposition). Storage is not recommended due to its instability.
Protocol 3: Decomposition of the Purified Complex to Aldehyde
This protocol describes the final step to obtain the pure aldehyde.
Materials:
-
Purified Étard complex
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution, chilled
-
Reaction flask with stirrer
-
Ice bath
Procedure:
-
Setup: Transfer the purified solid complex to a clean reaction flask under an inert atmosphere.
-
Decomposition: Cool the flask in an ice bath. Slowly and carefully add the chilled, saturated aqueous sodium sulfite solution to the solid complex with vigorous stirring. This step is often exothermic.
-
Reaction: The brown solid will decompose, and the reaction mixture will typically turn a greenish/grey color as the chromium is reduced. Stir the mixture at 0-10 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: The aldehyde product can be isolated from the reaction mixture by standard procedures, typically involving extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer, drying, and removal of the solvent.
-
Final Purification: The resulting crude aldehyde can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Workflow for the Étard reaction showing the optional purification path.
Caption: The formation of the Étard complex from toluene and this compound.
Caption: Decision tree for purifying the Étard complex based on experimental goals.
References
Scaling Up the Étard Reaction for Preparative Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Étard reaction is a powerful method for the direct oxidation of an activated methyl group on an aromatic or heterocyclic ring to an aldehyde using chromyl chloride (CrO₂Cl₂). This reaction is particularly valuable in preparative synthesis for producing key aldehyde intermediates that are precursors to a wide range of pharmaceuticals, fragrances, and dyes. While the Étard reaction is a classic transformation, its scale-up for preparative purposes presents unique challenges, including managing its exothermic nature, ensuring safety when handling the hazardous this compound, and optimizing conditions to maximize yield and purity.
This application note provides detailed protocols and guidelines for effectively scaling up the Étard reaction, with a focus on practical experimental procedures, safety considerations, and optimization strategies.
Challenges in Scaling Up the Étard Reaction
Scaling up the Étard reaction from laboratory to preparative scale introduces several critical challenges that must be addressed to ensure a safe and efficient process.
-
Exothermic Reaction Profile: The reaction between the substrate and this compound is highly exothermic. On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase, resulting in side reactions, reduced selectivity, and potentially a runaway reaction. Proper cooling and controlled addition of the reagent are paramount.
-
Reagent Handling and Safety: this compound is a highly corrosive, toxic, and moisture-sensitive reagent. Handling large quantities requires stringent safety protocols, including the use of personal protective equipment (PPE), specialized handling equipment, and a well-ventilated work area.
-
Stoichiometry and Concentration: The molar ratio of substrate to this compound is a critical parameter that influences the reaction's outcome. On a larger scale, maintaining precise stoichiometry and optimal concentration is essential to prevent over-oxidation to the carboxylic acid or the formation of other byproducts.
-
Work-up and Product Isolation: The work-up of large-scale Étard reactions involves quenching the reaction mixture, separating the organic and aqueous phases, and purifying the product. Handling large volumes of solvents and aqueous waste containing chromium salts requires careful planning and adherence to environmental regulations. Emulsion formation can also be a significant issue during extraction.
-
Byproduct Formation: Besides the desired aldehyde, byproducts such as the corresponding carboxylic acid, chlorinated products, and polymeric materials can be formed. Optimizing reaction conditions is crucial to minimize their formation and simplify purification.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and yields for the Étard reaction with various substituted toluenes. This data provides a baseline for optimization when scaling up the synthesis of analogous compounds.
| Substrate | Molar Ratio (Substrate:CrO₂Cl₂) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Toluene | 1:2 | CCl₄ | 2 | Reflux | 75 |
| p-Chlorotoluene | 1:2 | CCl₄ | 4 | Reflux | 85 |
| p-Bromotoluene | 1:2 | CCl₄ | 6 | Reflux | 82 |
| p-Iodotoluene | 1:2 | CCl₄ | 10 | Reflux | 80 |
| m-Nitrotoluene | 1:2 | CCl₄ | 24 | Room Temp | 55 |
| p-Nitrotoluene | 1:2 | CCl₄ | 24 | Room Temp | 40 |
| o-Nitrotoluene | 1:2 | CCl₄ | 24 | Room Temp | 35 |
| p-Xylene | 1:2 | CCl₄ | 2 | Reflux | 70 |
Experimental Protocols
General Protocol for Preparative Scale Étard Reaction (0.5 mol scale)
This protocol provides a general procedure for the synthesis of an aromatic aldehyde from a substituted toluene on a 0.5 mole scale. Caution: This reaction should only be performed by trained personnel in a well-equipped chemical fume hood with appropriate safety measures in place.
Materials:
-
Substituted toluene (0.5 mol)
-
This compound (1.0 mol, 155 g, 97 mL)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (2.5 L)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Appropriate solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel (1 L)
-
Thermometer
-
Condenser with a drying tube
-
Large cooling bath (ice-water or ice-salt)
-
Large separatory funnel (5 L)
-
Distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the substituted toluene (0.5 mol) in 2.0 L of dry carbon tetrachloride. Place the flask in a cooling bath.
-
Reagent Preparation: In the addition funnel, prepare a solution of this compound (1.0 mol) in 500 mL of dry carbon tetrachloride.
-
Addition of this compound: Cool the solution of the substituted toluene to 0-5 °C with vigorous stirring. Begin the slow, dropwise addition of the this compound solution from the addition funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. The addition typically takes 2-4 hours. A brown, insoluble Étard complex will precipitate during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with sodium sulfite solution, extracting with an organic solvent, and analyzing the organic layer. Reaction times can vary from a few hours to overnight, depending on the substrate.
-
Reaction Quench: Once the reaction is complete, cool the mixture again in an ice bath. Prepare a large beaker with a stirred solution of saturated aqueous sodium sulfite (approximately 2 L) and a large amount of crushed ice. Slowly and carefully pour the reaction mixture into the stirred sulfite solution. This step is exothermic and should be performed with caution to control the temperature and any gas evolution.
-
Work-up:
-
Continue stirring the quenched mixture for at least 30 minutes to ensure complete decomposition of the Étard complex.
-
Transfer the mixture to a large separatory funnel. If a thick emulsion or solid chromium salts are present, add dilute hydrochloric acid to dissolve them.
-
Separate the organic layer. Extract the aqueous layer with two portions of carbon tetrachloride (2 x 500 mL).
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude aldehyde can be purified by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualizations
Experimental Workflow for Preparative Étard Reaction
Troubleshooting & Optimization
preventing over-oxidation to carboxylic acids in Étard reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the over-oxidation of aldehydes to carboxylic acids during the Étard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of carboxylic acid formation in the Étard reaction?
Over-oxidation to carboxylic acid is a common side reaction in the Étard reaction. It primarily occurs when the intermediate Étard complex is not handled under appropriate reducing conditions during hydrolysis. If the aldehyde is formed in the presence of unreacted oxidizing agents, it can be further oxidized to the more stable carboxylic acid.
Q2: How does the choice of solvent impact the prevention of over-oxidation?
The choice of a non-polar solvent is crucial. Carbon tetrachloride is the most commonly used solvent, although carbon disulfide, dichloromethane, and chloroform can also be used.[1][2] These non-polar solvents help to control the reactivity of the chromyl chloride and stabilize the Étard complex, minimizing unwanted side reactions.
Q3: Can other oxidizing agents be used in place of this compound to avoid this issue?
Using strong oxidizing agents like potassium permanganate or potassium dichromate will lead to the formation of carboxylic acids.[3] this compound is specifically used because it is a milder oxidizing agent that allows for the isolation of the aldehyde at the intermediate stage, provided the reaction is handled correctly.[4][5][6] While other reagents like chromium trioxide in acetic anhydride can be used, careful control of the reaction conditions is still necessary.[7]
Q4: What is the role of the Étard complex in preventing over-oxidation?
The formation of the Étard complex, a precipitate, is a key feature of this reaction.[1][2] This complex effectively protects the oxidized methyl group from further oxidation. Isolating and purifying this complex before decomposition can lead to a higher purity of the aldehyde product by removing any unreacted oxidizing agent.[1][2]
Troubleshooting Guide: Preventing Over-oxidation
Issue: Significant yield of carboxylic acid byproduct detected.
This guide provides a systematic approach to troubleshoot and prevent the formation of carboxylic acids during the Étard reaction.
Step 1: Verify the Quality and Stoichiometry of Reagents
Ensure that the this compound is pure and used in the correct stoichiometric amount. An excess of the oxidizing agent can lead to over-oxidation.
Step 2: Optimize the Reaction Solvent
-
Question: Are you using an appropriate non-polar solvent?
-
Recommendation: Use dry, non-polar solvents such as carbon tetrachloride, carbon disulfide, or chloroform to maintain a controlled reaction environment.[1][2]
Step 3: Isolate and Purify the Étard Complex
-
Question: Are you decomposing the Étard complex in the reaction mixture with unreacted this compound present?
-
Recommendation: For high-purity aldehyde, filter and purify the precipitated Étard complex before proceeding to the hydrolysis step.[1][2] This removes residual oxidizing agents that could promote over-oxidation.
Step 4: Ensure a Reducing Environment for Hydrolysis
-
Question: How are you decomposing the Étard complex?
-
Recommendation: The decomposition of the Étard complex must be carried out under reducing conditions. The use of a saturated aqueous solution of sodium sulfite is a standard and effective method to prevent the further oxidation of the aldehyde.[1][2][8]
Data Presentation
Table 1: Key Experimental Parameters to Minimize Over-oxidation
| Parameter | Recommended Condition | Rationale |
| Oxidizing Agent | This compound (CrO₂Cl₂) | Mild oxidizing agent that allows for the isolation of the aldehyde.[4][5][6] |
| Solvent | Carbon tetrachloride (CCl₄), Carbon disulfide (CS₂), or Chloroform (CHCl₃) | Non-polar solvents control the reactivity of this compound.[1][2] |
| Intermediate Step | Isolation and purification of the Étard complex | Removes unreacted oxidizing agent before aldehyde formation.[1][2] |
| Decomposition | Saturated aqueous sodium sulfite (Na₂SO₃) solution | Provides the necessary reducing environment to prevent further oxidation.[1][2][8] |
Experimental Protocols
Key Experiment: Synthesis of Benzaldehyde from Toluene via the Étard Reaction with Prevention of Carboxylic Acid Formation
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve toluene in a dry, non-polar solvent such as carbon tetrachloride.
-
Addition of this compound: Cool the solution in an ice bath. Slowly add a solution of this compound in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10°C. The formation of a brown precipitate, the Étard complex, will be observed.[1][9]
-
Isolation of Étard Complex (Optional but Recommended for High Purity): Once the addition is complete, allow the reaction to stir for a specified time. The precipitated Étard complex can then be filtered and washed with the solvent to remove any unreacted this compound.[2]
-
Decomposition under Reducing Conditions: Suspend the Étard complex (either as the filtered solid or as the reaction mixture) in a separate flask. Slowly add a saturated aqueous solution of sodium sulfite with stirring.[1][2] This will decompose the complex to yield the aldehyde while the sulfite reduces any excess oxidizing species.
-
Work-up: After the decomposition is complete, separate the organic layer. Wash the organic layer with a sodium bicarbonate solution to remove any traces of carboxylic acid, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation to obtain the crude benzaldehyde.
-
Purification: Purify the benzaldehyde by vacuum distillation.
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. Étard reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Etard Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 5. collegedunia.com [collegedunia.com]
- 6. testbook.com [testbook.com]
- 7. brainly.in [brainly.in]
- 8. aakash.ac.in [aakash.ac.in]
- 9. quora.com [quora.com]
Technical Support Center: Managing and Identifying Byproducts in Chromyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and identifying byproducts in chromyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound oxidations, such as the Étard reaction?
A1: The most frequently encountered byproducts in this compound reactions include:
-
Over-oxidation products: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, especially if the reaction conditions are not carefully controlled.[1][2]
-
Chlorinated byproducts: Chlorination of the aromatic ring or the alkyl side chain can occur, leading to chloro-aldehydes or other chlorinated species.[2]
-
Rearrangement products: In substrates with longer alkyl chains, rearrangement of the carbon skeleton can lead to a mixture of isomeric ketones and other compounds.[2] For example, the oxidation of n-propylbenzene can yield propiophenone and benzyl methyl ketone.[2]
-
Unreacted starting material: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Chromium residues: Inorganic chromium species from the reagent can contaminate the product if the work-up procedure is not thorough.
Q2: What factors contribute to the formation of these byproducts?
A2: Byproduct formation is influenced by several factors:
-
Reaction Temperature: Higher temperatures can promote over-oxidation and other side reactions. It is crucial to maintain the recommended temperature, often at or below room temperature, especially during the addition of this compound.
-
Stoichiometry: The molar ratio of the substrate to this compound is critical. An excess of the oxidizing agent can lead to over-oxidation.
-
Solvent: The choice of solvent can impact the reaction. Non-polar, inert solvents like carbon tetrachloride, carbon disulfide, or dichloromethane are commonly used.[2] The purity of the solvent is also important, as contaminants can react with this compound.
-
Work-up Procedure: The method used to decompose the intermediate Étard complex and work up the reaction is crucial.[2] Improper quenching can lead to the oxidation of the newly formed aldehyde. The use of a reducing agent during work-up is recommended to consume any excess oxidant.[2]
-
Substrate Structure: The structure of the starting material can influence the propensity for side reactions. For example, substrates with electron-rich aromatic rings may be more susceptible to chlorination.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following strategies:
-
Strict Temperature Control: Maintain the reaction at a low temperature (e.g., 0-5 °C) during the addition of this compound.
-
Careful Control of Stoichiometry: Use a precise molar ratio of reactants, typically with the substrate in slight excess.
-
Use of Anhydrous and Inert Solvents: Ensure that the solvent is dry and free of reactive impurities.
-
Proper Work-up Technique: Decompose the intermediate complex under reducing conditions.[2] A common method is to add the reaction mixture to a well-stirred, cold, saturated aqueous solution of sodium sulfite or to use zinc dust.[3]
-
Purification of the Intermediate Complex: For high-purity aldehyde, the precipitated Étard complex can be filtered and washed before decomposition to remove unreacted starting material and other soluble impurities.[2]
Q4: What are the primary safety concerns when working with this compound and its byproducts?
A4: this compound is a highly toxic, corrosive, and carcinogenic (Cr(VI)) compound that reacts violently with water.[4][5]
-
Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Quenching: The quenching of the reaction is highly exothermic and can release corrosive fumes. It should be performed slowly and with adequate cooling.
-
Waste Disposal: All chromium-containing waste must be treated as hazardous waste. To dispose of residual this compound and chromium byproducts, they should be carefully reduced from Cr(VI) to the less toxic Cr(III) state. This can be achieved by slowly adding a reducing agent such as sodium sulfite, sodium bisulfite, or ascorbic acid to a chilled solution of the waste until the characteristic red/orange color of Cr(VI) turns to the green of Cr(III).[4]
Troubleshooting Guides
Problem 1: High Yield of Chlorinated Byproduct Observed
Symptoms:
-
GC-MS analysis shows significant peaks corresponding to masses higher than the expected product, with isotopic patterns characteristic of chlorine.[3][6][7]
-
¹H NMR spectrum shows unexpected aromatic splitting patterns or downfield shifts.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction with solvent | Dichloromethane, a common solvent, can sometimes react with this compound. Using carbon tetrachloride or carbon disulfide may reduce this side reaction. |
| Local "hot spots" during reagent addition | Ensure efficient stirring and slow, dropwise addition of this compound to dissipate heat and prevent localized areas of high concentration and temperature. |
| Presence of HCl | HCl can be generated from the hydrolysis of this compound with trace moisture. Ensure all glassware is oven-dried and the solvent is anhydrous. |
Problem 2: Significant Over-oxidation to Carboxylic Acid
Symptoms:
-
A significant peak corresponding to the carboxylic acid is observed in the GC-MS or LC-MS analysis.
-
The ¹H NMR spectrum shows a broad singlet in the 10-13 ppm region, characteristic of a carboxylic acid proton.
-
The IR spectrum shows a broad O-H stretch around 2500-3300 cm⁻¹ in addition to the C=O stretch.
Possible Causes and Solutions:
| Cause | Solution |
| Excess this compound | Carefully control the stoichiometry of the reactants. Perform a small-scale trial to optimize the molar ratio. |
| Inefficient quenching | The work-up procedure is critical. Ensure the intermediate complex is decomposed in the presence of a sufficient amount of a reducing agent (e.g., saturated sodium sulfite solution or zinc dust) to consume any excess oxidant before it can react with the aldehyde product.[2][3] |
| Reaction temperature too high | Maintain a low temperature throughout the reaction and during the initial stages of the work-up. |
Problem 3: A Complex Mixture of Unidentified Byproducts is Formed
Symptoms:
-
The crude reaction mixture shows multiple spots on a TLC plate.
-
The GC chromatogram displays numerous peaks of varying intensities.
-
The ¹H NMR spectrum is complex and difficult to interpret.
Possible Causes and Solutions:
| Cause | Solution |
| Substrate decomposition or rearrangement | Some substrates, particularly those with longer or branched alkyl chains, are prone to rearrangement.[2] Consider alternative, milder oxidation methods if the substrate is sensitive. |
| Contaminated reagents or solvent | Use freshly distilled or high-purity reagents and solvents. |
| Reaction run for too long | Monitor the reaction progress by TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further side reactions. |
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Product and Byproduct Distribution in the Oxidation of Toluene
| Condition | Desired Product (Benzaldehyde) Yield (%) | Over-oxidation (Benzoic Acid) (%) | Chlorinated Byproducts (%) |
| Standard (CCl₄, 25°C, 2 eq. CrO₂Cl₂) | 75 | 5 | 2 |
| High Temperature (CCl₄, 50°C, 2 eq. CrO₂Cl₂) | 50 | 20 | 10 |
| Excess CrO₂Cl₂ (CCl₄, 25°C, 3 eq. CrO₂Cl₂) | 60 | 25 | 5 |
| Reductive Work-up (Na₂SO₃) | 85 | <1 | 2 |
Note: The data in this table is for illustrative purposes to demonstrate trends and is not from a single cited source.
Experimental Protocols
General Experimental Protocol for the Étard Reaction of Toluene
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reaction Mixture: To the flask, add toluene (1.0 eq) dissolved in anhydrous carbon tetrachloride (a suitable concentration is typically 0.5-1.0 M). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve this compound (2.0 eq) in anhydrous carbon tetrachloride and add it to the dropping funnel. Add the this compound solution dropwise to the stirred toluene solution over a period of 1-2 hours, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of a brown, insoluble Étard complex will be observed.[1]
-
Work-up: Cool the reaction mixture back to 0°C. In a separate large beaker, prepare a stirred, saturated aqueous solution of sodium sulfite. Slowly and carefully, pour the reaction mixture into the sodium sulfite solution. The color should change from brown to green.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol for GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Prepare a dilute solution of the crude reaction product (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to 250°C.
-
Oven Program: A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold at 280°C for 5 minutes.
-
Mass Spectrometer: Set the MS to scan from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak.
-
For chlorinated byproducts, look for the characteristic M+2 isotopic pattern for chlorine (approximately a 3:1 ratio of the M and M+2 peaks for one chlorine atom).[3][6][7]
-
Compare the obtained mass spectra with a library database (e.g., NIST) for tentative identification.
-
Confirm the identity of the main product and byproducts by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Protocol for ¹H NMR Analysis of Reaction Mixture
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
Identify the desired product: Look for the characteristic aldehyde proton signal around 9-10 ppm for benzaldehyde.
-
Identify byproducts:
-
Carboxylic acid: A broad singlet between 10-13 ppm.
-
Chlorinated products: Changes in the aromatic region (splitting patterns and chemical shifts) and potentially new signals in the alkyl region.
-
Unreacted starting material: The singlet for the methyl group of toluene will be around 2.4 ppm.
-
-
Integration: Integrate the signals to determine the relative ratios of the product and byproducts.
-
Byproduct Management Workflow
The following diagram outlines a logical workflow for identifying and managing byproducts in this compound reactions.
Caption: A logical workflow for the identification and management of byproducts in this compound reactions.
References
- 1. Etard Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 2. Étard reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. byjus.com [byjus.com]
- 6. compoundchem.com [compoundchem.com]
- 7. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
improving the yield and purity of aldehydes from Étard reaction
Welcome to the technical support center for the Étard reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield and purity of aldehydes synthesized via this classic named reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of the Étard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Étard reaction and what is its primary application?
The Étard reaction is a chemical process that directly oxidizes an aromatic or heterocyclic-bound methyl group into an aldehyde using chromyl chloride (CrO₂Cl₂) as the oxidizing agent.[1] Its most common application is the conversion of toluene to benzaldehyde.[1] This reaction is valued for its ability to stop the oxidation at the aldehyde stage, preventing the formation of the more stable carboxylic acid, which can occur with stronger oxidizing agents like potassium permanganate (KMnO₄).[1][2]
Q2: What is the intermediate formed during the Étard reaction?
The reaction proceeds through the formation of a solid, brown intermediate known as the Étard complex.[3][4] This complex is formed from the reaction of the methyl group with this compound. The complex is then decomposed, typically under reducing conditions, to yield the aldehyde.[1] Purifying this intermediate precipitate before decomposition can lead to a higher purity of the final aldehyde product.[1][4]
Q3: What are the main limitations of the Étard reaction?
The primary limitations of the Étard reaction include:
-
Moderate to Low Yields: The reaction often provides modest yields, which can be a drawback for large-scale synthesis.
-
Substrate Scope: It is most effective for the oxidation of methyl groups. Longer alkyl chains can lead to rearrangements and a mixture of products. For instance, the oxidation of n-propylbenzene yields propiophenone and benzyl methyl ketone as major products, along with several chlorinated byproducts.[1]
-
Side Reactions: Over-oxidation to the corresponding carboxylic acid is a common side reaction if the reaction conditions are not carefully controlled.[1]
-
Safety and Environmental Concerns: this compound is a hazardous and carcinogenic substance, and its use requires stringent safety precautions. The reaction also generates chromium waste, which is environmentally hazardous.
Q4: Are there safer alternatives to this compound for this transformation?
Yes, several alternatives to the toxic this compound have been explored. Some of these include:
-
CrO₃ in Acetic Anhydride: This reagent system can also oxidize a methyl group to a diacetate, which can then be hydrolyzed to the aldehyde.[5]
-
Electrochemical Oxidation: This method avoids the use of stoichiometric heavy metal oxidants and can be a greener alternative.
-
Other Oxidizing Agents: Reagents like ceric ammonium nitrate (CAN) and o-iodoxybenzoic acid (IBX) have also been used for the oxidation of methylarenes to aldehydes.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the Étard reaction and provides practical solutions to improve your experimental outcomes.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Aldehyde Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Over-oxidation: The aldehyde product may have been further oxidized to a carboxylic acid. 3. Decomposition of the Étard complex: The intermediate complex may have decomposed during the reaction or work-up. 4. Poor quality of this compound: The reagent may have decomposed. | 1. Extend reaction time: Monitor the reaction by TLC to ensure the starting material is consumed. 2. Control temperature: Maintain a low temperature during the addition of this compound to minimize over-oxidation. Use a reducing work-up (e.g., with sodium sulfite or bisulfite) to quench the reaction and prevent further oxidation.[1] 3. Careful work-up: Decompose the Étard complex under controlled, mild conditions. 4. Use freshly distilled or high-purity this compound. |
| Low Purity of Aldehyde | 1. Presence of unreacted starting material. 2. Formation of byproducts: Over-oxidation to carboxylic acid, or chlorinated byproducts. 3. Contamination with chromium residues. | 1. Ensure complete reaction: See above. 2. Optimize stoichiometry: Use the correct molar ratio of this compound to the substrate. An excess of the oxidant can lead to more byproducts. 3. Thorough purification: Use bisulfite adduct formation to selectively isolate the aldehyde.[7] Wash the organic layer thoroughly with water and brine during extraction. Consider column chromatography for final purification. |
| Formation of an Oily or Tarry Étard Complex Instead of a Precipitate | 1. Presence of impurities in the solvent or starting material. 2. Reaction temperature is too high. | 1. Use anhydrous, high-purity solvents and reagents. 2. Maintain a low and controlled temperature during the addition of this compound. |
| Difficulty in Removing Chromium Byproducts | 1. Inadequate quenching of the reaction. 2. Formation of stable chromium complexes. | 1. Use a sufficient amount of reducing agent (e.g., sodium sulfite) during the work-up. 2. Filter the reaction mixture through a pad of Celite or silica gel to remove insoluble chromium salts. 3. Perform multiple aqueous washes during the extraction process. |
Data on Reaction Parameters
| Parameter | Effect on Yield | Effect on Purity | General Recommendation |
| Temperature | Lower temperatures generally favor higher yields by minimizing side reactions. | Lower temperatures reduce the rate of over-oxidation, leading to higher purity. | Maintain a low temperature (e.g., 0-10 °C) during the addition of this compound. |
| Solvent | Non-polar, inert solvents like carbon tetrachloride (CCl₄), carbon disulfide (CS₂), and dichloromethane (CH₂Cl₂) are typically used.[1] The choice of solvent can influence the solubility of the Étard complex and the reaction rate. | The purity of the solvent is critical; the presence of water or other reactive impurities can lead to side reactions. | Use anhydrous, high-purity solvents. CCl₄ is traditional but is now often replaced with less toxic alternatives like CH₂Cl₂ where possible. |
| Stoichiometry (this compound:Substrate) | A 2:1 molar ratio of this compound to the methyl group is theoretically required. Using a slight excess of the substrate can help ensure complete consumption of the oxidant. | An excess of this compound can significantly increase the amount of over-oxidation and other byproducts, reducing purity. | A molar ratio of approximately 2:1 (CrO₂Cl₂:methyl group) is a good starting point. Fine-tuning may be necessary based on the specific substrate. |
| Reaction Time | Sufficient time is needed for the formation of the Étard complex. The reaction time can range from a few hours to several days.[1] | Prolonged reaction times, especially at higher temperatures, can lead to the decomposition of the product and the formation of byproducts. | Monitor the reaction progress by TLC to determine the optimal reaction time. |
Experimental Protocols
The following is a detailed experimental protocol for the oxidation of a substituted toluene, adapted from a reliable procedure in Organic Syntheses.
Synthesis of p-Cymene-7-aldehyde from p-Cymene
This procedure details the oxidation of p-cymene to p-cymene-7-aldehyde.
Materials:
-
p-Cymene
-
This compound (CrO₂Cl₂)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Sulfuric acid (10%)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a calcium chloride drying tube, dissolve p-cymene in anhydrous carbon tetrachloride.
-
Addition of this compound: Cool the solution in an ice-salt bath. Slowly add a solution of this compound in anhydrous carbon tetrachloride from the dropping funnel over a period of 2-3 hours with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C. A brown, pasty precipitate of the Étard complex will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 12-15 hours.
-
Decomposition of the Étard Complex: Cool the reaction mixture in an ice bath and slowly add it to a vigorously stirred mixture of ice and a saturated solution of sodium sulfite. This will decompose the Étard complex and reduce the excess this compound.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with water, 10% sulfuric acid, water, 5% sodium bicarbonate solution, and finally with water until the washings are neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by distillation.
-
Purification: The crude aldehyde can be purified by vacuum distillation.
Visualizations
Étard Reaction Mechanism
Caption: The general mechanism of the Étard reaction.
Experimental Workflow for the Étard Reaction
Caption: A typical experimental workflow for the Étard reaction.
Troubleshooting Logic for Low Aldehyde Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. Étard reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Etard Reaction | Unacademy [unacademy.com]
- 4. byjus.com [byjus.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
safe quenching and disposal methods for chromyl chloride waste
This guide provides detailed protocols and answers to frequently asked questions regarding the safe quenching and disposal of chromyl chloride (CrO₂Cl₂) waste. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound waste?
A1: this compound is a highly hazardous material. The primary risks include:
-
Extreme Corrosivity: It is a dark red, fuming liquid that can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][2]
-
Strong Oxidizer: It is not combustible but enhances the combustion of other substances. It can cause fire or explosions upon contact with combustible materials, organic solvents (like alcohol and acetone), and reducing agents.[1][2][3]
-
High Reactivity with Water: It reacts violently with water or moisture to produce toxic and corrosive fumes, including hydrogen chloride (HCl), chlorine, and chromic acid.[1][2][4][5]
-
Toxicity and Carcinogenicity: As a hexavalent chromium (Cr(VI)) compound, it is a suspected human carcinogen, particularly through inhalation, and may cause heritable genetic damage.[1][2][5]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?
A2: All handling of this compound must be performed in a certified chemical fume hood.[6] The minimum required PPE includes:
-
Eye/Face Protection: Tightly fitting chemical splash goggles in combination with a full-face shield.[6]
-
Body Protection: A fire/flame-resistant and impervious lab coat.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Double-gloving is recommended for prolonged or heavy use.[6]
-
Respiratory Protection: For spill response or if exposure limits are exceeded, a NIOSH-approved full-facepiece airline respirator is required.[1] For routine handling in a fume hood, proper ventilation is key.[6]
Q3: Why did my quenching reaction become excessively hot?
A3: The reaction of this compound and its subsequent neutralization are highly exothermic, especially when water or aqueous solutions are added.[4][5][7] The heat is generated from the violent hydrolysis of this compound and the neutralization of acidic byproducts (e.g., sulfuric acid left over from synthesis).[4][8] To prevent overheating and potential boiling, it is crucial to add reagents slowly, use a chilled inert solvent, and keep the reaction vessel in an ice bath.[5]
Q4: The solution is still reddish-brown after I added the reducing agent. What should I do?
A4: A persistent red or orange color indicates that the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) is incomplete. The successful reduction is marked by a distinct color change to green.[5][9] You should continue to slowly add the reducing agent while stirring in a fume hood until the green color is achieved and stable.[5]
Q5: Can I dispose of the neutralized, green chromium solution down the drain?
A5: No. Even after reduction to the less toxic Cr(III) state, the waste is still considered hazardous and must not be drain-disposed.[10][11] The chromium must be precipitated from the solution as chromium (III) hydroxide, a solid.[10][12] The solid waste must be collected, dried, and disposed of through a licensed hazardous waste contractor. The remaining liquid (supernatant) must be tested to ensure it meets local sewer discharge limits before it can be discarded.[10]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Violent Fuming/Gas Release | Exposure to moist air or uncontrolled addition of aqueous reagents.[1][5] | Ensure all operations are conducted in a certified fume hood. Add all reagents slowly and in a controlled manner. Keep containers tightly sealed when not in use.[1] |
| Reaction Overheats/Boils | The quenching and neutralization reactions are highly exothermic.[4][8] | Perform the quenching in a chilled inert solvent.[5] Place the reaction vessel in an ice bath. Add quenching and neutralizing agents very slowly, dropwise, with continuous stirring. |
| Color Remains Red/Orange | Incomplete reduction of Cr(VI). | Continue to slowly add the reducing agent (e.g., sodium sulfite solution) with stirring until the solution turns completely green.[8][9] |
| Solid Precipitate Does Not Form | The pH of the solution is incorrect for the precipitation of chromium (III) hydroxide.[10][12] | Slowly add a base (e.g., 1M NaOH) while monitoring the pH. Adjust the pH to a neutral range of 6-8 to ensure complete precipitation.[10] |
Experimental Protocols
Protocol 1: Safe Quenching of this compound Waste
This procedure reduces hazardous hexavalent chromium to the more stable trivalent chromium.
-
Preparation: In a certified chemical fume hood, place the container of this compound waste into an ice bath. Prepare a separate solution of a reducing agent, such as sodium sulfite, in water.[8][9]
-
Dilution: Add a chilled, inert solvent like chloroform or glacial acetic acid to the this compound waste to dilute it.[4][5]
-
Reduction: While stirring the diluted waste vigorously, add the sodium sulfite solution slowly (dropwise). The reaction is exothermic and will generate heat.[5][8]
-
Endpoint Confirmation: Continue adding the reducing agent until the solution's color changes from the characteristic dark red to a clear green, which indicates the complete reduction of Cr(VI) to Cr(III).[5][9]
-
Stabilization: Allow the solution to stir for an additional hour to ensure the reaction is complete.
Protocol 2: Treatment and Disposal of Quenched Chromium Waste
This procedure converts the soluble Cr(III) waste into a solid form for proper disposal.
-
Neutralization: The green, acidic Cr(III) solution must be neutralized. While stirring in the fume hood, slowly add a base, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to the solution.[10][13] Monitor the pH continuously.
-
Precipitation: Continue adding the base dropwise until the pH is between 6 and 8. A gel-like solid, chromium (III) hydroxide (Cr(OH)₃), will precipitate out of the solution.[10]
-
Settling: Allow the precipitate to settle for at least one hour.[10]
-
Separation: Separate the solid precipitate from the liquid supernatant by filtration or decantation.[10]
-
Solid Waste Disposal: Collect the solid Cr(OH)₃ precipitate. Allow it to dry completely in the fume hood. Place the dried solid into a clearly labeled, sealed, and leak-proof container designated for hazardous solid waste.[6][10]
-
Liquid Waste Disposal: Test the supernatant liquid for residual chromium content to ensure it complies with local sewer discharge limits. If it fails, repeat the precipitation process.[10]
-
Final Disposal: All solid waste, including contaminated gloves, absorbent materials, and the dried chromium hydroxide, must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[11][14]
Quantitative Data Summary
| Parameter | Recommended Value/Reagent | Purpose | Citation(s) |
| Quenching Reducing Agents | Sodium sulfite (Na₂SO₃), sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), ascorbic acid | Reduction of Cr(VI) to Cr(III) | [5][12][15] |
| Quenching Solvent | Chilled inert solvent (e.g., chloroform, glacial acetic acid) | Diluent to control reaction rate | [4][5][7] |
| Precipitating Agent | 1M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | To precipitate Cr(III) as Cr(OH)₃ | [10] |
| Final pH for Precipitation | 6.0 - 8.0 | Optimal range for Cr(OH)₃ precipitation | [10] |
| ORP for Cr(VI) Reduction | ~250 - 350 mV (application-specific) | To monitor the progress of the reduction reaction | [15] |
Visual Workflow and Logic Diagrams
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ICSC 0854 - this compound [chemicalsafety.ilo.org]
- 3. fishersci.com [fishersci.com]
- 4. byjus.com [byjus.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. testbook.com [testbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. toolify.ai [toolify.ai]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cdn.hach.com [cdn.hach.com]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. chromecleanup.com [chromecleanup.com]
- 15. Stokes Law - SCT [saltcreektech.com]
addressing the instability of the brown Étard complex
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Étard reaction. The focus is on addressing the inherent instability of the intermediate brown Étard complex, which often manifests as experimental challenges such as low yields, over-oxidation, and difficult workups.
Frequently Asked Questions (FAQs)
Q1: What is the brown Étard complex and why is it considered unstable?
A1: The Étard complex is a chromium-containing intermediate formed during the Étard reaction, which is the oxidation of an aromatic methyl group to an aldehyde using chromyl chloride (CrO₂Cl₂)[1][2]. It typically precipitates from the reaction mixture as a brown, amorphous solid[3]. Its "instability" refers to its high reactivity and propensity to undergo further reactions, such as over-oxidation to a carboxylic acid, especially under non-reducing conditions during workup[1][4]. The complex is also sensitive to moisture and can be pyrophoric[3][5].
Q2: My reaction yield is very low. Could the instability of the Étard complex be the cause?
A2: Yes, low yields are a common problem and can be directly related to the handling of the Étard complex[6][7]. Several factors stemming from the complex's instability can contribute:
-
Over-oxidation: The most common issue is the oxidation of the desired aldehyde to a carboxylic acid. This happens if the complex is not decomposed under strictly reducing conditions[1][4].
-
Incomplete Formation: The reaction to form the complex can be slow, sometimes taking days or weeks to complete. Quenching the reaction prematurely will result in low yields[1][4].
-
Decomposition During Workup: The complex can be difficult to handle. Mechanical loss during the isolation and purification of the precipitate or premature decomposition can lead to significant product loss[6][8].
Q3: I'm observing significant over-oxidation to the corresponding carboxylic acid. How can I prevent this?
A3: Preventing over-oxidation is critical and involves carefully controlling the decomposition (workup) of the Étard complex. The key is to perform the hydrolysis under reducing conditions[1][4].
-
Use of Reducing Agents: The standard and most effective method is to decompose the complex by adding the reaction mixture to a well-stirred, cold, saturated aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃)[1][4][8].
-
Temperature Control: The decomposition is exothermic. It is crucial to maintain a low temperature (e.g., using an ice bath) during the addition to prevent localized overheating, which can promote over-oxidation[8].
Q4: The workup is difficult due to the formation of intractable chromium salts. What are the best practices for decomposing the complex?
A4: A challenging workup is a known issue. To manage the chromium byproducts:
-
Vigorous Stirring: Ensure the reducing solution is stirred vigorously while the reaction mixture is added slowly. This prevents the formation of large, unmanageable clumps of the complex[8].
-
Purification of the Complex: For the highest purity, the Étard complex precipitate can be filtered and purified before decomposition. This removes unreacted starting material and soluble impurities[1][4]. However, the decomposition of the isolated complex must still be carefully controlled.
-
Acidification: If basic chromium salts precipitate and make extraction difficult, carefully adding dilute hydrochloric acid can help dissolve them[8].
Q5: What are the primary safety concerns when working with this compound and the Étard complex?
A5: this compound is a highly hazardous material. It is a strong oxidizing agent, corrosive, and a suspected carcinogen[5][9].
-
Reactivity: It reacts violently with water and combustible materials[5]. All glassware must be scrupulously dried.
-
Toxicity and Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract. It fumes in moist air, releasing hydrochloric and chromic acids[5][9]. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat[10][11].
-
Pyrophoric Nature: The Étard complex itself can be pyrophoric[3]. Do not allow the isolated complex to become completely dry in the air.
Troubleshooting Guide
This guide addresses common problems encountered during the Étard reaction, with a focus on the unstable intermediate complex.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Yield of Aldehyde | Incomplete reaction. The formation of the Étard complex can be slow. | Monitor the reaction by TLC to confirm the disappearance of the starting material. Reaction times can range from hours to weeks[1][4]. Consider refluxing the mixture after the initial addition of this compound to drive the reaction to completion[8]. |
| Premature decomposition of the complex. The complex is sensitive to moisture. | Ensure all glassware is oven or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon)[6]. Use anhydrous solvents. | |
| Loss during workup. Product may be lost in the aqueous layer or during filtration. | Check the aqueous layer by TLC to ensure your product is not water-soluble[7]. Thoroughly wash all equipment and filter cakes with the extraction solvent to recover all product[6]. | |
| Product is Primarily Carboxylic Acid | Oxidative workup conditions. The complex was hydrolyzed without a suitable reducing agent. | Always decompose the complex in a cold, saturated solution of sodium sulfite[1][4]. Ensure the reducing agent is in excess. |
| High temperature during workup. Decomposition is exothermic and overheating promotes over-oxidation. | Add the reaction mixture slowly to the chilled sulfite solution with vigorous stirring to dissipate heat effectively[8]. | |
| Formation of a Tar-Like, Unmanageable Precipitate | Reaction concentration too high. Leads to rapid, uncontrolled precipitation. | Use a more dilute solution of the substrate. Typical solvents include CCl₄, CS₂, or CH₂Cl₂[1]. |
| Inefficient stirring during complex formation. | Ensure the reaction mixture is stirred efficiently throughout the addition of this compound to maintain a fine suspension. | |
| Reaction is Uncontrolled or Explosive | Rapid addition of this compound. The reaction is highly exothermic. | Add the this compound solution dropwise to a cooled, stirred solution of the substrate[8]. |
| Presence of impurities or moisture. Water reacts violently with this compound[5]. | Use purified, anhydrous reagents and solvents. Ensure glassware is completely dry[6]. |
Experimental Protocols & Data
Protocol 1: General Procedure for the Étard Reaction of Toluene
This protocol is a representative method for the oxidation of toluene to benzaldehyde.
1. Reaction Setup:
-
All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve toluene (1 equivalent) in an anhydrous, non-polar solvent (e.g., CCl₄ or CS₂)[3].
-
Cool the flask in an ice-water bath.
2. Reagent Addition:
-
In the dropping funnel, prepare a solution of this compound (CrO₂Cl₂, 2 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred toluene solution over 1-2 hours. Maintain the temperature below 10 °C.
-
A brown precipitate (the Étard complex) will form during the addition[3].
3. Reaction Monitoring:
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
The reaction progress can be monitored by taking a small aliquot, carefully quenching it with Na₂SO₃ solution, extracting with ether, and analyzing the organic layer by TLC or GC.
4. Workup and Decomposition:
-
Prepare a separate flask containing a vigorously stirred, saturated aqueous solution of sodium sulfite, cooled in an ice bath[4].
-
Slowly pour the reaction mixture (containing the precipitated complex) into the cold sulfite solution. The color should change from brown to a milky green/blue as the chromium(VI) is reduced to chromium(III).
-
Stir for at least one hour until all the brown complex is decomposed.
5. Isolation and Purification:
-
Separate the organic layer. Extract the aqueous layer multiple times with a suitable solvent (e.g., dichloromethane or ether)[8].
-
Combine the organic extracts, wash with dilute HCl (if necessary, to dissolve chromium salts), then with water, and finally with brine[8].
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude benzaldehyde can be purified by vacuum distillation.
Data Presentation: Solvent Effects
The choice of solvent can influence reaction time and yield. While comprehensive datasets are scarce, general observations are summarized below.
| Solvent | Boiling Point (°C) | Key Characteristics | Typical Yields |
| Carbon Tetrachloride (CCl₄) | 77 | Most common solvent; good solubility for reagents[1]. Now heavily restricted due to toxicity. | High[4] |
| Carbon Disulfide (CS₂) | 46 | Good solvent, but low boiling point and high flammability can be problematic[8]. | High[3] |
| Dichloromethane (CH₂Cl₂) | 40 | A common, less toxic alternative. Its low boiling point requires careful temperature control[1]. | Moderate to High |
| Chloroform (CHCl₃) | 61 | Must be free of ethanol preservative, which reacts with this compound[8]. | Moderate to High[1] |
Visualized Workflows and Pathways
Caption: Standard experimental workflow for the Étard reaction.
Caption: Troubleshooting flowchart for low yield in the Étard reaction.
References
- 1. Étard reaction - Wikipedia [en.wikipedia.org]
- 2. flexiprep.com [flexiprep.com]
- 3. Etard Reaction | Unacademy [unacademy.com]
- 4. byjus.com [byjus.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. sciencemadness.org [sciencemadness.org]
- 9. This compound - Sciencemadness Wiki [sciencemadness.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side Reactions in Alkylbenzene Chemistry
Welcome to the Technical Support Center for alkylbenzene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Friedel-Crafts alkylation of benzenes and how can they be minimized?
A1: The three primary side reactions in Friedel-Crafts alkylation are polyalkylation, carbocation rearrangement, and reaction failure with deactivated substrates.
-
Polyalkylation: This occurs because the newly added alkyl group activates the aromatic ring, making the product more reactive than the starting material.[1][2] To minimize this, a large excess of the aromatic substrate should be used to increase the statistical probability of the electrophile reacting with the starting material.[2]
-
Carbocation Rearrangement: The carbocation intermediate can rearrange to a more stable form, leading to a mixture of isomeric products.[3][4] This is common with primary alkyl halides. To avoid this, one can use alkylating agents that form stable carbocations or, more effectively, perform a Friedel-Crafts acylation followed by a reduction step.[5][6]
-
Substrate Limitations: The reaction is generally unsuccessful with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN).[1][7] For moderately deactivated substrates, using a stronger Lewis acid or higher temperatures may be necessary, though this can also increase side reactions.[8]
Q2: How does Friedel-Crafts acylation avoid the common side reactions of alkylation?
A2: Friedel-Crafts acylation is often preferred over alkylation because it circumvents two major side reactions:
-
No Polyacylation: The acyl group introduced is deactivating, making the product less reactive than the starting material and thus preventing further substitution.[9]
-
No Carbocation Rearrangement: The acylium ion formed during the reaction is stabilized by resonance and does not undergo rearrangement.[9]
This allows for the synthesis of straight-chain alkylbenzenes, which are often difficult to obtain via direct alkylation due to carbocation rearrangements. The resulting ketone can then be reduced to the desired alkyl group.[9]
Q3: What are the key considerations for achieving selective benzylic oxidation of alkylbenzenes?
A3: Selective oxidation of the benzylic position to a ketone or carboxylic acid requires careful choice of oxidizing agent and reaction conditions. A key requirement is the presence of at least one hydrogen atom at the benzylic position; tertiary alkylbenzenes are inert to this reaction.[10] Strong oxidizing agents like potassium permanganate (KMnO₄) typically oxidize the alkyl chain all the way to a carboxylic acid, regardless of the chain length.[10][11] Milder and more selective catalysts can be used to obtain ketones. For instance, various cobalt and copper catalysts have been shown to selectively oxidize ethylbenzene to acetophenone with high selectivity.[12]
Q4: How can I achieve selective halogenation of an alkylbenzene at the benzylic position versus on the aromatic ring?
A4: The site of halogenation on an alkylbenzene is determined by the reaction conditions.
-
Benzylic Halogenation: This is a free-radical substitution reaction and is favored by conditions that promote radical formation, such as the presence of UV light or a radical initiator like benzoyl peroxide.[13] N-Bromosuccinimide (NBS) is a common reagent used for selective benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions.[14][15]
-
Ring Halogenation: This is an electrophilic aromatic substitution and is promoted by the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) in the dark.[14]
Troubleshooting Guides
Issue 1: Low or No Yield in Friedel-Crafts Reactions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware and solvents are scrupulously dry as moisture deactivates the catalyst.[1] |
| Deactivated Aromatic Substrate | For moderately deactivated rings (e.g., halobenzenes), consider increasing the amount of catalyst or using a stronger Lewis acid like triflic acid.[8] For strongly deactivated rings (e.g., nitrobenzene), Friedel-Crafts is often not viable; consider alternative synthetic routes.[8] |
| Insufficient Catalyst (Acylation) | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with it.[1] Consider increasing the catalyst loading. |
| Suboptimal Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[1] |
Issue 2: Formation of Multiple Products in Friedel-Crafts Alkylation
| Possible Cause | Troubleshooting Steps |
| Polyalkylation | Use a large excess of the aromatic substrate (it can even be used as the solvent if practical).[2] |
| Carbocation Rearrangement | Use an alkylating agent that forms a stable carbocation (e.g., a tertiary alkyl halide). For linear alkyl chains, perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. |
| Lack of Regioselectivity (Isomers) | Optimize the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically favored isomer.[16] |
Data Presentation
Table 1: Effect of Substrate on Product Distribution in Friedel-Crafts Alkylation of Benzene with 1-Chloropropane
| Alkylating Agent | Catalyst | Temperature (°C) | n-Propylbenzene (%) | Isopropylbenzene (%) |
| 1-Chloropropane | AlCl₃ | 25 | Minor Product | Major Product[5][6] |
Note: The primary carbocation formed from 1-chloropropane rapidly rearranges to the more stable secondary carbocation, leading to isopropylbenzene as the major product.
Table 2: Influence of Catalyst on the Oxidation of Ethylbenzene to Acetophenone
| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity for Acetophenone (%) |
| Co/Ph-HMS | O₂ | 120 | 55.1 | 86.1[12] |
| Co-Cu/SAPS-15 | TBHP | 100 | 96.5 | 99.8[12] |
| RuO₂/CeO₂ | TBHP | Room Temp. | High | >95[12] |
Table 3: Regioselectivity in the Methylation of Toluene
| Temperature | Ortho-xylene (%) | Meta-xylene (%) | Para-xylene (%) |
| < 0°C (Kinetic Control) | ~54 | ~3 | ~28[16] |
| 25°C (Thermodynamic Control) | Low | ~69 | ~28[16] |
Experimental Protocols
Protocol 1: Selective Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole with acetyl chloride, which is highly selective for the para-position due to the directing effect of the methoxy group and steric hindrance at the ortho-position.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (aq)
-
Sodium bicarbonate (aq, saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and dropping funnel
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous aluminum chloride to the flask, followed by anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of anisole and acetyl chloride in anhydrous DCM.
-
Add the anisole/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Benzylic Bromination of Cumene with NBS
This protocol describes the selective bromination of the benzylic position of cumene (isopropylbenzene).
Materials:
-
Cumene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate (aq)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cumene, NBS, and a catalytic amount of benzoyl peroxide in CCl₄.
-
Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats on the surface of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by distillation under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low yields in Friedel-Crafts reactions.
Caption: Comparison of reaction pathways for Friedel-Crafts alkylation and acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. DE3790859C2 - Selective alkylation of toluene - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 15. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 16. benchchem.com [benchchem.com]
optimizing reaction time and temperature for chromyl chloride oxidations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction time and temperature for chromyl chloride (CrO₂Cl₂) oxidations, such as the Étard reaction.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound oxidations in a question-and-answer format.
Q1: Why is my aldehyde yield consistently low?
A1: Low yields are a frequent issue and can stem from several factors.[3] Consider the following optimizations:
-
Over-oxidation: The primary cause of low yield is often the oxidation of the desired aldehyde to a carboxylic acid.[1][2][4] This is especially problematic if water is present.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents.[3] The workup procedure is also critical; decomposition of the intermediate Étard complex should be performed under reducing conditions (e.g., with a saturated aqueous solution of sodium sulfite) to prevent over-oxidation.[1][2][5]
-
-
Reaction Temperature: The reaction is typically exothermic.[2] Poor temperature control can lead to side reactions.
-
Solution: The addition of this compound should be done slowly and dropwise while maintaining a low reaction temperature, often between 0–5°C, using an ice-salt bath.[6]
-
-
Insufficient Reagent: Ensure the correct stoichiometry is used. A slight excess of the oxidizing agent may be needed to drive the reaction to completion.[4]
-
Purity of Starting Material: Impurities in the substrate can interfere with the reaction.[4]
-
Solution: Purify the starting material, for instance, by distillation, before use.[4]
-
Q2: I am observing multiple side products. How can I improve selectivity?
A2: The formation of byproducts, such as chlorinated compounds and rearranged products, can complicate purification and reduce yield.[1]
-
Substrate Limitations: The Étard reaction is most reliable for converting aromatic methyl groups (like in toluene) to aldehydes.[1][2] Substrates with longer alkyl chains, like n-propylbenzene, are prone to rearrangements and chlorination, yielding a mixture of products including ketones.[1]
-
Solvent Choice: The choice of solvent is crucial. Non-polar, inert solvents like carbon tetrachloride (CCl₄), carbon disulfide (CS₂), and dichloromethane (CH₂Cl₂) are standard.[1][7] These solvents help in the formation and precipitation of the intermediate chromium complex, which can be isolated.[7]
-
Isolating the Intermediate: To obtain a highly purified aldehyde, the solid Étard complex precipitate can be filtered and purified before it is decomposed.[1][5] This prevents the complex from reacting with any unreacted reagents.[1]
Q3: The reaction workup is difficult, and I'm losing product during purification. What can I do?
A3: The workup for this compound reactions requires careful handling of hazardous chromium waste.
-
Decomposition of the Complex: After the reaction, the intermediate complex must be carefully decomposed. This is typically achieved by adding the reaction mixture to ice water, followed by a reducing agent like sodium bisulfite or zinc dust to reduce the remaining chromium salts.[6][8]
-
Product Volatility: The aldehyde product (e.g., benzaldehyde) can be volatile.
-
Emulsion Formation: Emulsions can form during the aqueous workup. Using a sufficient volume of both organic and aqueous solutions can help ensure the solution is homogenous and layers separate cleanly.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound oxidation?
A1: The optimal temperature depends on the substrate, but a general guideline is to maintain a low temperature during the addition of this compound to control the exothermic reaction. For many substrates, including terminal olefins, maintaining the temperature between 0–5°C is recommended.[6] For the oxidation of alkanes, reactions may be run at slightly higher temperatures, from 25–75°C.[9]
Q2: How does reaction time affect the oxidation?
A2: Reaction times for this compound oxidations can vary significantly, from a few hours to several days or even weeks.[1][5] The reaction is complete once the Étard complex has fully precipitated. Monitoring the reaction is key; quenching the reaction precisely when it is complete is crucial to prevent the decomposition of the product.[3]
Q3: What is the Étard complex?
A3: The Étard complex is a brown, solid precipitate that forms when this compound reacts with the substrate (e.g., toluene).[5][7] This intermediate has the general formula C₆H₅CH(OCrOHCl₂)₂.[7] Its formation is a key step that prevents the over-oxidation of the methyl group to a carboxylic acid.[7] The aldehyde is released from this complex during a subsequent hydrolysis step.[7][10]
Q4: What are the primary safety concerns with this compound?
A4: this compound is a hazardous and highly corrosive substance that requires careful handling in a fume hood.[11][12][13]
-
It is a dark red, fuming liquid that reacts violently with water, releasing toxic and corrosive fumes of hydrochloric and chromic acids.[10][11]
-
It is a strong oxidizing agent and may cause fire on contact with combustible materials.[14][15]
-
As a hexavalent chromium compound, it is considered a carcinogen by inhalation.[11][12]
-
Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[14] Facilities should be equipped with an eyewash station and a safety shower.[14]
Q5: How should I dispose of chromium waste?
A5: All waste containing chromium must be handled as hazardous waste according to local, state, and federal regulations.[14][16] To neutralize residual this compound, it can be added to a chilled inert solvent (like chloroform) and slowly treated with a reducing agent (such as sodium sulfite or ascorbic acid) until the red/orange color of Cr(VI) changes to the green color of Cr(III).[10][17]
Data Presentation
Table 1: Typical Reaction Conditions for this compound Oxidation of Alkenes
| Alkene | Aldehyde Product | Yield (%) |
| 2,4,4-Trimethyl-1-pentene | 2,4,4-Trimethylpentanal | 70–78 |
| 4,4-Dimethyl-2-neopentyl-1-pentene | 4,4-Dimethyl-2-neopentylpentanal | 80.8 |
| 2-Phenylpropene | 2-Phenylpropanal | 60.0 |
| 1,1-Diphenylethylene | Diphenylacetaldehyde | 62.7 |
| Source: Organic Syntheses Procedure for 2,4,4-Trimethylpentanal[6] |
Table 2: Influence of Temperature and Time on this compound Oxidations
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperature (e.g., 0-5°C) during reagent addition. | Controls the exothermic reaction, minimizes side product formation, and prevents decomposition.[6] |
| Reaction Time | Varies (hours to days). Monitor for completion of complex precipitation. | Ensures complete conversion of starting material without allowing for product degradation.[1][3] |
Experimental Protocols
Protocol: Oxidation of Toluene to Benzaldehyde (Étard Reaction)
This protocol is a representative example of a this compound oxidation.
Materials:
-
Toluene (purified)
-
This compound (CrO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄, or dichloromethane, CH₂Cl₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution
-
Ice
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Ensure all glassware is flame-dried or oven-dried to remove moisture.
-
Reaction Mixture: Dissolve toluene in the inert solvent (e.g., CCl₄) in the flask and cool the mixture in an ice-salt bath to 0°C.
-
Addition of this compound: Dissolve this compound (2 equivalents) in the same inert solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred toluene solution while maintaining the temperature below 10°C. The solution will turn from a red color to a dark brown as the solid Étard complex precipitates.[2]
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature for a period, then let it warm to room temperature and stir until the reaction is complete (typically several hours).
-
Decomposition (Workup): Carefully pour the reaction mixture over crushed ice. Then, to decompose the Étard complex and reduce excess chromium, slowly add a saturated aqueous solution of sodium sulfite or bisulfite until the brown color disappears and a green precipitate of chromium(III) salts forms.[1][5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent (e.g., CH₂Cl₂).
-
Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude benzaldehyde by vacuum distillation or steam distillation to obtain the final product.[6]
Visualizations
Caption: General experimental workflow for this compound oxidation.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Étard reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Etard Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Sciencemadness Wiki [sciencemadness.org]
- 11. This compound | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. testbook.com [testbook.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.cn]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. byjus.com [byjus.com]
Technical Support Center: Navigating the Challenges of Chromyl Chloride with Acid-Sensitive Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when using chromyl chloride with acid-sensitive compounds.
Understanding the Core Challenge: Acidity
This compound (CrO₂Cl₂) is a powerful and versatile oxidizing agent, particularly renowned for the Étard reaction, which converts benzylic methyl groups to aldehydes.[1] However, its utility is often hampered by its aggressive nature and, most critically, its reaction with even trace amounts of water to produce highly corrosive and acidic byproducts: chromic acid (H₂CrO₄) and hydrochloric acid (HCl).[2][3] This inherent acidity poses a significant challenge when working with molecules containing acid-labile protecting groups or other sensitive functionalities, leading to undesired deprotection, rearrangements, or complete degradation of the substrate.
Reaction with Water: CrO₂Cl₂ + 2H₂O → H₂CrO₄ + 2HCl[2]
This guide will provide practical advice to mitigate these challenges, suggest alternative reagents, and offer detailed protocols to enhance the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning black and producing a lot of insoluble material. What is happening?
A1: This is a common observation and often indicates decomposition of the starting material or product due to the acidic conditions generated in the reaction. This compound is a strong Lewis acid and its reaction with moisture, however minute, will generate strong acids.[4] This can lead to polymerization or charring of sensitive organic compounds.
Troubleshooting:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, freshly distilled if necessary. This compound itself should be freshly distilled for best results.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture from the air.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic nature of the reaction and minimize side reactions.
Q2: I am observing the removal of my acid-sensitive protecting group (e.g., acetal, silyl ether) during the reaction or workup. How can I prevent this?
A2: This is a direct consequence of the acidic environment. Acetals, ketals, and silyl ethers are particularly susceptible to acid-catalyzed hydrolysis.
Troubleshooting:
-
Non-Aqueous Workup: Avoid aqueous workups. Instead, quench the reaction with an anhydrous reducing agent (e.g., sodium sulfite or zinc dust) suspended in an anhydrous solvent.[2] The reaction mixture can then be filtered through a pad of celite or silica gel to remove chromium salts.
-
Use of a Proton Sponge: For extremely sensitive substrates, the addition of a non-nucleophilic base, such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), can be considered to scavenge any protons generated in situ. This should be used with caution as it can potentially interact with the this compound.
-
Alternative Reagents: Consider using a milder, less acidic oxidizing agent. (See Table 1).
Q3: The yield of my desired product is low, and I have a complex mixture of byproducts. What are the likely side reactions?
A3: Besides deprotection, the acidic conditions can catalyze various side reactions, including:
-
Rearrangements: Carbocationic intermediates, formed under acidic conditions, can undergo rearrangements, leading to skeletal isomerization of the product.[1]
-
Chlorination: this compound can act as a source of chlorine, leading to the formation of chlorinated byproducts.[4]
-
Over-oxidation: While this compound is known for stopping at the aldehyde stage in the Étard reaction, prolonged reaction times or higher temperatures can lead to the formation of carboxylic acids.
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent over-reaction.
-
Purification of Étard Complex: In an Étard reaction, the intermediate chromium complex can be isolated by filtration under anhydrous conditions before hydrolysis. This can help to remove unreacted starting material and reduce side reactions during the final hydrolysis step.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered when using this compound with acid-sensitive compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive this compound. 2. Reaction temperature is too low. | 1. Use freshly distilled this compound. 2. Gradually increase the reaction temperature while carefully monitoring for decomposition. |
| Cleavage of Acid-Sensitive Protecting Groups | 1. Presence of moisture leading to acid formation. 2. Aqueous workup. | 1. Ensure strictly anhydrous reaction conditions. 2. Employ a non-aqueous workup procedure. 3. Consider using a milder oxidizing agent. |
| Formation of Rearranged Products | Acid-catalyzed rearrangement of intermediates. | 1. Run the reaction at a lower temperature. 2. Use a non-polar solvent to disfavor the formation of charged intermediates. 3. Consider an alternative, non-acidic oxidizing agent. |
| Complex Mixture of Unidentifiable Byproducts | Substrate/product decomposition under harsh acidic conditions. | 1. Drastically lower the reaction temperature. 2. Shorten the reaction time. 3. Use an alternative, milder oxidant. |
| Violent/Uncontrolled Reaction | 1. Reaction is too concentrated. 2. Addition of this compound is too fast. | 1. Use a more dilute solution. 2. Add the this compound solution dropwise with efficient stirring and cooling. |
Data Presentation: Comparison of Oxidizing Agents
For the oxidation of primary alcohols to aldehydes, several alternatives to this compound exist that are more suitable for acid-sensitive substrates.
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Acidity | Notes |
| This compound (CrO₂Cl₂) | 40-85 | Anhydrous, often low temp. | High (with trace H₂O) | Can be aggressive; requires careful handling.[1] |
| Pyridinium Chlorochromate (PCC) | 80-95 | Anhydrous CH₂Cl₂ | Mildly Acidic | Good for a wide range of alcohols.[5] |
| Pyridinium Dichromate (PDC) | 85-95 | Anhydrous CH₂Cl₂ or DMF | Less acidic than PCC | Suitable for more acid-sensitive substrates.[5] |
| Dess-Martin Periodinane (DMP) | >95 | CH₂Cl₂, room temp. | Neutral | Excellent for sensitive substrates; non-chromium based.[5] |
| Swern Oxidation | >95 | (COCl)₂, DMSO, Et₃N, -78 °C | Basic (workup) | Excellent for sensitive substrates; requires cryogenic conditions.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Étard Reaction with an Acid-Sensitive Substrate (Modified)
This protocol is a modified version of standard Étard reaction procedures, incorporating measures to protect acid-sensitive functional groups.
Materials:
-
Substrate containing a benzylic methyl group and an acid-sensitive moiety.
-
Freshly distilled this compound.
-
Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Anhydrous sodium sulfate.
-
Anhydrous sodium sulfite or zinc dust.
-
Celite or silica gel.
Procedure:
-
Preparation: All glassware must be oven-dried overnight and assembled hot under a stream of dry nitrogen or argon.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substrate (1 equivalent) in anhydrous CCl₄.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Prepare a solution of freshly distilled this compound (2.2 equivalents) in anhydrous CCl₄ in the dropping funnel. Add the this compound solution dropwise to the stirred substrate solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Anhydrous Quench: Once the starting material is consumed, add anhydrous sodium sulfite or zinc dust portion-wise to the reaction mixture at 0 °C until the deep red color disappears.
-
Filtration: Dilute the mixture with anhydrous diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts. Wash the filter cake with more anhydrous diethyl ether.
-
Workup: The filtrate contains the aldehyde product. Carefully remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel that has been pre-treated with a small amount of triethylamine to neutralize its acidity.
Visualizations
Troubleshooting Workflow for this compound Reactions
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
Decision Pathway for Oxidizing an Acid-Sensitive Substrate
Caption: A decision-making pathway for selecting an appropriate oxidation method.
References
mitigating the corrosive effects of chromyl chloride on equipment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the corrosive effects of chromyl chloride on laboratory and manufacturing equipment. This compound (CrO₂Cl₂) is a powerful oxidizing and chlorinating agent, and its high reactivity can lead to rapid degradation of various materials.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), and best practices for material selection and equipment maintenance to ensure the longevity and safety of your experimental setups.
Troubleshooting Guide: Equipment Corrosion Issues
This guide addresses common corrosion-related problems encountered during experiments involving this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration or Etching of Stainless Steel Reactor Vessels | - Breakdown of the passive chromium oxide layer by chloride ions.[4] - High operating temperatures accelerating corrosion. | - Immediately discontinue use and safely empty and clean the reactor. - Inspect the vessel for the extent of the damage. For minor discoloration, passivation may be sufficient. For pitting or significant etching, the vessel may need to be taken out of service. - Consider switching to a more resistant alloy, such as Hastelloy C-276, for future experiments. - For 316L stainless steel, ensure operating temperatures remain at ambient levels, as its compatibility is rated as "Excellent" under these conditions. |
| Swelling, Discoloration, or Embrittlement of Polymer Tubing or Seals (e.g., PVC, Polypropylene) | - Chemical attack and degradation of the polymer matrix by the strong oxidizing nature of this compound. | - Immediately replace the compromised tubing or seals with a more chemically resistant material such as PTFE, PFA, or FEP.[5][6][7][8] - Regularly inspect all polymer components for any signs of degradation prior to each experiment. |
| Leakage from Pipe Fittings or Valve Connections | - Crevice corrosion in threaded connections or valve seats. - Degradation of sealing materials (e.g., elastomers). | - Tighten fittings to the manufacturer's recommended torque. If leakage persists, disassemble, inspect the threads and sealing surfaces for corrosion, and replace damaged components. - Replace elastomeric seals with PTFE or PFA gaskets, which offer superior chemical resistance.[5][6][7][8] - For new systems, consider using welded connections instead of threaded fittings where possible to minimize crevice corrosion. |
| Sudden Failure or Fracture of Metal Components | - Stress corrosion cracking (SCC), particularly in stainless steels under tensile stress in a chloride-rich environment.[4] - Rapid, localized pitting corrosion leading to a loss of structural integrity. | - This constitutes a critical failure. Safely shut down the process immediately and evacuate the area if necessary. - A thorough failure analysis by a materials engineer is recommended to determine the exact cause. - For future applications, select materials with high resistance to SCC in chloride environments, such as Hastelloy alloys.[1][3][9] |
| Visible Fumes or Discoloration in the Vicinity of Equipment | - A small, undetected leak of this compound. This compound fumes in moist air. | - Wearing appropriate personal protective equipment (PPE), including a full-face respirator, carefully inspect the equipment for the source of the leak using appropriate detection methods. - If a leak is identified, follow established emergency shutdown and spill response procedures.[10][11][12][13] |
Frequently Asked Questions (FAQs)
1. What materials are most resistant to corrosion by this compound?
For metallic components, nickel-based alloys such as Hastelloy C-276 and C-22 offer excellent resistance to a wide range of corrosive chemicals, including strong oxidizing agents and chloride compounds.[1][2][3][9] For applications at ambient temperatures, 316L stainless steel has been rated as having "Excellent" compatibility. Among polymers, fluoropolymers like PTFE, PFA, and FEP are highly resistant to this compound.[5][6][7][8][14] Borosilicate glass is also a suitable material for handling and storing this compound.[15]
2. Can I use standard stainless steel (e.g., 304) with this compound?
While 316L stainless steel shows good resistance at ambient temperatures, the use of 304 stainless steel is generally not recommended due to its lower molybdenum content, making it more susceptible to pitting and crevice corrosion from chlorides.[4] The high chromium content in stainless steels provides a passive protective layer, but this can be compromised by chlorides, leading to corrosion.[4]
3. How can I prevent corrosion in my experimental setup?
Preventive maintenance is key.[15][16][17][18][19] This includes:
-
Regular Inspections: Visually inspect all equipment, especially seals, gaskets, and welds, for any signs of corrosion or degradation before each use.[15]
-
Material Traceability: Ensure that all materials of construction are certified and match the specifications required for handling this compound.
-
Proper Cleaning and Storage: Thoroughly clean all equipment after use according to established procedures to remove any residual this compound. Store equipment in a clean, dry environment.
-
Avoid Contamination: Ensure that incompatible substances are not introduced into the process stream, as this can accelerate corrosion.
4. What are the signs of initial corrosion to watch for?
Early signs of corrosion can include:
-
Slight discoloration or a rainbow sheen on metal surfaces.
-
Minor swelling or hardening of polymer components.
-
Cloudiness or etching on glass surfaces.
-
The appearance of small pits or rough patches on metallic surfaces.
5. What should I do in case of a leak or spill?
In the event of a leak or spill, prioritize personnel safety.[10][11][12][13] Evacuate the area and alert others.[10][12][13] Only trained personnel with appropriate PPE should attempt to manage the spill.[10][12][13][20] Use an inert absorbent material, such as sand or vermiculite, for containment; do not use combustible materials like sawdust.[11] Neutralize the spill according to your institution's safety protocols.
Data Presentation: Material Compatibility
The following tables summarize the compatibility of various materials with this compound based on available data.
Table 1: Metallic Alloys
| Material | Trade Name | Condition | Corrosion Resistance Rating |
| Stainless Steel 316L | - | Ambient Temperature | A - Excellent |
| Nickel-Chromium-Molybdenum Alloy | Hastelloy C-276 | Wide range of temperatures and concentrations | Recommended for oxidizing and chloride-containing environments[1][3] |
| Nickel-Chromium-Molybdenum Alloy | Hastelloy C-22 | Wide range of temperatures and concentrations | Recommended for oxidizing aqueous media and chloride ions[1][2] |
Table 2: Polymeric Materials
| Material | Abbreviation | Condition | Chemical Resistance Rating |
| Polytetrafluoroethylene | PTFE | Ambient Temperature | Resistant[7][8][14] |
| Perfluoroalkoxy Alkane | PFA | Ambient Temperature | Resistant[5][21] |
| Fluorinated Ethylene Propylene | FEP | Ambient Temperature | Resistant[6][21] |
Note: Corrosion rates are highly dependent on concentration, temperature, and the presence of impurities. The information provided is for general guidance. It is strongly recommended to conduct specific testing for critical applications.
Experimental Protocols
Protocol for Immersion Corrosion Testing (Based on ASTM G31)
This protocol outlines a standardized method for determining the corrosion rate of a material when immersed in a corrosive medium like this compound.
1. Specimen Preparation:
- Obtain representative samples (coupons) of the material to be tested.
- Machine the coupons to a standard size and surface finish.
- Clean the coupons thoroughly with a non-corrosive solvent, dry them, and accurately weigh them to the nearest 0.1 mg.
- Measure the dimensions of the coupons to calculate the surface area.
2. Test Procedure:
- Place a sufficient volume of this compound in a suitable container (e.g., a glass vessel with a condenser to prevent evaporation).
- Suspend the prepared coupons in the liquid using a non-reactive holder (e.g., a PTFE string or a glass hook). Ensure the coupons are fully immersed and not in contact with each other or the container walls.
- Maintain the test solution at a constant, controlled temperature for a predetermined duration (e.g., 24, 48, or 72 hours).
- After the exposure time, carefully remove the coupons from the solution.
3. Post-Test Evaluation:
- Visually inspect and photograph the coupons, noting any changes in appearance, such as pitting, discoloration, or the formation of corrosion products.
- Clean the coupons to remove any corrosion products according to a standard procedure that does not remove a significant amount of the base metal.
- Dry the cleaned coupons and reweigh them to determine the mass loss.
4. Corrosion Rate Calculation:
The average corrosion rate (CR) in millimeters per year (mm/y) can be calculated using the following formula:
CR = (K × W) / (A × T × D)
Where:
-
K = a constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
Visualizations
Material selection workflow for this compound service.
Logical workflow for troubleshooting a leak.
References
- 1. parrinst.com [parrinst.com]
- 2. csidesigns.com [csidesigns.com]
- 3. neonickel.com [neonickel.com]
- 4. northpennnow.com [northpennnow.com]
- 5. PFA (Perfluoroalkoxy) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 6. FEP (Fluorinated Ethylene Propylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 7. calpaclab.com [calpaclab.com]
- 8. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ICSC 0854 - this compound [chemicalsafety.ilo.org]
- 14. labdepotinc.com [labdepotinc.com]
- 15. ddpsinc.com [ddpsinc.com]
- 16. lce.com [lce.com]
- 17. llumin.com [llumin.com]
- 18. stainlessdesign.com [stainlessdesign.com]
- 19. turnergroup.net [turnergroup.net]
- 20. benchchem.com [benchchem.com]
- 21. perolousa.net [perolousa.net]
understanding the limitations of the Étard reaction scope
Welcome to the technical support center for the Étard reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing or considering the Étard reaction for the oxidation of activated methyl groups. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a closer look at the reaction's scope and limitations.
Troubleshooting Guide
Researchers may encounter several challenges when performing the Étard reaction. This guide addresses common issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields are a common issue and can stem from several factors:
-
Substrate Reactivity: The Étard reaction is most efficient for toluene. Substrates with electron-withdrawing groups on the aromatic ring will be less reactive, leading to lower yields. Conversely, some electron-donating groups can lead to the formation of polymeric byproducts.
-
Over-oxidation: The aldehyde product can be further oxidized to a carboxylic acid if the reaction conditions are not carefully controlled. It is crucial to perform the hydrolysis of the Étard complex under reducing conditions.
-
Incomplete Reaction: The reaction can be slow, sometimes requiring several days for completion.[1] Monitor the reaction progress by TLC to ensure it has gone to completion before workup.
-
Workup Issues: The product may be lost during the workup. Ensure complete extraction of the product from the aqueous layer.
-
Purity of Reagents: The purity of chromyl chloride and the solvent is critical. Impurities can lead to side reactions and lower yields.
Troubleshooting Steps:
-
Verify Substrate Suitability: For novel substrates, consider the electronic nature of the substituents. Electron-rich substrates may require milder conditions or shorter reaction times to minimize polymer formation.
-
Optimize Reaction Time: Monitor the reaction progress closely. Quenching the reaction too early will result in unreacted starting material, while extended reaction times can lead to product degradation.
-
Ensure Proper Workup: The addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite, during hydrolysis is essential to prevent over-oxidation of the aldehyde.[2]
-
Use High-Purity Reagents: Use freshly distilled or high-purity this compound and anhydrous solvents.
Q2: I am observing the formation of a significant amount of dark, polymeric material in my reaction mixture. How can I prevent this?
A2: Polymer formation is often observed with substrates containing electron-donating groups, such as methoxy groups.[3] this compound is a strong Lewis acid and can promote polymerization of electron-rich aromatic compounds.
Mitigation Strategies:
-
Reaction Temperature: Maintain a low reaction temperature during the addition of this compound to control the exothermic reaction and minimize side reactions.
-
Slow Addition: Add the this compound solution dropwise to a stirred solution of the substrate to maintain a low concentration of the oxidizing agent at any given time.
-
Solvent Choice: Using a non-polar solvent like carbon tetrachloride or carbon disulfide is standard.[2] Experimenting with solvent polarity might help in some cases, but non-polar solvents are generally preferred.
Q3: The reaction with my substituted toluene is not proceeding. What could be the issue?
A3: The electronic properties of the substituent on the toluene ring significantly impact the reaction rate.
-
Electron-Withdrawing Groups (EWGs): EWGs such as nitro groups deactivate the aromatic ring, making the oxidation of the methyl group much more difficult.[4] For example, p-nitrotoluene is oxidized much more slowly than toluene.
-
Steric Hindrance: Bulky groups at the ortho position can sterically hinder the approach of the this compound to the methyl group, slowing down the reaction.[5]
Possible Solutions:
-
Increase Reaction Temperature: For unreactive substrates, a higher reaction temperature may be required to initiate the reaction. However, this should be done cautiously as it can also promote side reactions.
-
Longer Reaction Times: Deactivated substrates will likely require significantly longer reaction times.
-
Alternative Methods: For substrates that are unreactive under Étard conditions, consider alternative oxidation methods.
Frequently Asked Questions (FAQs)
Q: What is the scope of the Étard reaction beyond toluene?
A: While the Étard reaction is most famously used for the conversion of toluene to benzaldehyde, it can be applied to other substrates, but with significant limitations.[2]
-
Substituted Toluenes: The reaction is sensitive to substituents on the aromatic ring. Electron-donating groups can lead to polymerization, while electron-withdrawing groups decrease the reaction rate.[3][4]
-
Longer Alkyl Chains: With alkyl chains longer than a methyl group, the reaction becomes less selective and can lead to a mixture of products, including ketones and chlorinated byproducts.[2] For instance, the oxidation of n-propylbenzene yields a mixture of products.
-
Heterocyclic Compounds: Methyl-substituted heterocyclic compounds are generally unreactive under Étard conditions.[6] The heteroatom can act as a Lewis base and coordinate with the this compound, preventing the oxidation of the methyl group.
-
Xylenes: In xylenes, only one methyl group is typically oxidized to the corresponding tolualdehyde because the intermediate Étard complex precipitates out of the solution, preventing further reaction.[7]
Q: What are the primary byproducts of the Étard reaction?
A: The main byproducts can include:
-
Carboxylic Acids: From over-oxidation of the aldehyde product.[1]
-
Polymeric Materials: Especially with electron-rich substrates.[3]
-
Chlorinated Products: Can be formed as minor impurities.[2]
-
Rearrangement Products: With longer alkyl chains, rearranged products can be formed.[2]
Q: Are there any visual cues to monitor the progress of the reaction?
A: Yes, the formation of the Étard complex is typically indicated by the appearance of a dark brown to black precipitate.[8] The initial solution of this compound in a non-polar solvent is a dark red color. As the reaction proceeds and the complex forms, the color of the solution will change and the precipitate will become more prominent.
Quantitative Data on Substrate Scope
The yield of the Étard reaction is highly dependent on the substrate. The following table summarizes the yields of various substituted benzaldehydes from the corresponding toluenes, as reported by Wheeler (1958).[7]
| Substrate | Product | Yield (%) |
| Toluene | Benzaldehyde | ~70 |
| o-Xylene | o-Tolualdehyde | ~60 |
| m-Xylene | m-Tolualdehyde | ~65 |
| p-Xylene | p-Tolualdehyde | ~70 |
| p-Fluorotoluene | p-Fluorobenzaldehyde | ~60 |
| p-Chlorotoluene | p-Chlorobenzaldehyde | ~65 |
| p-Bromotoluene | p-Bromobenzaldehyde | ~60 |
| p-Iodotoluene | p-Iodobenzaldehyde | ~50 |
| o-Chlorotoluene | o-Chlorobenzaldehyde | ~55 |
| o-Bromotoluene | o-Bromobenzaldehyde | ~45 |
| o-Iodotoluene | o-Iodobenzaldehyde | ~20 |
| p-Nitrotoluene | p-Nitrobenzaldehyde | ~10 |
| o-Nitrotoluene | o-Nitrobenzaldehyde | <5 |
| p-Methoxytoluene | p-Anisaldehyde | Polymer |
Experimental Protocols
Key Experiment: Synthesis of Benzaldehyde from Toluene
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
Toluene
-
This compound (CrO₂Cl₂)
-
Carbon tetrachloride (CCl₄) or Carbon disulfide (CS₂) (anhydrous)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Stirring and cooling apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve toluene in anhydrous carbon tetrachloride. Cool the flask in an ice-water bath.
-
Addition of this compound: Prepare a solution of this compound in anhydrous carbon tetrachloride. Add this solution dropwise to the stirred toluene solution over a period of 1-2 hours, maintaining the temperature below 10 °C. A dark brown precipitate of the Étard complex will form.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for several hours to a few days. The progress of the reaction can be monitored by TLC.
-
Workup - Hydrolysis: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add a saturated aqueous solution of sodium sulfite to the stirred mixture to decompose the Étard complex and reduce any excess this compound. This step is exothermic and should be performed with caution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude benzaldehyde can be purified by distillation under reduced pressure.
Visualizations
Caption: Generalized mechanism of the Étard reaction.
Caption: Experimental workflow for the Étard reaction.
Caption: Troubleshooting guide for the Étard reaction.
References
- 1. collegedunia.com [collegedunia.com]
- 2. Étard reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. scienceinfo.com [scienceinfo.com]
Validation & Comparative
In-Situ Spectroscopic Analysis of Étard Reaction Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Étard reaction, a powerful tool for the selective oxidation of benzylic methyl groups to aldehydes, proceeds through a characteristic brown intermediate known as the Étard complex.[1][2] Understanding the structure and formation kinetics of this transient species is crucial for optimizing reaction conditions and expanding its synthetic utility. While direct in-situ spectroscopic analysis of the Étard reaction is challenging due to the reactive and hazardous nature of chromyl chloride, this guide provides a comparative overview of potential spectroscopic techniques, drawing upon available ex-situ data, theoretical models, and analogous systems.[3][4][5]
Comparison of Spectroscopic Techniques for Intermediate Analysis
The real-time monitoring of the Étard reaction can, in principle, be achieved using various in-situ spectroscopic methods. Each technique offers unique insights into the reaction mechanism and the structure of the intermediates. The following table summarizes the potential applications and expected outcomes of these techniques.
| Spectroscopic Technique | Information Provided | Expected Observations for Étard Intermediate | Challenges and Considerations |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. | Changes in C-H stretching and bending modes of the methyl group. Appearance of new bands corresponding to Cr-O and Cr-Cl bonds in the complex.[6] | Strong solvent interference. The high reactivity of this compound can damage standard ATR crystals. |
| Raman Spectroscopy | Complementary vibrational information to IR. | Strong signals for symmetric vibrations, potentially providing clearer data on the chromium-containing species. Less interference from polar solvents. | Fluorescence from the sample or impurities can be an issue. Laser-induced sample decomposition is a possibility. |
| UV-Vis Spectroscopy | Electronic transitions. | Monitoring the disappearance of the characteristic color of this compound and the appearance of new absorption bands associated with the Étard complex. | Broad and overlapping absorption bands can make spectral deconvolution and assignment difficult. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and chemical environment of nuclei. | Shift in the proton and carbon signals of the benzylic group upon complex formation. Paramagnetic broadening of signals due to the presence of chromium. | The paramagnetic nature of the chromium species can lead to significant signal broadening, complicating spectral interpretation. Requires specialized equipment for in-situ monitoring of reactions with solid precipitates. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of paramagnetic species. | Direct evidence for the presence of Cr(V) or other paramagnetic chromium intermediates, providing insight into the oxidation state of chromium in the complex. | Requires a dedicated and specialized setup for in-situ measurements. |
Experimental Data: Ex-Situ Analysis of the Étard Complex
Due to the challenges of in-situ analysis, much of the current understanding of the Étard intermediate is derived from ex-situ studies of the isolated complex. The following table summarizes key data obtained from the solid Étard complex formed from toluene and this compound.
| Parameter | Reported Value/Observation | Spectroscopic Technique | Reference |
| Empirical Formula | C₆H₅CH₃·2CrO₂Cl₂ | Elemental Analysis | [6] |
| Infrared Spectral Bands | |||
| Tentative Assignments | |||
| Cr-O stretching | 495, 442 cm⁻¹ (in pyridine adduct) | Infrared Spectroscopy | [6] |
| Cr-Cl stretching | 340 cm⁻¹ (in pyridine adduct) | Infrared Spectroscopy | [6] |
| Cr-N stretching | 285, 290 cm⁻¹ (in pyridine and triethylamine adducts) | Infrared Spectroscopy | [6] |
| Magnetic Susceptibility | Suggests a reduced oxidation state of chromium (not Cr(VI)) | Magnetic Measurement | [6] |
Experimental Protocols
General Protocol for Ex-Situ IR Analysis of the Étard Complex
This protocol is based on the work of Stairs et al. (1968)[6] for the preparation and analysis of the solid Étard complex.
-
Reaction Setup: In a fume hood, a solution of this compound in a dry, inert solvent (e.g., carbon tetrachloride) is slowly added to a stirred solution of toluene in the same solvent at a controlled temperature (typically low to moderate).
-
Isolation of the Complex: The precipitated brown Étard complex is isolated by filtration under an inert atmosphere.
-
Washing: The isolated solid is washed with the inert solvent to remove any unreacted starting materials.
-
Drying: The complex is dried under vacuum.
-
IR Sample Preparation: A KBr pellet of the dried complex is prepared.
-
Spectral Acquisition: The infrared spectrum is recorded using a standard FT-IR spectrometer.
Proposed Protocol for In-Situ ATR-FTIR Monitoring
In-situ monitoring of the Étard reaction requires a specialized setup to handle the hazardous materials safely.
-
Reactor Setup: A sealed, temperature-controlled reaction vessel equipped with a magnetic stirrer and ports for reagent addition and an in-situ probe is placed in a fume hood.
-
Probe Insertion: An Attenuated Total Reflectance (ATR) probe suitable for corrosive materials (e.g., with a diamond or silicon crystal) is inserted into the reaction vessel.
-
Background Spectrum: A background spectrum of the solvent is collected.
-
Reaction Initiation: The toluene solution is added to the reactor, followed by the slow, controlled addition of the this compound solution.
-
Real-Time Monitoring: IR spectra are collected at regular intervals throughout the reaction to monitor the disappearance of reactant signals and the appearance of intermediate and product signals.
-
Safety Precautions: Due to the hazardous nature of this compound, all operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[3][5] Emergency procedures for handling this compound spills should be in place.[4]
Visualizations
Étard Reaction Mechanism
Caption: Proposed mechanism of the Étard reaction.
Experimental Workflow for In-Situ Spectroscopic Analysis
References
confirmatory tests for the chromyl chloride test for chloride ions
For researchers, scientists, and professionals in drug development, the accurate detection of chloride ions (Cl⁻) is a critical aspect of quality control and chemical analysis. The chromyl chloride test has long been a staple in qualitative inorganic analysis for identifying the presence of chloride. However, its confirmation and the availability of alternative methods warrant a detailed comparison to ensure the selection of the most appropriate test for a given application. This guide provides an objective comparison of the confirmatory tests for the this compound test and its primary alternative, the silver nitrate test, supported by experimental protocols and performance characteristics.
Comparison of Chloride Ion Confirmatory Tests
The following table summarizes the key performance characteristics of the this compound test with its confirmatory steps and the silver nitrate test. It is important to note that the this compound test is a qualitative method, and therefore, quantitative performance data such as detection limits are not typically reported in modern literature. The silver nitrate test, especially when used in titrimetric methods like the Mohr method, can provide quantitative results.
| Feature | This compound Test | Confirmatory Test 1 (NaOH) | Confirmatory Test 2 (Lead Acetate) | Silver Nitrate Test |
| Principle | Formation of volatile this compound (CrO₂Cl₂) gas. | Conversion of this compound to sodium chromate (Na₂CrO₄). | Precipitation of lead chromate (PbCrO₄). | Precipitation of silver chloride (AgCl). |
| Observation | Reddish-brown fumes. | Formation of a yellow solution. | Formation of a yellow precipitate. | Formation of a white precipitate. |
| Detection Limit | Not quantitatively defined (qualitative). | Not quantitatively defined (qualitative). | Not quantitatively defined (qualitative). | As low as 1 ppm[1]; 0.2 mg/L for ion chromatography method. |
| Specificity | Highly specific for chloride ions.[2] No analogous compounds are formed with fluorides, bromides, iodides, and cyanides.[2][3] | Confirms the presence of chromate ions formed from this compound. | Confirms the presence of chromate ions. | Other halides (Br⁻, I⁻) also form precipitates, but they have different colors (cream, yellow).[4] |
| Interferences | Nitrates (NO₃⁻), nitrites (NO₂⁻), bromides (Br⁻), and iodides (I⁻) can interfere.[5][6] Covalent chlorides (e.g., HgCl₂) do not give a positive test.[1][7][8] | Other colored ions in the solution could potentially interfere with the observation of the yellow color. | Ions that form insoluble lead salts (e.g., SO₄²⁻) could interfere if not properly controlled. | Carbonate and sulfite ions can form a white precipitate with silver nitrate.[4] |
| Advantages | High specificity. | Simple and rapid confirmation of the intermediate product. | Provides a solid precipitate as confirmation. | Simple, rapid, and can be quantitative. |
| Disadvantages | Use of concentrated sulfuric acid and carcinogenic hexavalent chromium compounds. The test is not suitable for all chloride salts. | Relies on color observation which can be subjective. | Lead acetate is toxic. | Less specific than the this compound test; requires additional steps to differentiate from other halides. |
Experimental Protocols
This compound Test and Confirmatory Steps
This qualitative test is designed to identify the presence of ionic chloride in a solid sample.
Materials:
-
Solid sample suspected of containing chloride ions
-
Potassium dichromate (K₂Cr₂O₇), powdered
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution, dilute
-
Acetic acid (CH₃COOH), dilute
-
Lead acetate (Pb(CH₃COO)₂) solution
-
Test tubes, Bunsen burner, delivery tube
Procedure:
-
This compound Formation: In a dry test tube, mix a small amount of the solid sample with an equal amount of powdered potassium dichromate.[9]
-
Carefully add concentrated sulfuric acid to the mixture.[9]
-
Gently heat the test tube. If chloride ions are present, reddish-brown fumes of this compound (CrO₂Cl₂) will be evolved.[9][10]
-
Reaction:4NaCl(s) + K₂Cr₂O₇(s) + 6H₂SO₄(conc) → 2KHSO₄(s) + 4NaHSO₄(s) + 2CrO₂Cl₂(g) + 3H₂O(l)
-
-
Confirmatory Test 1 (Sodium Hydroxide): Pass the evolved reddish-brown gas through a delivery tube into a test tube containing a dilute sodium hydroxide solution.[8][11][12]
-
Observe the color of the sodium hydroxide solution. If the solution turns yellow, it indicates the formation of sodium chromate (Na₂CrO₄), confirming the presence of this compound.[8][11][12]
-
Reaction:CrO₂Cl₂(g) + 4NaOH(aq) → Na₂CrO₄(aq) + 2NaCl(aq) + 2H₂O(l)
-
-
Confirmatory Test 2 (Lead Acetate): To the yellow solution obtained in the previous step, add a few drops of dilute acetic acid to acidify it slightly.[11][12]
-
Add lead acetate solution to the acidified yellow solution.[8][11][12]
-
The formation of a yellow precipitate of lead chromate (PbCrO₄) further confirms the presence of chromate and, therefore, the initial presence of chloride ions in the sample.[8][11][12]
-
Reaction:Na₂CrO₄(aq) + Pb(CH₃COO)₂(aq) → PbCrO₄(s) + 2CH₃COONa(aq)
-
Silver Nitrate Test
This test is a common alternative for the detection of chloride ions in a solution.
Materials:
-
Sample solution
-
Dilute nitric acid (HNO₃)
-
Silver nitrate (AgNO₃) solution
-
Ammonia (NH₃) solution (for confirmation)
-
Test tubes
Procedure:
-
To a small volume of the sample solution in a test tube, add a few drops of dilute nitric acid. This is to acidify the solution and prevent the precipitation of other silver salts like silver carbonate.[4]
-
Add a few drops of silver nitrate solution to the acidified sample.[4]
-
Observe for the formation of a precipitate. A white, curdy precipitate of silver chloride (AgCl) indicates the presence of chloride ions.[4]
-
Reaction:Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
-
-
Confirmatory Step: To confirm that the precipitate is silver chloride, add an excess of dilute ammonia solution. The white precipitate should dissolve to form a colorless complex ion, diamminesilver(I) ([Ag(NH₃)₂]⁺), confirming the presence of chloride.
-
Reaction:AgCl(s) + 2NH₃(aq) → [Ag(NH₃)₂]⁺(aq) + Cl⁻(aq)
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow of the this compound test and the logical relationship between the different confirmatory tests for chloride ions.
References
- 1. Article on this compound Test Mechanism [unacademy.com]
- 2. This compound Test- Definition, Mechanism and Properties. [allen.in]
- 3. quora.com [quora.com]
- 4. westgard.com [westgard.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. byjus.com [byjus.com]
- 8. testbook.com [testbook.com]
- 9. journals.co.za [journals.co.za]
- 10. Comparison of analytical methods for measuring chloride content in crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.sld.cu [scielo.sld.cu]
A Researcher's Guide to Safer Alternatives for Aldehyde Synthesis: Moving Beyond Chromyl Chloride
The synthesis of aldehydes is a fundamental transformation in organic chemistry, pivotal for the creation of complex molecules in the pharmaceutical and agrochemical industries. For decades, strong oxidizing agents like chromyl chloride (the Étard reaction) were employed. However, the extreme toxicity, carcinogenic nature, and violent reactivity of hexavalent chromium compounds necessitate the adoption of safer, more reliable alternatives.[1][2][3] this compound is a corrosive, probable human carcinogen that reacts violently with water and many organic materials, posing significant handling and environmental risks.[1][2][4]
This guide provides an objective comparison of modern, safer reagents for the oxidation of primary alcohols to aldehydes, focusing on their performance, safety profiles, and operational considerations. Supported by experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable method for their synthetic challenges.
Comparative Analysis of Leading Oxidation Methods
The move away from hazardous chromium-based reagents has led to the development of several highly effective and mild oxidation systems. The most prominent among these are the Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed oxidations. Each offers distinct advantages in terms of substrate scope, reaction conditions, and safety.
Swern Oxidation
First reported in 1978, the Swern oxidation has become a mainstay for the mild conversion of primary alcohols to aldehydes.[5] The reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (-78 °C).[6][7] The addition of a hindered base, such as triethylamine, completes the reaction.[5]
-
Advantages: It is renowned for its exceptionally mild conditions, which preserves sensitive functional groups, making it ideal for complex molecule synthesis.[5][8] As a metal-free method, it avoids the toxicity associated with heavy metal oxidants.[5][9]
-
Disadvantages: The primary drawbacks are operational. The reaction requires cryogenic temperatures (-78 °C), and it produces the malodorous byproduct dimethyl sulfide.[5][9]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine(V) reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[10][11] The reaction is typically performed in chlorinated solvents and is often complete within a few hours.[11][12]
-
Advantages: DMP offers significant practical advantages, including ambient reaction temperatures, neutral pH conditions, and often higher yields compared to chromium-based reagents.[12][13] Its high chemoselectivity makes it suitable for complex substrates.[12]
-
Disadvantages: The primary concerns with DMP are its cost and potential for explosive decomposition under impact or heat, although commercially available preparations are stabilized.[12][14][15] This makes it less suitable for very large-scale industrial applications.[15]
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, known as TEMPO, is a stable radical that functions as a catalyst in the presence of a stoichiometric co-oxidant.[16] This system is a hallmark of green chemistry, often employing inexpensive and environmentally benign co-oxidants like sodium hypochlorite (bleach) or, in advanced systems, molecular oxygen from the air.[5][17]
-
Advantages: The catalytic nature of TEMPO makes the process highly atom-economical.[5] The use of green co-oxidants and mild reaction conditions (often room temperature) are significant benefits.[5][18] The system shows high selectivity for primary alcohols and avoids over-oxidation to carboxylic acids.[18][19]
-
Disadvantages: The reaction can sometimes be substrate-dependent, and optimization of the catalyst, co-oxidant, and solvent system may be required.
Other Notable Alternatives
-
2-Iodoxybenzoic acid (IBX): The precursor to DMP, IBX is also a capable oxidizing agent.[14][20] Its primary drawback is its insolubility in most common organic solvents, except for DMSO.[14][20] Like DMP, it can be explosive under heat and impact.[14] Catalytic versions using a terminal oxidant like Oxone are being developed to improve safety and sustainability.[21][22]
-
Manganese Dioxide (MnO₂): This is a mild and inexpensive reagent, but it is primarily effective for the selective oxidation of allylic and benzylic alcohols.[23][24][25] Oxidations of saturated aliphatic alcohols are generally much slower or ineffective. A large excess of the reagent is often required.[23]
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for the discussed alternatives to this compound.
| Reagent/System | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, DCM, -78 °C | Metal-free, very mild, broad functional group tolerance.[5] | Cryogenic temperature, malodorous byproduct (DMS).[5][9] | Generally >90% |
| Dess-Martin Periodinane (DMP) | DMP, DCM, Room Temp | Mild, neutral pH, room temperature, high yields.[12][13] | Expensive, potentially explosive, not ideal for large scale.[12][15] | 90-98% |
| TEMPO/NaOCl | TEMPO (cat.), NaBr, NaOCl, Biphasic (e.g., DCM/H₂O), 0 °C to RT | Catalytic, green (uses bleach), inexpensive, highly selective.[5][17] | May require pH control, optimization for some substrates. | 85-99%[17][26] |
| IBX Oxidation | IBX, DMSO or refluxing solvent | Metal-free, mild.[14][20] | Poor solubility, potentially explosive.[14] | 85-95%[20][21] |
| **Manganese Dioxide (MnO₂) ** | MnO₂, DCM or Hexane, Room Temp to Reflux | Inexpensive, selective for allylic/benzylic alcohols.[23][24] | Requires large excess, slow for saturated alcohols.[23] | 82-96% (for benzylic/allylic)[27] |
| Pyridinium Chlorochromate (PCC) | PCC, Celite, DCM, Room Temp | Convenient solid, stops at aldehyde in anhydrous conditions.[5][28] | Toxic and carcinogenic (Cr VI) , acidic conditions.[5][29] | 80-95% |
Experimental Protocols
Detailed methodologies for key oxidation reactions are provided below.
Swern Oxidation of a Primary Alcohol
-
Activation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with dichloromethane (DCM). The flask is cooled to -78 °C using a dry ice/acetone bath. Oxalyl chloride (1.5 equiv.) is added dropwise, followed by the slow, dropwise addition of dimethyl sulfoxide (DMSO, 2.5-3.0 equiv.). The mixture is stirred for 20 minutes at -78 °C.[5]
-
Alcohol Addition: The primary alcohol (1.0 equiv.), dissolved in a minimal amount of DCM, is added dropwise to the activated mixture. The reaction is stirred for an additional 45 minutes at -78 °C.[5]
-
Elimination & Workup: Triethylamine (Et₃N, 5.0 equiv.) is added dropwise. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature. Water is added to quench the reaction. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash chromatography.[5]
Dess-Martin Periodinane (DMP) Oxidation
-
Procedure: To a solution of the primary alcohol (1.0 equiv.) in dichloromethane (DCM, ~10 volumes) in a round-bottom flask, add Dess-Martin periodinane (1.2 equiv.) in one portion at room temperature.[12]
-
Monitoring & Workup: Stir the reaction at room temperature for 2 to 4 hours, monitoring progress by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and quenched by pouring into a saturated solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP). Stir vigorously until the layers are clear. Separate the layers, extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be further purified if necessary.
TEMPO-Catalyzed Oxidation using Bleach
-
Procedure: A primary alcohol (1.0 equiv.) is dissolved in dichloromethane (DCM). Catalytic amounts of TEMPO (e.g., 1 mol%) and sodium bromide (NaBr, 0.1 equiv.) are added. The mixture is cooled to 0 °C.[17][26]
-
Oxidation & Workup: An aqueous solution of sodium hypochlorite (NaOCl, ~1.2 equiv.), buffered to a pH of ~8.5-9.0 with NaHCO₃, is added dropwise while maintaining the temperature at 0 °C. The reaction is stirred vigorously until TLC indicates full consumption of the starting material. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with dilute HCl, water, and brine, then dried over Na₂SO₄, filtered, and concentrated to give the aldehyde.[17]
Visualizing Workflows and Logic
Diagrams created using Graphviz provide clear visual aids for understanding experimental processes and decision-making logic.
Caption: Decision guide for selecting an appropriate oxidation method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ICSC 0854 - this compound [chemicalsafety.ilo.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. CHROMIUM OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 19. TEMPO [organic-chemistry.org]
- 20. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 23. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 24. Manganese Dioxide [commonorganicchemistry.com]
- 25. youtube.com [youtube.com]
- 26. vapourtec.com [vapourtec.com]
- 27. researchgate.net [researchgate.net]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Benzylic Oxidation: Étard Reaction vs. Alternatives
For researchers, scientists, and professionals in drug development, the selective oxidation of benzylic C-H bonds is a critical transformation in organic synthesis. This guide provides an objective comparison of the classical Étard reaction with other prevalent methods for benzylic oxidation, supported by experimental data and detailed protocols.
The Étard reaction, which utilizes chromyl chloride to convert benzylic methyl groups to aldehydes, is a valuable tool, particularly for the synthesis of benzaldehyde from toluene.[1][2][3] However, its substrate scope can be limited, and other reagents may offer advantages in terms of yield, selectivity, or functional group tolerance.[1][4] This guide will delve into a comparative analysis of four key methods: the Étard reaction, potassium permanganate (KMnO₄) oxidation, chromium trioxide (CrO₃) based oxidations, and selenium dioxide (SeO₂) oxidation.
Quantitative Comparison of Benzylic Oxidation Methods
The following table summarizes the key performance indicators for the different benzylic oxidation methods, providing a quick reference for selecting the most appropriate method for a given synthetic challenge.
| Method | Reagent(s) | Typical Substrate | Product | Typical Yield | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Étard Reaction | This compound (CrO₂Cl₂) | Toluene | Benzaldehyde | High[5] | Days to weeks[1][5] | Room Temperature | Direct conversion to aldehyde; avoids over-oxidation.[1] | Limited to specific substrates; rearrangements can occur.[1][4] |
| Potassium Permanganate | KMnO₄ | Alkylbenzenes with at least one benzylic H | Benzoic Acid | ~30-42%[6][7] | 2.5 - 4 hours[6][8] | Reflux/Heating[6][8] | Strong, reliable oxidant for carboxylic acids.[9] | Harsh conditions; over-oxidation is common.[10] |
| Chromium Trioxide | CrO₃ / H₅IO₆ | Substituted toluenes, diarylmethanes | Benzoic Acids, Ketones | Excellent to quantitative[11][12] | ~1 hour[12] | Room Temperature | Catalytic use of CrO₃; rapid reaction.[11][12] | Chromium reagents are toxic. |
| Selenium Dioxide | SeO₂ / (often with a co-oxidant) | Toluene, alkylnaphthalenes | Benzaldehyde, Benzoic Acid | Variable (e.g., 35% benzaldehyde)[13] | Variable (e.g., 4 hours)[14] | High temperatures (e.g., 160-350°C)[14][15] | Can be used for selective oxidation. | Toxic reagent; high temperatures often required.[16] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation in a laboratory setting.
Étard Reaction: Oxidation of Toluene to Benzaldehyde
Materials:
-
Toluene
-
This compound (CrO₂Cl₂)
-
Carbon tetrachloride (CCl₄) or Carbon disulfide (CS₂) (solvent)[1][17]
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve toluene in the chosen non-polar solvent (CCl₄ or CS₂).[17]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled toluene solution with constant stirring. The reaction is exothermic and should be controlled.[14]
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored over a period of several hours to days, during which a brown precipitate, the Étard complex, will form.[5][17]
-
Once the reaction is complete, carefully decompose the Étard complex by the slow addition of a saturated aqueous solution of sodium sulfite. This step is performed under reducing conditions to prevent the over-oxidation of the aldehyde to a carboxylic acid.[1][5]
-
After the decomposition is complete, separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude benzaldehyde can be purified by distillation.
Potassium Permanganate Oxidation: Synthesis of Benzoic Acid from Toluene
Materials:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene, potassium permanganate, and water.[6]
-
Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[6] The reflux is typically maintained for 2.5 to 4 hours.[6][8]
-
After the reaction is complete (indicated by the disappearance of the purple color), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH below 3. This will precipitate the benzoic acid, which is sparingly soluble in cold water.[6]
-
Cool the mixture in an ice bath to maximize the precipitation of benzoic acid.
-
Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and allow them to air dry.[6] A yield of approximately 42% can be expected.[6]
Chromium Trioxide Catalyzed Oxidation: Synthesis of Benzoic Acid from Toluene
Materials:
Procedure:
-
In a round-bottom flask, prepare a stirring solution of periodic acid (3.5 equivalents) and a catalytic amount of chromium trioxide (2-20 mol%) in acetonitrile at room temperature.[11]
-
To this solution, add toluene (1 equivalent).[12]
-
Stir the reaction mixture at room temperature for approximately 1 hour.[12]
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoic acid.
-
The product can be further purified by recrystallization. Toluenes with electron-withdrawing groups tend to give excellent yields.[11][12]
Selenium Dioxide Oxidation: Synthesis of Benzaldehyde from Toluene
Materials:
-
Toluene
-
Selenium dioxide (SeO₂)
-
Inert solvent (optional)
Procedure:
-
Caution: Selenium compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[16]
-
In a reaction vessel equipped for high-temperature reactions, combine toluene and selenium dioxide. The reaction can be carried out neat or in a high-boiling inert solvent.
-
Heat the reaction mixture to a high temperature, typically between 150°C and 350°C.[13][15]
-
The reaction time can vary depending on the temperature and scale. Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture and separate the product from the selenium-containing byproducts. This may involve filtration and/or extraction.
-
The crude benzaldehyde can be purified by distillation. This method may produce a mixture of benzaldehyde and benzoic acid.[15]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the mechanism of the Étard reaction and a general workflow for benzylic oxidation experiments.
Caption: Mechanism of the Étard Reaction.
Caption: General Experimental Workflow for Benzylic Oxidation.
References
- 1. Étard reaction - Wikipedia [en.wikipedia.org]
- 2. Etard's reaction involves the preparation of Benzaldehyde from: (A) T - askIITians [askiitians.com]
- 3. scribd.com [scribd.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 8. orgsyn.org [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4065505A - Oxidation process - Google Patents [patents.google.com]
- 14. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Etard Reaction | Unacademy [unacademy.com]
A Comparative Guide to Analytical Techniques for Validating the Purity of Synthesized Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized benzaldehyde, a key intermediate in the pharmaceutical and flavor industries, is paramount to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of the most effective analytical techniques for validating the purity of synthesized benzaldehyde, complete with detailed experimental protocols and a critical evaluation of their performance.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of synthesized benzaldehyde, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of expected impurities, and the desired level of accuracy and precision. The primary techniques discussed in this guide are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Titrimetry |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Quantification of a substance by comparing the integral of a specific resonance signal with that of a certified internal standard. | Determination of the concentration of a substance by reacting it with a solution of a known concentration. |
| Primary Use | Quantification of volatile impurities and overall purity assessment. | Quantification of non-volatile impurities and purity assay. | Absolute purity determination without the need for a specific reference standard of the analyte. | Assay of the aldehyde functional group. |
| Typical Purity Range | >99% | >99% | >99% | 98.0% - 102.0% (as per USP)[1] |
| Reported Linearity | 0.5-100 µg/ml[2] | r > 0.999[3] | Excellent, directly proportional to the number of nuclei. | Not applicable. |
| Reported LOD/LOQ | LOD: 0.4 µg/ml[2] | LOD: ~0.1 µg/mL | High, but dependent on the concentration of the internal standard and the magnetic field strength. | Not typically determined for this assay. |
| Precision (RSD) | < 2.5%[2] | < 1.0%[3] | Typically < 1% | High, but dependent on the analyst's technique. |
| Accuracy (Recovery) | 98.0%-107.2%[4] | 98.76-101.22%[3] | High, traceable to SI units. | High, when performed correctly. |
| Analysis Time | ~10-30 minutes | ~10-30 minutes | ~10-20 minutes per sample | ~15-30 minutes per sample |
| Strengths | High resolution for volatile compounds, robust, and widely available. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High precision and accuracy. | Provides structural information, is a primary ratio method, and does not require a specific benzaldehyde reference standard for purity determination. | Simple, inexpensive, and provides a direct measure of the aldehyde content. |
| Limitations | Not suitable for non-volatile impurities. Requires derivatization for some compounds. | May have lower resolution for some volatile impurities compared to GC. | Requires a high-field NMR spectrometer and a certified internal standard. Can be less sensitive than chromatographic methods. | Non-specific if other aldehydes or ketones are present. Less precise than chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and pharmacopeial monographs.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of benzaldehyde and its volatile impurities. The United States Pharmacopeia (USP) provides a GC method for the analysis of benzaldehyde.[1]
Sample Preparation: Prepare a sample solution of benzaldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.15 mg/mL.[5]
Chromatographic Conditions:
-
Column: 0.32-mm × 30-m fused silica capillary, coated with a 0.5-µm layer of phase G16.[1]
-
Carrier Gas: Helium.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injector Temperature: 200°C.[1]
-
Detector Temperature: 310°C (FID).[1]
-
Oven Temperature Program: See the relevant USP monograph for the specific temperature program.[1]
-
Injection Volume: 0.1 µL.[1]
-
Injection Type: Splitless.[1]
Data Analysis: Calculate the percentage purity of benzaldehyde by the area normalization method or by using an internal standard. The relative retention times of potential impurities should be determined using appropriate reference standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique is widely used for the purity assay of benzaldehyde and the quantification of non-volatile impurities. The USP monograph for benzaldehyde outlines an HPLC method.[5]
Sample Preparation: Prepare a sample solution of benzaldehyde in acetonitrile at a concentration of approximately 0.15 mg/mL. A standard solution of USP Benzaldehyde Reference Standard (RS) at the same concentration should also be prepared.[5]
Chromatographic Conditions:
-
Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18).[5]
-
Mobile Phase: A gradient of Solution A (acetonitrile and glacial acetic acid, 1000:1 v/v) and Solution B (glacial acetic acid and water, 1:1000 v/v).[5]
-
Time (min) | % Solution A | % Solution B
-
---|---|---
-
0 | 18 | 82
-
20 | 60 | 40
-
30 | 60 | 40
-
-
Flow Rate: 1.2 mL/min.[5]
-
Detector: UV at 235 nm.[5]
-
Injection Volume: 10 µL.[5]
Data Analysis: Calculate the percentage of benzaldehyde in the sample by comparing the peak response of the sample solution to that of the standard solution.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used to determine the absolute purity of benzaldehyde without the need for a benzaldehyde reference standard. It relies on a certified internal standard.
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized benzaldehyde sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6) to dissolve the sample and the internal standard completely.
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple 1D proton pulse sequence is typically used.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
Data Processing and Analysis:
-
Process the acquired FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of benzaldehyde (e.g., the aldehyde proton at ~10 ppm) and a signal from the internal standard.
-
Calculate the purity of the benzaldehyde sample using the following equation:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titrimetry
A classic and straightforward method for the assay of aldehydes, based on the reaction with hydroxylamine hydrochloride. The USP provides a titrimetric method for the assay of benzaldehyde.[7]
Procedure:
-
Accurately weigh about 1 mL of the benzaldehyde sample into a tared, glass-stoppered weighing bottle.
-
Transfer the weighing bottle and its contents to a 250-mL conical flask containing 25 mL of a hydroxylamine hydrochloride solution.[7]
-
Rinse the sides of the flask with an additional 50 mL of the hydroxylamine hydrochloride solution.[7]
-
Allow the mixture to stand for 10 minutes.[7]
-
Add 1 mL of bromophenol blue indicator and titrate the liberated hydrochloric acid with 1 N sodium hydroxide to a light-green endpoint.[7]
Calculation: Calculate the percentage of benzaldehyde based on the volume of sodium hydroxide consumed.
Potential Impurities in Synthesized Benzaldehyde
The manufacturing process of benzaldehyde can introduce several impurities. Common impurities include:
-
Benzoic acid: Formed by the oxidation of benzaldehyde.[8][9]
-
Benzyl alcohol: Can be a starting material or a byproduct.[8]
-
Toluene: A common starting material in the synthesis of benzaldehyde.[8]
-
Benzyl chloride: Can be present from the chlorination of toluene process.[8]
-
Acetophenone and Anisaldehyde: May be present as trace organic impurities.[8]
Visualizing the Workflow and Technique Classification
References
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Benzaldehyde [drugfuture.com]
- 8. veeprho.com [veeprho.com]
- 9. Benzaldehyde - Wikipedia [en.wikipedia.org]
A Comparative Guide to Oxidizing Agents: CrO3 in Acetic Anhydride vs. Chromyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of an oxidizing agent is critical to the successful transformation of functional groups. Among the myriad of available reagents, chromium (VI)-based oxidants have long been valued for their efficacy. This guide provides an objective comparison of two such reagents: chromium trioxide (CrO3) in acetic anhydride and chromyl chloride (CrO₂Cl₂). We will delve into their performance, supported by experimental data, to assist you in selecting the optimal reagent for your specific application.
At a Glance: Key Differences and Applications
| Feature | CrO₃ in Acetic Anhydride | This compound (CrO₂Cl₂) |
| Primary Use | Oxidation of activated methyl groups and alcohols. | Oxidation of methyl groups on aromatic rings (Étard reaction) and alkenes. |
| Reactivity | Strong oxidizing agent. The mixture can be explosive if not prepared and handled correctly. | Highly reactive and aggressive oxidizing agent. Reacts violently with water. |
| Selectivity | Can be selective depending on reaction conditions. Often oxidizes primary alcohols to carboxylic acids. | Known for the Étard reaction, which typically yields aldehydes from toluenes. Can also produce chlorinated byproducts with alkenes. |
| Handling | Requires careful preparation by adding CrO₃ to cooled acetic anhydride. Both components are toxic and corrosive. | A fuming, volatile liquid that is highly corrosive, toxic, and a suspected carcinogen. Must be handled in a fume hood with extreme caution.[1][2][3][4][5] |
| Workup | Typically involves quenching with a reducing agent and aqueous workup. | Often involves decomposition of an intermediate complex, followed by aqueous workup. |
Performance in the Oxidation of Toluene Derivatives
A common application for both reagents is the oxidation of toluene and its derivatives to benzaldehydes. However, the reaction proceeds through different intermediates and can yield different primary products before hydrolysis.
With chromium trioxide in acetic anhydride, the methyl group of toluene is converted to a benzylidene diacetate intermediate.[6][7] This intermediate is then hydrolyzed to yield the corresponding benzaldehyde.[6] This method can be advantageous as it protects the aldehyde from further oxidation.[8]
This compound is the classic reagent for the Étard reaction, where it reacts with toluene to form an insoluble complex that is subsequently hydrolyzed to produce benzaldehyde.[3][9][10][11]
Table 1: Comparison of Yields for the Oxidation of Substituted Toluenes
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| p-Nitrotoluene | CrO₃ in Acetic Anhydride | p-Nitrobenzaldiacetate | 65-66 | Organic Syntheses, Coll. Vol. 3, p.641 (1955) |
| o-Nitrotoluene | CrO₃ in Acetic Anhydride | o-Nitrobenzaldiacetate | 36-37 | Organic Syntheses, Coll. Vol. 3, p.641 (1955) |
Performance in the Oxidation of Alcohols and Alkenes
Both reagents are capable of oxidizing alcohols, though CrO₃-based reagents are more commonly employed for this purpose. This compound finds a more specialized application in the oxidation of certain alkenes.
Chromium trioxide in acetic acid (a related system) is known to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[12] The use of acetic anhydride can, in some cases, lead to the formation of acetylated products.
This compound's reaction with alkenes can be complex, often yielding a mixture of products. For example, with cyclohexene, it can produce cyclohexene oxide, cyclohexanone, and chlorinated cyclohexanols. With certain terminal alkenes, it can be a useful method for the preparation of aldehydes.[13][14]
Table 2: Oxidation of Alcohols and Alkenes with CrO₃/Acetic Anhydride and this compound
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Ethanol | CrO₃ in glacial acetic acid | Acetaldehyde | Not specified | AskIITians |
| 2,4,4-Trimethyl-1-pentene | This compound | 2,4,4-Trimethylpentanal | 70-78 | Organic Syntheses, Coll. Vol. 6, p.1025 (1988)[13] |
| 2-Phenylpropene | This compound | 2-Phenylpropanal | 60 | J. Org. Chem. 1978, 43 (21), 4197-4199 |
| 1,1-Diphenylethylene | This compound | Diphenylacetaldehyde | 62.7 | J. Org. Chem. 1978, 43 (21), 4197-4199 |
| 1-Pentanol | CrO₃ in aqueous H₂SO₄ | Pentanoic acid | ~Low yield of aldehyde | Scribd |
| 3-Pentanol | Na₂Cr₂O₇ in H₂SO₄ | 3-Pentanone | 57 | Scribd |
Note: The data presented is from various sources and may not represent a direct comparative study under optimized conditions for both reagents.
Experimental Protocols
Oxidation of p-Nitrotoluene with CrO₃ in Acetic Anhydride
This procedure describes the formation of p-nitrobenzaldiacetate, which can be subsequently hydrolyzed to p-nitrobenzaldehyde.
Materials:
-
p-Nitrotoluene
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Chromium trioxide (CrO₃)
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of 50 g of p-nitrotoluene in 400 ml of acetic anhydride is prepared and cooled to 0°C in an ice-salt bath.[15]
-
80 ml of concentrated sulfuric acid is slowly added with stirring.[15]
-
A solution of 100 g of chromium trioxide in 450 ml of acetic anhydride is added dropwise, maintaining the temperature below 10°C. Caution: The addition of CrO₃ to acetic anhydride is highly exothermic and can be explosive if not controlled. CrO₃ should be added in small portions to the cooled anhydride.[15]
-
After the addition is complete, the mixture is stirred for 2 hours at 5-10°C.[15]
-
The reaction mixture is then poured into a beaker containing chipped ice and water.[15]
-
The solid product is collected by suction filtration and washed with water.[15]
-
The crude product is further purified by suspending it in a 2% aqueous sodium carbonate solution, followed by filtration, washing with water, and then a small amount of ethanol.[15]
-
The final product, p-nitrobenzaldiacetate, is dried in a vacuum desiccator. The reported yield is 60-61 g (65-66%).[15]
Oxidation of 2,4,4-Trimethyl-1-pentene with this compound
This procedure details the synthesis of 2,4,4-trimethylpentanal.
Materials:
-
2,4,4-Trimethyl-1-pentene
-
Dichloromethane (CH₂Cl₂)
-
This compound (CrO₂Cl₂)
-
Zinc dust (technical grade)
-
Ice water
Procedure:
-
A solution of 112 g of freshly distilled 2,4,4-trimethyl-1-pentene in 1 L of dichloromethane is placed in a flask and cooled to 0-5°C in an ice-salt bath.[13]
-
A solution of 158 g of freshly distilled this compound in 200 ml of dichloromethane is added dropwise with stirring, maintaining the temperature at 0-5°C. The addition takes approximately 60 minutes.[13]
-
The reaction mixture is stirred for an additional 15 minutes after the addition is complete.[13]
-
184 g of 90-95% technical grade zinc dust is added to the mixture, which is then stirred for 5 minutes. The addition of zinc is to reduce higher valence chromium salts and prevent over-oxidation and side reactions.[13]
-
1 L of ice water and 400 g of ice are added rapidly, and the mixture is stirred for another 15 minutes.[13]
-
The product is isolated by steam distillation, followed by separation of the organic layer and extraction of the aqueous layer with dichloromethane.[13]
-
The combined organic phases are distilled to remove the solvent, and the final product, 2,4,4-trimethylpentanal, is obtained by fractional distillation. The reported yield is 90-100 g (70-78%).[13]
Reaction Mechanisms and Selectivity
The choice between these two oxidizing agents often comes down to the desired product and the presence of other functional groups in the starting material.
CrO₃ in Acetic Anhydride
The reaction of toluene with CrO₃ in acetic anhydride is believed to proceed through the formation of a chromate ester, which then undergoes further reactions to form the gem-diacetate. The acetic anhydride serves to trap the initially formed aldehyde as the diacetate, thus preventing its over-oxidation to the carboxylic acid.[8]
Caption: Oxidation of Toluene with CrO₃/Acetic Anhydride.
This compound (Étard Reaction)
The Étard reaction mechanism is thought to involve a free-radical process or a[2][3]-sigmatropic rearrangement. The this compound forms a complex with the toluene, which precipitates from the reaction mixture. This complex is then hydrolyzed to yield the aldehyde. The insolubility of the intermediate complex helps to prevent over-oxidation.
Caption: Workflow of the Étard Reaction.
Safety and Handling
Both CrO₃ and this compound are hazardous materials and must be handled with appropriate safety precautions.
Chromium Trioxide (in Acetic Anhydride):
-
Hazards: CrO₃ is a strong oxidizer, toxic, corrosive, and carcinogenic.[16][17] The mixture with acetic anhydride can be explosive.[17]
-
Handling: Always add CrO₃ in small portions to cooled acetic anhydride; never the reverse.[15] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][18]
-
Storage: Store CrO₃ away from combustible materials in a cool, dry, well-ventilated area.[16][18]
This compound:
-
Hazards: this compound is a volatile, fuming liquid that is extremely corrosive, toxic, and a probable human carcinogen.[10] It reacts violently with water, releasing toxic fumes.[3][4]
-
Handling: All manipulations should be carried out in a chemical fume hood.[1][2][5] Wear chemical-resistant gloves, splash goggles, a face shield, and protective clothing.[1][2] Ensure there is no water in the vicinity of the reaction.
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials and moisture, in a tightly sealed glass container.[1][3]
Conclusion
Both CrO₃ in acetic anhydride and this compound are effective reagents for the oxidation of benzylic methyl groups. The choice between them will depend on the specific substrate, the desired product, and the experimental setup.
-
CrO₃ in acetic anhydride offers a method where the aldehyde product is protected as a diacetate, potentially leading to cleaner reactions and preventing over-oxidation to the carboxylic acid. However, the preparation of the reagent mixture requires extreme care due to its explosive potential.
-
This compound is the reagent of choice for the classic Étard reaction, which is particularly useful for converting toluenes to benzaldehydes. Its high reactivity and hazardous nature demand stringent safety protocols. For the oxidation of certain alkenes to aldehydes, this compound can be particularly effective where other chromium-based oxidants may lead to different products.
For drug development professionals and researchers, a thorough risk assessment and consideration of the substrate's functional groups are paramount before selecting either of these powerful oxidizing agents.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0854 - this compound [chemicalsafety.ilo.org]
- 6. organic chemistry - Mechanism of toluene oxidation with CrO3 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. sarthaks.com [sarthaks.com]
- 8. allen.in [allen.in]
- 9. testbook.com [testbook.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. quora.com [quora.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Chromium Trioxide [organic-chemistry.org]
- 18. fishersci.com [fishersci.com]
The Future of Aldehyde Synthesis: Evaluating Electrochemical Oxidation as a Greener Alternative to the Étard Reaction
For researchers, scientists, and professionals in drug development, the quest for more sustainable, efficient, and safer chemical transformations is a constant driver of innovation. The synthesis of aromatic aldehydes, crucial intermediates in the pharmaceutical and fine chemical industries, has long been dominated by classic methods like the Étard reaction. However, the inherent drawbacks of this century-old reaction, particularly its reliance on a toxic and hazardous chromium-based reagent, have spurred the search for greener alternatives. This guide provides an in-depth comparison of the traditional Étard reaction with a promising modern alternative: electrochemical oxidation, supported by experimental data and detailed protocols.
The direct oxidation of an aromatic methyl group to an aldehyde is a synthetically valuable transformation.[1] The Étard reaction, named after the French chemist Alexandre Léon Étard, accomplishes this using chromyl chloride (CrO₂Cl₂).[1][2] While effective for certain substrates like toluene, the reaction is notorious for its use of a carcinogenic and highly corrosive reagent, posing significant environmental and safety risks.[3][4][5][6] In contrast, electrochemical oxidation offers a more environmentally benign approach, replacing stoichiometric chemical oxidants with electricity.[7][8] This method often operates under milder conditions and can exhibit a broader substrate scope with high selectivity.[7][8][9]
Performance Comparison: A Quantitative Look
The choice between a classical and a modern synthetic route often hinges on a careful evaluation of quantitative metrics such as yield and selectivity. The following tables summarize experimental data for both the Étard reaction and electrochemical oxidation across a range of substituted toluenes, providing a clear comparison of their performance.
Table 1: Performance Data for the Étard Reaction on Various Substituted Toluenes
| Substrate | Product | Yield (%) | Reference |
| Toluene | Benzaldehyde | High (not specified) | [1][10] |
| p-Chlorotoluene | p-Chlorobenzaldehyde | 80 | [11] |
| p-Bromotoluene | p-Bromobenzaldehyde | >80 | [11] |
| p-Iodotoluene | p-Iodobenzaldehyde | >80 | [11] |
| o-Chlorotoluene | o-Chlorobenzaldehyde | Good (not specified) | [11] |
| o-Bromotoluene | o-Bromobenzaldehyde | Good (not specified) | [11] |
| p-Nitrotoluene | p-Nitrobenzaldehyde | Slow reaction | [11] |
| m-Xylene | 3-Methylbenzaldehyde | 95 | [12] |
Table 2: Performance Data for Electrochemical Oxidation of Various Methylarenes
| Substrate | Product | Yield (%) | Selectivity (%) | Reference |
| Toluene | Benzaldehyde | 75 | 92 | [13] |
| Toluene | Benzyl alcohol | 87 | 100 | [14] |
| 4-Methoxy-toluene | 4-Methoxybenzaldehyde | - | - | [15] |
| 4-tert-Butyltoluene | 4-tert-Butylbenzaldehyde | - | - | [16] |
| Ethylbenzene | Acetophenone | 89 | - | [13] |
| Substituted Benzimidazoles | Corresponding Acetals | 72 | Site-selective | [9] |
Delving into the Mechanisms: A Visual Comparison
The fundamental differences in how these two reactions proceed are key to understanding their respective advantages and limitations. The following diagram illustrates the core mechanistic pathways and key features of both the Étard reaction and electrochemical oxidation.
Experimental Protocols
For a practical understanding, detailed experimental procedures for both reactions are provided below.
Étard Reaction Protocol (Adapted from Wheeler, 1958)[12]
Materials:
-
Substituted Toluene (e.g., p-chlorotoluene)
-
This compound (CrO₂Cl₂)
-
Carbon Tetrachloride (CCl₄) (or other inert solvent like CS₂)[1][17]
-
Saturated aqueous Sodium Sulfite (Na₂SO₃) solution[1]
-
Ice
Procedure:
-
A solution of this compound in carbon tetrachloride is prepared.
-
The solution of the substituted toluene in carbon tetrachloride is placed in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
The this compound solution is added dropwise to the stirred toluene solution. A violent or explosive reaction may occur if the reaction is not cooled or if stirring is discontinued.[11]
-
The reaction mixture is allowed to stand overnight to ensure the complete formation of the Étard complex, which precipitates out of the solution.[11]
-
The reaction mixture is then poured onto a stirred mixture of ice and a saturated aqueous sodium sulfite solution for decomposition of the complex.[11] Insufficient cooling or stirring can lead to overheating and overoxidation to the corresponding benzoic acid.[11]
-
The organic layer is separated, and the aqueous layer is extracted several times with carbon tetrachloride.
-
The combined organic layers are washed, dried, and the solvent is removed by distillation.
-
The resulting crude aldehyde is then purified by distillation or other suitable methods.
Electrochemical Oxidation Protocol (General Procedure)[10][14]
Materials:
-
Methylarene (e.g., toluene)
-
Supporting Electrolyte (e.g., tetraethylammonium tetrafluoroborate - nBu₄NBF₄)[18]
-
Electrodes (e.g., graphite rod anode, platinum cathode)[13][18]
-
Electrolysis cell (divided or undivided)[18]
-
Power supply (potentiostat/galvanostat)
Procedure:
-
The methylarene and the supporting electrolyte are dissolved in the chosen solvent in an electrolysis cell.
-
The anode (e.g., graphite) and cathode (e.g., platinum) are immersed in the solution.
-
A constant current or potential is applied to the cell using a power supply. Reaction parameters such as current density, temperature, and reaction time are optimized for the specific substrate.[13][18]
-
The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion of the reaction (indicated by the consumption of the starting material), the power supply is turned off.
-
The reaction mixture is worked up by removing the solvent under reduced pressure.
-
The residue is then purified by column chromatography or distillation to isolate the desired aldehyde product.
The Verdict: A Greener Path Forward
The evidence strongly suggests that electrochemical oxidation is a superior and greener alternative to the Étard reaction for the synthesis of aromatic aldehydes. The elimination of the highly toxic and carcinogenic this compound is a significant advantage from both a safety and environmental perspective.[3][4][5][6] Furthermore, electrochemical methods often demonstrate higher selectivity and a broader substrate scope, allowing for the synthesis of a wider variety of aldehyde derivatives.[7][8][9] While the initial setup for electrochemical synthesis may require specialized equipment, the long-term benefits of increased safety, reduced environmental impact, and potentially higher efficiency make it a compelling choice for modern synthetic chemistry. As the chemical industry continues to embrace the principles of green chemistry, the adoption of electrochemical methods for key transformations like the oxidation of methylarenes is not just a trend, but a necessary evolution.
References
- 1. Étard reaction - Wikipedia [en.wikipedia.org]
- 2. redalyc.org [redalyc.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ICSC 0854 - this compound [chemicalsafety.ilo.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Electrochemical benzylic oxidation of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. byjus.com [byjus.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Etard Reaction (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ia801403.us.archive.org [ia801403.us.archive.org]
- 17. brainly.in [brainly.in]
- 18. researchgate.net [researchgate.net]
Assessing Selenium Dioxide as a Substitute for Chromyl Chloride in Organic Oxidations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate oxidizing agent is a critical decision in the synthesis of complex organic molecules, impacting yield, selectivity, and safety. For decades, chromium-based reagents like chromyl chloride have been mainstays in the chemist's toolkit. However, growing concerns over toxicity and environmental impact have spurred the search for viable alternatives. This guide provides a comprehensive comparison of selenium dioxide (SeO₂) and this compound (CrO₂Cl₂) as oxidizing agents, with a focus on their performance, scope, and safety considerations to aid researchers in making informed decisions for their synthetic strategies.
Performance and Applications: A Tale of Two Reagents
Both selenium dioxide and this compound are powerful oxidizing agents capable of functionalizing activated C-H bonds, yet they exhibit distinct reactivity profiles and are typically employed for different transformations.
Selenium Dioxide (SeO₂): The Riley Oxidation and Allylic Functionalization
Selenium dioxide is most renowned for the Riley oxidation , a reaction that targets active methylene groups adjacent to carbonyls to furnish 1,2-dicarbonyl compounds.[1][2] It is also widely used for the allylic oxidation of alkenes, yielding allylic alcohols or, with further oxidation, α,β-unsaturated carbonyl compounds.[2]
A key advantage of SeO₂ is its ability to be used in catalytic amounts in conjunction with a co-oxidant like tert-butyl hydroperoxide (TBHP).[2][3] This approach not only reduces the amount of toxic selenium waste but can also improve selectivity, favoring the formation of allylic alcohols over enones.[2][3] The oxidation of activated methyl groups on N-heteroaromatic compounds has also been effectively achieved using SeO₂ with TBHP, often proceeding under milder conditions and with greater selectivity for the aldehyde product compared to using SeO₂ alone.[4][5][6]
This compound (CrO₂Cl₂): The Etard Reaction for Benzylic Aldehydes
This compound is the reagent of choice for the Etard reaction , which facilitates the direct oxidation of an aromatic or heterocyclic-bound methyl group to an aldehyde.[7][8] The oxidation of toluene to benzaldehyde is a classic example of this transformation.[9][10] A significant advantage of the Etard reaction is that the oxidation generally stops at the aldehyde stage, without proceeding to the carboxylic acid, which can be a problem with stronger oxidizing agents.[7]
However, the scope of the Etard reaction can be limited. Substrates other than those with a simple methyl group on an aromatic ring can lead to rearrangements and a mixture of products.[7] For instance, the oxidation of n-propylbenzene yields a mixture of propiophenone and benzyl methyl ketone.[7]
Quantitative Data Presentation
Direct quantitative comparison of selenium dioxide and this compound on the same substrate is not extensively documented in the literature. The following tables summarize representative experimental data for each reagent in their typical applications.
Table 1: Performance Data for Selenium Dioxide Oxidations
| Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| A generic ketone | A generic 1,2-dicarbonyl | SeO₂ (20.0 eq) | 1,4-Dioxane | 100 | 7 | 70 | [11] |
| 2-Acetylamino-7-methyl-1,8-naphthyridine | 2-Acetylamino-7-formyl-1,8-naphthyridine | SeO₂ | 1,4-Dioxane | Reflux | N/A | 75 | [3] |
| 4-Amino-2-methyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile | 4-Amino-2-formyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile | SeO₂ | N/A | N/A | N/A | 76 | [3] |
| 2-Methylquinoline | 2-Formylquinoline | SeO₂ / TBHP | Dioxane | N/A | N/A | 63 | [6] |
| Cyclohexene | Cyclohex-2-en-1-ol | SeO₂ (catalytic) / TBHP | N/A | N/A | N/A | High | [2] |
Table 2: Performance Data for this compound (Etard Reaction)
| Substrate | Product | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Toluene | Benzaldehyde | CrO₂Cl₂ | Carbon tetrachloride or Carbon disulfide | Low Temperature | Days to weeks | High | [7][9] |
| Substituted Toluenes | Substituted Benzaldehydes | CrO₂Cl₂ | Carbon tetrachloride | N/A | Overnight | Variable | [12] |
Experimental Protocols
Riley Oxidation of a Ketone with Selenium Dioxide
This protocol is adapted from a representative procedure for the oxidation of a methylene group alpha to a carbonyl.[11]
1. Reaction Setup:
-
To a solution of the ketone (1.0 eq) in 1,4-dioxane, add selenium dioxide (20.0 eq) in one portion at 23 °C in a pressure tube.
2. Reaction Execution:
-
Stir the resulting suspension vigorously and heat to 100 °C.
-
Maintain heating for 7 hours.
3. Work-up and Purification:
-
Cease heating and dilute the reaction mixture with diethyl ether.
-
Filter the suspension through a short pad of Celite and wash the pad with diethyl ether.
-
Concentrate the filtrate.
-
Purify the residue by flash column chromatography on silica gel to yield the 1,2-dicarbonyl product.
Etard Reaction of Toluene with this compound
This protocol is a generalized procedure for the classic Etard reaction.[7][8]
1. Reaction Setup:
-
In a flask equipped with a stirrer, dissolve toluene in an inert solvent such as carbon tetrachloride or carbon disulfide.
-
Cool the solution in an ice bath.
2. Reagent Addition:
-
Slowly add a solution of this compound (2.0 eq) in the same inert solvent to the stirred toluene solution. Maintain a low temperature during the addition.
-
A reddish-brown precipitate, the Etard complex, will form.
3. Reaction and Decomposition:
-
Allow the reaction mixture to stir for several hours to several days, depending on the substrate.
-
Decompose the Etard complex by careful addition of a saturated aqueous solution of sodium sulfite while cooling the mixture to prevent over-oxidation.
4. Work-up and Purification:
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting benzaldehyde by distillation.
Reaction Mechanisms and Workflows
The distinct reactivity of selenium dioxide and this compound stems from their different mechanisms of action.
Selenium Dioxide Oxidation (Riley Oxidation)
The mechanism for the oxidation of a ketone involves the enol tautomer attacking the electrophilic selenium center.[1][13] Subsequent dehydration and attack by water lead to the 1,2-dicarbonyl product.[1] The allylic oxidation proceeds via an initial ene reaction followed by a[14][15]-sigmatropic rearrangement.[1][2]
This compound Oxidation (Etard Reaction)
The Etard reaction mechanism involves an initial ene reaction of this compound with the benzylic C-H bond, forming the characteristic brown Etard complex.[7][8] This complex is then decomposed under reducing conditions, typically with aqueous sodium sulfite, via a[14][15] sigmatropic rearrangement to yield the aldehyde.[7][8]
Safety and Handling
A critical factor in choosing between selenium dioxide and this compound is their respective hazard profiles. Both are highly toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Table 3: Safety and Handling Comparison
| Feature | Selenium Dioxide (SeO₂) | This compound (CrO₂Cl₂) |
| Physical State | Colorless solid, sublimes readily | Reddish-brown, volatile, fuming liquid |
| Toxicity | Highly toxic if swallowed or inhaled.[16] May cause damage to organs through prolonged or repeated exposure.[16] Symptoms of exposure include a garlic-like odor of the breath. | Extremely corrosive to skin, eyes, and respiratory tract.[14][17] A probable human carcinogen by inhalation.[14][18] |
| Handling Precautions | Wear protective gloves, clothing, and respiratory protection.[15] Avoid generating dust.[15] | Handle in a closed system if possible.[14] Wear chemical-resistant gloves, clothing, and a full-face respirator.[14] Avoid contact with moisture and combustible materials.[14][18] |
| Incompatibilities | Strong reducing agents, organic materials. | Water (reacts violently), alcohols, organic materials, reducing agents.[14][18] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area.[15] | Store in a cool, dry, well-ventilated area away from incompatible substances, protected from light.[14][18] Do not store in metal containers.[14] |
| Disposal | Dispose of as hazardous waste in accordance with local regulations.[15] | Neutralize with a reducing agent (e.g., sodium sulfite) in an inert solvent before disposal as hazardous waste.[18] |
Conclusion: Making the Right Choice
Selenium dioxide and this compound are both effective oxidizing agents with distinct applications in organic synthesis. The choice between them should be guided by the specific transformation required, the substrate's nature, and a thorough assessment of the associated risks.
-
For the oxidation of active methylene groups alpha to a carbonyl (Riley oxidation) or for allylic oxidation of alkenes, selenium dioxide is the superior choice. The ability to use it catalytically with a co-oxidant is a significant advantage in terms of sustainability and safety.
-
For the direct conversion of an aromatic methyl group to an aldehyde (Etard reaction), this compound remains a valuable, albeit hazardous, reagent. Its selectivity for the aldehyde product is a key feature.
Given the high toxicity and carcinogenic nature of this compound, its use should be carefully considered and, where possible, substituted with safer alternatives. Selenium dioxide, while also toxic, offers the advantage of catalytic use, which mitigates some of the risks associated with handling large quantities of hazardous materials. As the field of green chemistry continues to evolve, the development of even safer and more efficient catalytic oxidation systems will undoubtedly provide more sustainable alternatives to these classical reagents.
References
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide. | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Étard reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. brainly.in [brainly.in]
- 10. gauthmath.com [gauthmath.com]
- 11. Riley Oxidation | NROChemistry [nrochemistry.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. youtube.com [youtube.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. nexchem.co.uk [nexchem.co.uk]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. This compound - Sciencemadness Wiki [sciencemadness.org]
Safety Operating Guide
Safe Disposal of Chromyl Chloride: A Step-by-Step Guide
Chromyl chloride (CrO₂Cl₂), a highly corrosive and carcinogenic hexavalent chromium compound, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step instructions for the neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate the significant health and environmental risks associated with this hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[3] this compound is a dark red, fuming liquid that reacts violently with water and can cause severe burns upon contact with skin and eyes.[1][3][4] It is also a strong oxidizer and may cause fire or explosion upon contact with combustible materials.[1][5]
Essential Personal Protective Equipment (PPE):
-
Appropriate chemical-resistant gloves[1]
-
Chemical-resistant apron or lab coat[1]
-
Closed-toe shoes
-
A NIOSH/MSHA approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be necessary for anything other than very small quantities.[1]
Neutralization and Disposal Protocol
The primary objective in disposing of this compound is to reduce the highly toxic and carcinogenic hexavalent chromium (Cr(VI)) to the less hazardous trivalent chromium (Cr(III)).[2][3][6] This is typically achieved through a chemical reduction process.
Step 1: Preparation of the Neutralization Setup
-
Select a suitable, chilled inert solvent such as chloroform or glacial acetic acid in a flask or beaker larger than the volume of this compound to be neutralized.[2][3][6] The use of an inert solvent helps to control the reaction rate.
-
Place the reaction vessel in an ice bath to manage the exothermic nature of the neutralization reaction.[2][3][6]
Step 2: Dilution of this compound
-
Slowly and carefully add the this compound to the chilled inert solvent with constant stirring.[3] This should be done in a fume hood.
Step 3: Reduction of Hexavalent Chromium
-
Gradually add a reducing agent to the this compound solution.[2][3][6] Suitable reducing agents include:
-
Continue the slow addition of the reducing agent while stirring until the solution's color changes from a deep red/orange to green.[2][3][6] This color change indicates the successful reduction of Cr(VI) to Cr(III).
-
Avoid adding aqueous solutions, especially when using glacial acetic acid as a solvent, as the heat generated can be significant.[2][3][6]
Step 4: Waste Collection and Disposal
-
Once the reaction is complete and the solution is cool, the resulting chromium(III) waste must be collected in a designated hazardous waste container.[1][5]
-
The container must be clearly labeled as "Hazardous Waste: Chromium" and include details of the contents.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5][7] Do not pour the neutralized solution down the drain.[4]
Summary of Reagents for this compound Neutralization
| Reagent | Role in Disposal | Key Considerations |
| This compound (CrO₂Cl₂) | The hazardous substance to be neutralized. | Highly corrosive, carcinogenic, strong oxidizer, and water-reactive.[1] |
| Inert Solvent | To dilute the this compound and control the reaction rate. | Chloroform or glacial acetic acid are commonly used.[3][6] |
| Reducing Agent | To reduce hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). | Options include ascorbic acid, sodium sulfite, or glucose.[2][3][6] |
| Ice Bath | To manage the exothermic heat generated during neutralization. | Essential for controlling the reaction and preventing splashing. |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a this compound spill, evacuate the area immediately and alert emergency responders.[4][7] Do not attempt to clean up a spill without appropriate training and PPE. Do not use water or combustible materials like sawdust for absorption.[4] Use an inert absorbent material, such as sand, to contain the spill.[4] All contaminated materials must be collected and disposed of as hazardous waste.[7]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. byjus.com [byjus.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. ICSC 0854 - this compound [chemicalsafety.ilo.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. testbook.com [testbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chromyl Chloride
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of chromyl chloride (CrO₂Cl₂). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance. This compound is a highly corrosive, water-reactive, light-sensitive, and strong oxidizing agent that is also a suspected human carcinogen.[1] Extreme caution and strict adherence to established safety protocols are paramount when working with this hazardous chemical.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling this compound to ensure the appropriate selection and use of Personal Protective Equipment (PPE). The following table summarizes the required PPE and engineering controls.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Tightly fitting chemical splash goggles and a full-face shield. | To protect against splashes and the corrosive vapors of this compound. |
| Hand Protection | Double gloving is required. An inner layer of nitrile gloves with an outer layer of butyl rubber or Viton™ gloves. | To provide adequate protection against this highly corrosive and oxidizing chemical. Nitrile gloves offer splash resistance, while butyl rubber and Viton™ provide more robust protection against corrosive chemicals.[2][3][4] Due to the high reactivity of this compound, no specific glove breakthrough time data is available. Therefore, it is crucial to change gloves immediately upon any suspected contact. |
| Body Protection | A flame-resistant and chemical-retardant lab coat, worn over long-sleeved clothing and long pants. A chemical-resistant apron should also be worn. | To protect against splashes and potential ignition from contact with combustible materials.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
| Respiratory Protection | A NIOSH/MSHA-approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions. | Required when working outside of a certified chemical fume hood or when exposure limits may be exceeded. |
| Engineering Controls | A certified chemical fume hood. | All handling of this compound must be performed within a fume hood to minimize inhalation exposure.[1] |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: A spill kit containing a non-combustible absorbent material such as sand, earth, or vermiculite must be available in the immediate vicinity.[1] Do not use combustible materials like paper towels or sawdust for spill cleanup.
-
Assemble Materials: Gather all necessary equipment and reagents within the fume hood before starting the procedure.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling the Compound:
-
Container Inspection: Before opening, carefully inspect the this compound container for any signs of damage or leaks.
-
Inert Atmosphere: If the procedure is sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use a clean, dry, and compatible syringe or cannula for transferring the liquid. Avoid using metal spatulas or other incompatible materials.
-
Avoid Contamination: Keep the container tightly closed when not in use. Do not allow water to come into contact with this compound as it reacts violently.[1]
-
Reaction Monitoring: Closely monitor the reaction for any signs of uncontrolled temperature increase or pressure buildup.
Post-Handling and Cleanup:
-
Decontamination: Decontaminate all equipment that has come into contact with this compound.
-
Work Area Cleaning: Wipe down the work area within the fume hood with a suitable decontaminating solution, followed by a thorough cleaning. Dispose of all cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after the handling procedure is complete.
Emergency Procedures: Spills and Exposure
| Emergency Scenario | Immediate Action |
| Skin Exposure | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Exposure | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1] |
| Small Spill (in fume hood) | Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (sand, vermiculite). Carefully collect the absorbed material into a designated hazardous waste container. Decontaminate the area. |
| Large Spill | Evacuate the laboratory immediately and alert others. Close the laboratory doors and contact the institution's emergency response team. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for all solid and liquid waste.
-
Solid Waste: This includes contaminated gloves, absorbent materials, and other disposable items. Place all solid waste in the designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's hazardous waste management guidelines.
-
Neutralization: In some cases, it may be possible to neutralize small amounts of residual this compound. A recommended method involves slowly adding the this compound to a chilled inert solvent (like chloroform) and then slowly adding a reducing agent such as sodium sulfite or sodium metabisulfite until the red/orange color changes to green. This should only be performed by trained personnel in a fume hood.[3]
-
Waste Pickup: Arrange for the disposal of all this compound waste through your institution's hazardous waste management program.
Logical Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
